Coelenterazine hcp
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBOFLEOACXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376337 | |
| Record name | Coelenterazine hcp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123437-32-1 | |
| Record name | Coelenterazine hcp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123437-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of Coelenterazine hcp: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine (B1669285) hcp is a synthetic analog of the naturally occurring luciferin, coelenterazine. It serves as a high-sensitivity substrate for various luciferases and photoproteins, playing a pivotal role in bioluminescence-based assays. Its enhanced quantum yield and rapid kinetics make it a superior choice for monitoring intracellular calcium (Ca²⁺) dynamics and for reporter gene assays in drug discovery and other life science research. This guide provides a comprehensive overview of the mechanism of action of Coelenterazine hcp, detailed experimental protocols, and comparative data to facilitate its effective application in a research setting.
Core Mechanism of Action: Bioluminescence
The fundamental mechanism of action of this compound is its ability to undergo oxidation in the presence of a luciferase or a photoprotein, a reaction that results in the emission of light. This process, known as bioluminescence, is a form of chemiluminescence that occurs in living organisms or is harnessed for in vitro assays.
Luciferase-Catalyzed Reaction
In the presence of luciferases, such as those from Renilla (Rluc) and Gaussia (Gluc), this compound is oxidized by molecular oxygen. This reaction does not require ATP.[1] The general chemical mechanism involves the following key steps[2][3]:
-
Binding: this compound binds to the active site of the luciferase.
-
Oxygenation: Molecular oxygen attacks the C-2 position of the imidazopyrazinone core of this compound, forming a peroxide intermediate.[2]
-
Cyclization: This peroxide rapidly cyclizes to form a highly unstable four-membered dioxetanone ring.[2]
-
Decarboxylation and Light Emission: The dioxetanone intermediate decomposes, releasing carbon dioxide (CO₂) and the product, coelenteramide (B1206865), in an electronically excited state. As the excited coelenteramide returns to its ground state, it emits a photon of light. The typical light emitter in this reaction is the phenolate (B1203915) anion of coelenteramide.
Photoprotein-Mediated Reaction (Aequorin)
This compound also functions as the luminophore for Ca²⁺-binding photoproteins like aequorin. In this system, this compound binds to the apoaequorin protein to form the functional aequorin complex. The bioluminescent reaction is triggered by the binding of Ca²⁺ ions:
-
Complex Formation: this compound and molecular oxygen are bound within a hydrophobic pocket of the apoaequorin protein, forming a stable peroxide intermediate.
-
Calcium Binding: Upon an increase in intracellular Ca²⁺ concentration, three Ca²⁺ ions bind to the EF-hand domains of the aequorin protein.
-
Conformational Change and Oxidation: The binding of Ca²⁺ induces a conformational change in the protein, which in turn triggers the oxidation of this compound to coelenteramide and the release of CO₂.
-
Light Emission: This reaction produces a flash of blue light. The intensity of the light emission is directly proportional to the concentration of Ca²⁺, making it an excellent tool for measuring intracellular calcium dynamics.
Quantitative Data Summary
This compound exhibits significantly enhanced bioluminescent properties compared to native coelenterazine and other analogs. The following tables summarize key quantitative data.
Table 1: Luminescent Properties of Coelenterazine Analogs with Aequorin
| Coelenterazine Analog | Emission Max (λem, nm) | Relative Luminescence Capacity | Relative Intensity | Half-Rise Time (s) |
| Native | 465 | 1.0 | 1.00 | 0.4-0.8 |
| hcp | 444 | 0.67 | 190 | 0.15-0.3 |
| cp | 442 | 0.95 | 15 | 0.15-0.3 |
| f | 473 | 0.80 | 18 | 0.4-0.8 |
| fcp | 452 | 0.57 | 135 | 0.4-0.8 |
| h | 475 | 0.82 | 10 | 0.4-0.8 |
Data sourced from Biotium product information, citing Biochem. J. 261, 913 (1989).
Table 2: Luminescent Properties of Coelenterazine Analogs with Renilla Luciferase
| Coelenterazine Analog | Emission Max (λem, nm) | Relative Light Output (%) |
| Native | 475 | 100 |
| hcp | Not specified | Not specified |
| cp | 470 | 23 |
| e | 418, 475 | 137 |
| f | 473 | 28 |
| h | 475 | 41 |
| n | 475 | 47 |
Data sourced from a 1997 publication in Biochem. Biophys. Res. Commun. 233, 349. Note that specific relative light output for this compound with Renilla luciferase was not available in the consolidated sources.
Experimental Protocols
Intracellular Calcium Measurement using Aequorin and this compound
This protocol describes the measurement of intracellular Ca²⁺ concentrations in mammalian cells expressing apoaequorin.
Materials:
-
Mammalian cells transfected with an apoaequorin expression vector.
-
Cell culture medium.
-
Krebs-Ringer Buffer (KRB) solution.
-
This compound stock solution (e.g., 1 mM in methanol (B129727) or ethanol).
-
Digitonin (B1670571) lysis solution.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Plate cells on coverslips in a multi-well plate and transfect with the appropriate aequorin-expressing plasmid. Allow 24 hours for protein expression.
-
Reconstitution of Aequorin:
-
Remove the cell culture medium and wash the cells once with KRB solution.
-
Incubate the cells in KRB solution containing 5 µM this compound for 90 minutes at 37°C to allow for reconstitution of the aequorin complex.
-
-
Measurement of Luminescence:
-
Transfer the coverslip with the cells to the luminometer's perfusion chamber.
-
Stimulate the cells with the agonist of interest to induce a Ca²⁺ response.
-
Record the luminescence signal over time.
-
-
Cell Lysis and Total Luminescence: At the end of the experiment, perfuse the cells with a digitonin lysis solution in the presence of a saturating Ca²⁺ concentration to measure the total remaining aequorin luminescence. This is used for normalization.
-
Data Analysis: The recorded luminescence data can be calibrated to correspond to specific Ca²⁺ concentrations.
Renilla Luciferase Reporter Gene Assay
This protocol outlines a typical reporter gene assay using Renilla luciferase and this compound.
Materials:
-
Cells transfected with a reporter vector containing the Renilla luciferase gene.
-
Passive Lysis Buffer.
-
Renilla Luciferase Assay Buffer.
-
This compound stock solution (e.g., 1 mM in methanol or ethanol).
-
Luminometer.
Procedure:
-
Cell Lysis:
-
Wash the cultured cells with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Preparation of Working Solution: Prepare the Renilla working solution by diluting the this compound stock solution in the Renilla Luciferase Assay Buffer to the desired final concentration (e.g., 1:50 dilution of a 2 mg/mL stock). This should be prepared fresh.
-
Luminescence Measurement:
-
Add 20 µL of the cell lysate to a luminometer tube or a well of a white-walled microplate.
-
Add 100 µL of the Renilla working solution to the lysate.
-
Immediately place the tube or plate in the luminometer and record the luminescence.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to study protein-protein interactions. This protocol provides a general workflow for a BRET¹ assay using Renilla luciferase (donor) and a fluorescent protein like YFP (acceptor) with this compound as the substrate.
Materials:
-
Cells co-transfected with plasmids encoding the two proteins of interest fused to Renilla luciferase and YFP, respectively.
-
BRET buffer (e.g., PBS or HBSS).
-
This compound stock solution.
-
A plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Cell Preparation:
-
Harvest the co-transfected cells and resuspend them in BRET buffer.
-
Dispense the cell suspension into a white, clear-bottom 96-well plate.
-
-
BRET Measurement:
-
Add this compound to each well to a final concentration of 5 µM.
-
Incubate for 2 minutes at room temperature.
-
Measure the luminescence at two wavelengths: one for the donor (Renilla luciferase, ~485 nm) and one for the acceptor (YFP, ~530 nm).
-
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. An increase in this ratio indicates a close proximity of the two fusion proteins.
Mandatory Visualizations
Caption: Luciferase-catalyzed bioluminescence pathway of this compound.
Caption: Experimental workflow for intracellular Ca²⁺ measurement.
References
Coelenterazine hcp: A Technical Guide to its Discovery, Development, and Application in Bioluminescent Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine (B1669285) hcp is a synthetic analog of the naturally occurring luciferin, coelenterazine. It has emerged as a powerful tool in bioluminescence-based research, offering significant advantages over the native compound and other derivatives. This technical guide provides an in-depth overview of the discovery, development, and core applications of Coelenterazine hcp, with a focus on quantitative data, detailed experimental protocols, and visualization of associated biological and experimental pathways. Its superior properties, including high luminescence quantum yield and rapid response kinetics, make it an invaluable substrate for highly sensitive detection of intracellular calcium and for reporter gene assays involving Renilla luciferase.[1][2][3]
Discovery and Development
The development of coelenterazine analogs, including this compound, was driven by the need for brighter, more stable, and spectrally shifted bioluminescent probes for various biological applications. While native coelenterazine is a substrate for luciferases like Renilla luciferase and the photoprotein aequorin, its properties are not always optimal for sensitive assays.[4][5] Researchers, following the pioneering work of scientists like Osamu Shimomura, sought to synthesize derivatives with enhanced characteristics.
Physicochemical and Bioluminescent Properties
This compound exhibits distinct physicochemical and bioluminescent properties that contribute to its superior performance in various assays. A key feature is its ability to generate significantly higher luminescence intensity compared to native coelenterazine and many other analogs when used with the photoprotein aequorin.
Data Presentation
The following tables summarize the quantitative data for this compound in comparison to native coelenterazine and other common analogs.
Table 1: Luminescent Properties of Coelenterazine Analogs with Aequorin
| Coelenterazine Analog | Emission Max (λem) (nm) | Relative Luminescence Capacity | Relative Intensity | Half-Rise Time (s) |
| Native | 465 | 1.0 | 1.00 | 0.4-0.8 |
| hcp | 444 | 0.67 | 190 | 0.15-0.3 |
| h | 475 | 0.82 | 10 | 0.4-0.8 |
| cp | 442 | 0.95 | 15 | 0.15-0.3 |
| f | 473 | 0.80 | 18 | 0.4-0.8 |
| n | 467 | 0.26 | 0.01 | 5 |
Data compiled from various sources.
Table 2: General Properties of this compound
| Property | Value |
| Molecular Weight | ~399.49 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in Methanol (MeOH) and Ethanol (EtOH) |
Key Applications and Experimental Protocols
This compound is primarily utilized in two major applications: intracellular calcium sensing with aequorin and reporter gene assays with Renilla luciferase.
Aequorin-Based Intracellular Calcium Assays
The aequorin-coelenterazine system is a highly sensitive method for measuring intracellular calcium concentrations. Aequorin is a photoprotein that, in its active state, is a complex of apoaequorin, molecular oxygen, and coelenterazine. The binding of Ca²⁺ ions to aequorin triggers a conformational change, leading to the oxidation of coelenterazine to coelenteramide, with the concomitant emission of light. This compound is particularly well-suited for this application due to its high quantum yield and rapid response to calcium binding, resulting in a significantly brighter and faster signal compared to native coelenterazine.
A common application of aequorin-based assays is the study of G-protein coupled receptor (GPCR) activation that leads to intracellular calcium mobilization.
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of GPCR agonists and antagonists.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the target GPCR and apoaequorin.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound stock solution (1 mM in ethanol, stored at -20°C, protected from light).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Test compounds (agonists/antagonists).
-
Positive control agonist.
-
White, opaque-bottom 96-well plates.
-
Luminometer with injectors.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into white, opaque-bottom 96-well plates at a density of approximately 40,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Loading:
-
On the day of the assay, prepare a 5 µM working solution of this compound in assay buffer. Protect the solution from light.
-
Gently remove the cell culture medium from the wells.
-
Add 100 µL of the this compound working solution to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Ligand Preparation:
-
Prepare serial dilutions of test compounds and the positive control agonist in assay buffer.
-
-
Luminescence Measurement:
-
Place the plate in a luminometer with automated injectors.
-
Set the luminometer to inject the ligand solution and immediately begin reading luminescence.
-
For agonist screening, inject the test compounds and measure the light emission for 30-60 seconds to capture the peak response.
-
For antagonist screening, pre-incubate the cells with the test compounds for a specified period before injecting the positive control agonist and measuring luminescence.
-
-
Data Analysis:
-
Determine the peak luminescence intensity (Relative Light Units, RLU) for each well.
-
Normalize the data to a vehicle control.
-
For dose-response experiments, plot the normalized RLU against the ligand concentration and fit the data to a sigmoidal curve to determine EC₅₀ or IC₅₀ values.
-
Renilla Luciferase Reporter Gene Assays
This compound also serves as a substrate for Renilla luciferase (Rluc), an enzyme commonly used as a reporter in studies of gene expression and cellular signaling. The oxidation of coelenterazine by Rluc produces light, and the intensity of this light is proportional to the amount of active Rluc enzyme.
This protocol describes a basic flash-type luminescence assay for quantifying Renilla luciferase activity in cell lysates.
Materials:
-
Cells transfected with a Renilla luciferase reporter construct.
-
Passive Lysis Buffer (e.g., 1X PLB).
-
This compound stock solution (1 mM in ethanol).
-
Renilla Luciferase Assay Buffer.
-
Luminometer.
-
Luminometer-compatible tubes or plates.
Procedure:
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer to the cells.
-
Incubate for 15 minutes at room temperature with gentle rocking.
-
Collect the cell lysate.
-
-
Preparation of Working Solution:
-
Prepare the Renilla luciferase working solution by diluting the this compound stock solution into the Renilla Luciferase Assay Buffer to the desired final concentration (typically 1-5 µM). Prepare this solution fresh and protect it from light.
-
-
Luminescence Measurement:
-
Add 20 µL of cell lysate to a luminometer tube.
-
Place the tube in the luminometer.
-
Inject 100 µL of the Renilla luciferase working solution.
-
Immediately measure the luminescence (flash) for a period of 1-10 seconds.
-
-
Data Analysis:
-
The luminescence is typically reported in Relative Light Units (RLU).
-
Normalize the RLU values to the protein concentration of the cell lysate or to the activity of a co-transfected control reporter.
-
Bioluminescence Resonance Energy Transfer (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. A common BRET pair consists of Renilla luciferase (the donor) and a green or yellow fluorescent protein (the acceptor). The choice of coelenterazine substrate is critical for BRET. While Coelenterazine h is often used in BRET¹, other analogs can be employed depending on the specific spectral requirements of the assay.
Conclusion
This compound represents a significant advancement in the field of bioluminescence. Its enhanced luminescent properties, particularly its high intensity and rapid kinetics with aequorin, have made it an indispensable tool for researchers studying intracellular calcium signaling and for those developing high-throughput drug screening assays. Its utility as a substrate for Renilla luciferase further broadens its applicability in reporter gene assays and BRET studies. The detailed protocols and workflows provided in this guide offer a comprehensive resource for the effective implementation of this compound in a variety of research and drug discovery settings. As the demand for more sensitive and robust in vitro and in vivo assays continues to grow, the importance of optimized luciferins like this compound will undoubtedly increase.
References
- 1. This compound *UltraPure grade* | AAT Bioquest [aatbio.com]
- 2. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. ulab360.com [ulab360.com]
- 5. Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Coelenterazine hcp Bioluminescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of Coelenterazine (B1669285) hcp bioluminescence, providing a comprehensive resource for its application in research and drug development. Coelenterazine hcp, a synthetic analog of the natural luciferin (B1168401) coelenterazine, is a key reagent in various bioluminescent assays due to its enhanced light output and favorable kinetics. This guide outlines its chemical properties, compares it with other coelenterazine analogs, and provides detailed experimental protocols for its use in common assay systems.
Introduction to this compound
This compound is a synthetic luminophore belonging to the imidazopyrazinone class of compounds.[1] It serves as a substrate for various luciferases, most notably Renilla luciferase (Rluc), and is a crucial component of the photoprotein aequorin. The enzymatic oxidation of this compound results in the emission of blue light, a phenomenon that is harnessed in a multitude of biological assays.[1]
The primary advantages of this compound over native coelenterazine and other analogs include its significantly higher luminescence intensity and rapid reaction kinetics, making it particularly well-suited for sensitive detection and high-throughput screening applications.[2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅N₃O₂ | [1] |
| Molecular Weight | 399.5 g/mol | [1] |
| Emission Maximum | 445 nm | |
| Solubility | Soluble in Ethanol (B145695) and Methanol (B129727) | |
| Storage | Store at -20°C, protected from light | |
| Stability | ≥ 4 years when stored properly as a solid |
Comparative Analysis of Coelenterazine Analogs
This compound is part of a broader family of coelenterazine analogs, each with distinct properties. The choice of analog can significantly impact assay performance. The following table provides a comparative summary of key coelenterazine analogs when used with aequorin.
| Coelenterazine Analog | Relative Luminescence Intensity (vs. Native) | Emission Maximum (nm) | Key Characteristics |
| Native | 1 | 466 | Standard substrate, baseline for comparison. |
| hcp | 190 | 444 | Very high intensity, fast response. |
| cp | 15 | 442 | Higher intensity and faster response than native. |
| f | 18 | 473 | High intensity. |
| h | 10 | 475 | Higher intensity than native. |
| n | 0.01 | 467 | Low sensitivity. |
| ip | 47 | 441 | High intensity. |
| fcp | 135 | 452 | Very high intensity. |
Core Bioluminescent Reactions
This compound is primarily utilized in two major bioluminescent systems: luciferase-mediated oxidation and calcium-dependent photoprotein activation.
Renilla Luciferase System
In this system, Renilla luciferase, an enzyme originally isolated from the sea pansy Renilla reniformis, catalyzes the oxidative decarboxylation of this compound in the presence of molecular oxygen. This reaction produces an excited-state coelenteramide, which then decays to its ground state, releasing energy in the form of blue light. Unlike firefly luciferase, this reaction does not require ATP.
Caption: Renilla Luciferase catalyzes the oxidation of this compound.
Aequorin System for Calcium Detection
Aequorin is a photoprotein complex consisting of the apoprotein apoaequorin and a covalently bound this compound molecule. In the absence of calcium, the complex is stable. The binding of calcium ions (Ca²⁺) to aequorin induces a conformational change, leading to the oxidation of this compound and the emission of light. This makes aequorin a highly sensitive bioluminescent indicator for intracellular calcium.
Caption: Calcium binding to the aequorin complex triggers light emission.
Experimental Protocols
The following sections provide detailed methodologies for common assays utilizing this compound.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (lyophilized powder)
-
Ethanol or Methanol (anhydrous)
-
Assay buffer (e.g., PBS, HBSS, or specific luciferase assay buffer)
Protocol:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of ethanol or methanol to the vial to achieve a 1 mg/mL concentration. For example, to a 0.5 mg vial, add 500 µL of solvent.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Working Solution Preparation:
-
Prepare the working solution fresh before each experiment.
-
Dilute the stock solution in the appropriate assay buffer to the desired final concentration. A common final concentration for in vitro assays is 1-10 µM.
-
For live-cell assays, the working concentration may need to be optimized, but a starting point of 5 µM is often used.
-
Protect the working solution from light and use it within a few hours of preparation, as the stability of coelenterazine in aqueous solutions is limited.
-
In Vitro Renilla Luciferase Assay
This protocol is for measuring Renilla luciferase activity in cell lysates.
Materials:
-
Cell lysate containing Renilla luciferase
-
Passive Lysis Buffer (e.g., 1X PLB)
-
Renilla Luciferase Assay Buffer
-
This compound working solution
-
Luminometer
Protocol:
-
Cell Lysis:
-
Prepare 1X Passive Lysis Buffer from a 5X stock.
-
Wash cultured cells once with PBS.
-
Add an appropriate volume of 1X Passive Lysis Buffer to the cells (e.g., 20 µL for a 96-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Luminometer Measurement:
-
Add 10-20 µL of cell lysate to a luminometer-compatible tube or well of a white opaque plate.
-
Prepare the Renilla luciferase working solution by mixing the this compound stock with the Renilla Luciferase Assay Buffer according to the manufacturer's instructions.
-
Inject 50-100 µL of the working solution into the tube/well containing the cell lysate.
-
Immediately measure the luminescence signal using a luminometer. The integration time is typically set to 1-10 seconds.
-
Caption: Workflow for an in vitro Renilla luciferase assay.
Live-Cell Aequorin-Based Calcium Assay
This protocol describes the measurement of intracellular calcium changes in live cells expressing apoaequorin.
Materials:
-
Cells expressing apoaequorin
-
Assay medium (e.g., HBSS with 10 mM HEPES)
-
This compound working solution (e.g., 5 µM in assay medium)
-
Stimulus for inducing calcium flux (e.g., ionomycin, ATP)
-
Luminometer with injection capabilities
Protocol:
-
Cell Preparation and this compound Loading:
-
Seed apoaequorin-expressing cells in a white-walled, clear-bottom 96-well plate.
-
Wash the cells once with assay medium.
-
Add the this compound working solution to the cells.
-
Incubate for 1-4 hours at 37°C to allow for reconstitution of aequorin.
-
-
Luminescence Measurement:
-
Place the plate in a luminometer.
-
Inject the calcium-mobilizing stimulus into the wells.
-
Immediately begin measuring the luminescence signal over time to capture the kinetics of the calcium flux.
-
Caption: Workflow for a live-cell aequorin-based calcium assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for studying protein-protein interactions. This protocol outlines a typical BRET assay using a Renilla luciferase-tagged protein (donor) and a fluorescent protein-tagged partner (acceptor).
Materials:
-
Cells co-expressing the donor (Rluc-fusion) and acceptor (e.g., YFP-fusion) proteins
-
Assay buffer (e.g., PBS)
-
This compound working solution
-
Luminometer or plate reader capable of measuring luminescence at two distinct wavelengths (for donor and acceptor emission)
Protocol:
-
Cell Preparation:
-
Seed co-transfected cells in a white 96-well plate.
-
Wash the cells with assay buffer.
-
-
BRET Measurement:
-
Add the this compound working solution to the cells (final concentration typically 5 µM).
-
Immediately measure the luminescence emission at the donor wavelength (e.g., ~445-485 nm) and the acceptor wavelength (e.g., ~510-540 nm for YFP).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET).
Conclusion
This compound is a highly valuable tool for researchers in various fields. Its superior brightness and rapid kinetics make it an excellent substrate for Renilla luciferase-based reporter assays, a sensitive component for aequorin-based calcium measurements, and an effective donor for BRET studies of protein-protein interactions. By understanding the core principles of its bioluminescence and following optimized experimental protocols, researchers can fully leverage the power of this compound to advance their scientific discoveries.
References
Coelenterazine hcp: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Applications of a High-Performance Luciferin (B1168401)
Coelenterazine (B1669285) hcp is a synthetic analog of coelenterazine, a luciferin responsible for the bioluminescence in a vast array of marine organisms. Engineered for enhanced properties, Coelenterazine hcp has become an invaluable tool in biological research, particularly in applications requiring high sensitivity and rapid kinetics, such as intracellular calcium monitoring and Bioluminescence Resonance Energy Transfer (BRET) assays. This guide provides a comprehensive overview of its chemical and physical properties, underlying biochemical pathways, and detailed protocols for its use in key experimental applications.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, high-purity luciferin characterized by an imidazopyrazinone core structure.[1] Its specific chemical modifications distinguish it from native coelenterazine and other analogs, conferring unique luminescent properties.
Figure 1: Chemical Structure of this compound.[2]
The key physicochemical properties of this compound are summarized below, with comparative data for native coelenterazine provided for context.
Table 1: Physicochemical Properties of this compound vs. Native Coelenterazine
| Property | This compound | Native Coelenterazine |
| Chemical Formula | C₂₅H₂₅N₃O₂[1] | C₂₆H₂₁N₃O₃[3] |
| Molecular Weight | 399.5 g/mol [1] | 423.47 g/mol |
| CAS Number | 123437-32-1 | 55779-48-1 |
| Appearance | Yellow solid | Orange-yellow crystals |
| Solubility | Soluble in Methanol (MeOH) and Ethanol (EtOH) | Soluble in Methanol (MeOH) and Ethanol (EtOH) |
| Storage Conditions | Store at -20°C, protect from light | Store at -20°C, protect from light |
Note: It is strongly recommended to avoid Dimethyl sulfoxide (B87167) (DMSO) as a solvent, as coelenterazine and its analogs can be unstable in it. For long-term storage, solids should be kept under an inert gas like nitrogen or argon.
Spectral and Luminescent Properties
This compound exhibits distinct spectral and luminescent characteristics, most notably a significantly higher light output intensity when used with the photoprotein aequorin compared to its native counterpart.
Table 2: Spectral and Luminescent Properties of this compound
| Property | Value (this compound) | Notes |
| Absorption Max (λmax) | 430 nm (in MeOH) | |
| Emission Max (λem) | 444 nm (with Apoaequorin) | |
| Molar Extinction Coefficient (ε) | 10,000 M⁻¹cm⁻¹ (in MeOH) | |
| Relative Luminescence Capacity | 0.67 | Total time-integrated emission relative to native coelenterazine (set at 1.0) with apoaequorin. |
| Relative Intensity | 190x | Peak luminescence intensity relative to native coelenterazine (set at 1.0) with apoaequorin. |
| Half-Rise Time * | 0.15 - 0.3 seconds | Time to reach 50% of maximum luminescence after Ca²⁺ addition with apoaequorin. |
*These values are typically determined with the photoprotein apoaequorin. Absolute bioluminescence quantum yield and specific kinetic parameters (Km, kcat) for this compound with luciferases like Renilla luciferase are not widely published. However, it is reported to have a high quantum yield and a fast response time.
Biochemical Signaling Pathways
This compound serves as a substrate for two primary classes of proteins in biological assays: Ca²⁺-activated photoproteins (e.g., aequorin) and luciferases (e.g., Renilla and Gaussia luciferase).
Aequorin-Mediated Calcium Detection
The photoprotein aequorin is a complex formed between apoaequorin, molecular oxygen, and coelenterazine. In its resting state, the complex is inactive. The binding of three Ca²⁺ ions triggers a conformational change, leading to the oxidative decarboxylation of coelenterazine. This reaction releases the product, coelenteramide (B1206865), in an excited state, which then decays to its ground state by emitting a photon of blue light. The luminescence intensity is directly proportional to the rate of calcium binding, making it an excellent reporter for intracellular Ca²⁺ dynamics. This compound is particularly well-suited for this application due to its high luminescence intensity and rapid response kinetics upon Ca²⁺ binding.
Renilla Luciferase-Catalyzed Bioluminescence
Renilla luciferase (RLuc) is an enzyme that directly catalyzes the oxidation of coelenterazine in the presence of molecular oxygen. Unlike aequorin, this process is not directly dependent on calcium. The reaction proceeds through a dioxetanone intermediate, which upon decarboxylation, produces coelenteramide in an excited state. The subsequent relaxation to the ground state emits light. This enzyme-substrate system is widely used as a reporter gene in various assays and as the energy donor in BRET.
Experimental Protocols
The superior properties of this compound make it an ideal substrate for demanding applications. Below are detailed methodologies for two key experiments.
Protocol: Intracellular Calcium Measurement with Aequorin
This protocol describes the measurement of intracellular Ca²⁺ in mammalian cells expressing a targeted apoaequorin protein.
Materials:
-
Cells expressing apoaequorin targeted to the desired organelle.
-
Culture medium (e.g., DMEM).
-
Krebs-Ringer Buffer (KRB) modified for Ca²⁺-free measurements.
-
This compound stock solution (e.g., 1 mM in ethanol).
-
Lysis buffer (e.g., 100 µM digitonin, 10 mM CaCl₂ in water).
-
Luminometer or plate reader with luminescence detection capabilities.
Methodology:
-
Cell Preparation:
-
Plate apoaequorin-expressing cells on a suitable plate (e.g., white-walled 96-well plate for luminometers) and grow to desired confluency (typically 80-90%).
-
-
Aequorin Reconstitution:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with Ca²⁺-free KRB.
-
To reconstitute the aequorin, incubate cells with 5 µM this compound in Ca²⁺-free KRB for 1-2 hours at 37°C in the dark. Coelenterazine is light-sensitive.
-
Critical Step: The reconstitution must be performed in Ca²⁺-depleted conditions to prevent premature consumption of the aequorin complex.
-
-
Luminescence Measurement:
-
After incubation, wash the cells gently with KRB (containing normal Ca²⁺ levels) to remove excess coelenterazine.
-
Place the plate in the luminometer.
-
Initiate the experiment by adding the agonist or stimulus of interest and begin recording the luminescence signal immediately. The signal is typically a rapid "flash" of light.
-
-
Calibration:
-
At the end of the experiment, lyse the cells by adding the lysis buffer. This will discharge all remaining functional aequorin in the presence of saturating Ca²⁺.
-
The total luminescence count is used to normalize the experimental data, allowing for the calculation of Ca²⁺ concentration.
-
Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol outlines a typical BRET assay in mammalian cells to study protein-protein interactions using Renilla luciferase (RLuc) as the donor and a fluorescent protein (e.g., YFP) as the acceptor. Coelenterazine h or a similar analog is often used.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmids encoding Protein A-RLuc (Donor) and Protein B-YFP (Acceptor).
-
Transfection reagent.
-
White, clear-bottom 96-well plates.
-
BRET buffer (e.g., PBS or HBSS).
-
Coelenterazine h stock solution (e.g., 1 mM in ethanol).
-
Plate reader capable of dual-emission detection (e.g., filters for ~480 nm and ~530 nm).
Methodology:
-
Cell Transfection:
-
Co-transfect cells with the donor (Protein A-RLuc) and acceptor (Protein B-YFP) plasmids. Include a "donor-only" control transfection.
-
Plate the transfected cells into a white 96-well plate and incubate for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Gently wash the cells with BRET buffer.
-
Resuspend cells in BRET buffer to a desired density and add 90 µL of the cell suspension to a new white-walled 96-well plate.
-
-
Signal Detection:
-
Prepare a working solution of Coelenterazine h (typically 5 µM final concentration).
-
Program the plate reader to measure luminescence at two wavelengths simultaneously or sequentially:
-
Donor Emission: ~480 nm (for RLuc)
-
Acceptor Emission: ~530 nm (for YFP)
-
-
Add 10 µL of the coelenterazine working solution to each well.
-
Immediately begin reading the luminescence at both wavelengths. Readings are typically taken for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well:
-
BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)
-
-
Calculate the Net BRET by subtracting the BRET ratio of the "donor-only" control from the BRET ratio of the donor/acceptor samples.
-
An increase in Net BRET indicates that the donor and acceptor are in close proximity (<10 nm), suggesting an interaction between Protein A and Protein B.
-
Conclusion
This compound stands out as a high-performance luciferin with significantly enhanced luminescent properties, particularly its intense light emission and fast kinetics with the photoprotein aequorin. These characteristics make it an exceptional tool for sensitive and real-time analysis of intracellular calcium dynamics. Its utility also extends to luciferase-based systems, including reporter gene assays and BRET, where a bright and stable signal is paramount. For researchers and drug development professionals, the selection of this compound can provide superior signal-to-noise ratios and the temporal resolution required to dissect complex cellular signaling events. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful reagent into advanced biological research.
References
The Role of Coelenterazine hcp in Enhancing Aequorin-Based Calcium Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of intracellular calcium (Ca²⁺) is paramount in understanding a vast array of cellular processes, from signal transduction and gene expression to muscle contraction and apoptosis. Among the arsenal (B13267) of tools available for Ca²⁺ detection, the photoprotein aequorin has long been a valuable bioluminescent indicator. Aequorin, isolated from the jellyfish Aequorea victoria, is a complex of the apoaequorin protein and the luciferin (B1168401) coelenterazine (B1669285). The binding of Ca²⁺ to aequorin's EF-hand domains triggers a conformational change, leading to the oxidative decarboxylation of coelenterazine and the emission of blue light. This process allows for the sensitive detection of Ca²⁺ concentrations across a broad dynamic range, from approximately 0.1 µM to over 100 µM, without the need for external illumination, thus eliminating issues of autofluorescence.[1][2][3]
The versatility of the aequorin system has been significantly expanded through the synthesis of various coelenterazine analogs. These semi-synthetic aequorins, formed by reconstituting apoaequorin with these analogs, exhibit a wide spectrum of properties, including altered Ca²⁺ sensitivity, luminescence intensity, and kinetic responses.[4][5] Among these, Coelenterazine hcp (hcp-CTZ) has emerged as a particularly advantageous analog for enhancing aequorin-based Ca²⁺ detection. This technical guide provides an in-depth overview of the function of hcp-CTZ in this system, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its application.
Core Principles of Aequorin-Based Calcium Detection
The fundamental principle of aequorin-based Ca²⁺ detection lies in a bioluminescent reaction. The process begins with the expression of the apoaequorin protein within the cells of interest. This is followed by the introduction of a coelenterazine analog, such as hcp-CTZ, which is cell-permeable and reconstitutes the functional aequorin photoprotein in vivo. When intracellular Ca²⁺ levels rise, Ca²⁺ ions bind to the three EF-hand motifs of aequorin. This binding induces a conformational change in the protein, which in turn catalyzes the oxidation of the bound coelenterazine. The oxidation reaction results in the formation of an excited-state coelenteramide, which then decays to its ground state, releasing energy in the form of a photon of light. The intensity of the emitted light is directly proportional to the concentration of Ca²⁺, allowing for quantitative measurements.
Figure 1. Aequorin-Based Calcium Detection Pathway
Advantages of this compound
The use of hcp-CTZ in conjunction with apoaequorin offers several significant advantages over the native coelenterazine and other analogs, making it a superior choice for many Ca²⁺ sensing applications.
Enhanced Luminescence Intensity
The most striking feature of the aequorin-hcp-CTZ complex is its dramatically increased light output. Reports indicate that its luminescence intensity is approximately 190 times higher than that of the complex formed with native coelenterazine. This substantial enhancement in signal intensity translates to a greater sensitivity in detecting small changes in Ca²⁺ concentration. Some sources even suggest a light intensity enhancement of up to 500-fold.
Faster Response Time
In addition to its brightness, the aequorin-hcp-CTZ complex exhibits a faster response time to Ca²⁺ binding. This rapid kinetic profile is crucial for monitoring transient and rapid fluctuations in intracellular Ca²⁺ levels, providing a more accurate temporal resolution of signaling events.
High Quantum Yield
Recombinant apoaequorin reconstituted with hcp-CTZ is reported to have the best overall luminescence, characterized by both a high quantum yield and a fast response time. This high quantum efficiency contributes to the superior brightness of the hcp-CTZ-aequorin system.
Quantitative Data Presentation
To facilitate a clear comparison of hcp-CTZ with other commonly used coelenterazine analogs, the following tables summarize key quantitative data gathered from various studies.
Table 1: Comparison of Luminescent Properties of Aequorin with Different Coelenterazine Analogs
| Coelenterazine Analog | Emission Maximum (nm) | Relative Luminescence Capacity* | Relative Intensity** | Half-Rise Time (ms)*** |
| hcp-CTZ | 444 | 0.67 | 190 | 0.15 - 0.3 |
| Native CTZ | 466 | 1.00 | 1 | 0.4 - 0.8 |
| cp-CTZ | 442 | 0.95 | 15 | 0.15 - 0.3 |
| f-CTZ | 473 | 0.80 | 18 | 0.4 - 0.8 |
| fcp-CTZ | 452 | 0.57 | 135 | 0.4 - 0.8 |
| h-CTZ | 475 | 0.82 | 10 | 0.4 - 0.8 |
| i-CTZ | 476 | 0.70 | 0.03 | 8 |
| ip-CTZ | 441 | 0.54 | 47 | 1 |
| n-CTZ | 467 | 0.26 | 0.01 | 5 |
*Relative Luminescence Capacity: Total time-integrated emission of aequorin in saturating Ca²⁺ relative to native aequorin = 1.0. **Relative Intensity: Ratio of the luminescence of aequorin reconstituted with the coelenterazine analog relative to native aequorin at 100 nM Ca²⁺. ***Half-Rise Time: The time for the luminescence signal to reach 50% of the maximum after the addition of 1 mM Ca²⁺.
Data compiled from multiple sources.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of hcp-CTZ for aequorin-based Ca²⁺ detection.
Preparation of this compound Stock Solution
Proper preparation and storage of the hcp-CTZ stock solution are critical for maintaining its activity.
-
Reconstitution Solvent: Use methanol (B129727) or ethanol (B145695) to prepare the stock solution. Crucially, do not use dimethyl sulfoxide (B87167) (DMSO) , as coelenterazine and its analogs can be unstable in this solvent.
-
Concentration: Prepare a stock solution of 1 mg/mL. The molecular weight of hcp-CTZ is 399.5 g/mol .
-
Procedure:
-
Allow the lyophilized hcp-CTZ to reach room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of methanol or ethanol to the vial to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage:
-
Store the stock solution at -20°C or, for long-term storage, at -70°C.
-
Protect the solution from light by wrapping the vial in aluminum foil.
-
To minimize oxidation, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing.
-
When stored in solution, ensure it is kept calcium-free; avoid using glass containers for long-term storage to prevent leaching of ions.
-
In Vivo Reconstitution of Aequorin and Calcium Measurement
This protocol outlines the general steps for loading cells expressing apoaequorin with hcp-CTZ and measuring Ca²⁺-induced luminescence.
Figure 2. Experimental Workflow for Aequorin-Based Calcium Assay
-
Cell Preparation:
-
Culture cells of interest in the appropriate medium.
-
Transfect the cells with a vector encoding the apoaequorin gene. For stable cell lines, this step is omitted.
-
Allow 36-48 hours for apoaequorin expression.
-
-
Reconstitution of Aequorin:
-
Prepare a working solution of hcp-CTZ by diluting the stock solution in the appropriate cell culture medium. A final concentration of 5 µM is a common starting point, though optimization may be required.
-
Remove the existing culture medium from the cells and replace it with the hcp-CTZ-containing medium.
-
Incubate the cells for 1.5 to 2 hours at 37°C in a CO₂ incubator. It is crucial to protect the cells from light during this incubation period to prevent non-specific degradation of the coelenterazine.
-
-
Calcium Measurement:
-
After incubation, the cells are ready for measurement. If necessary, wash the cells with a suitable buffer to remove excess coelenterazine.
-
Place the plate or dish containing the cells into a luminometer.
-
Establish a baseline luminescence reading.
-
Introduce the stimulus (e.g., agonist, ionophore) to induce a Ca²⁺ transient.
-
Record the luminescence signal over time. The high temporal resolution of the aequorin-hcp-CTZ system allows for the capture of rapid "flash" luminescence profiles.
-
-
Data Analysis:
-
The luminescence data is typically plotted as relative light units (RLU) versus time.
-
The peak of the luminescence signal corresponds to the peak intracellular Ca²⁺ concentration.
-
For quantitative analysis, the data can be calibrated to absolute Ca²⁺ concentrations using a calibration curve, although this can be complex.
-
Conclusion
This compound stands out as a powerful tool for researchers studying intracellular calcium dynamics. Its ability to dramatically amplify the luminescent signal and provide a rapid response when combined with apoaequorin allows for highly sensitive and temporally precise measurements of Ca²⁺ transients. By understanding the core principles of the aequorin system and following optimized experimental protocols, scientists and drug development professionals can effectively leverage the advantages of hcp-CTZ to gain deeper insights into the intricate role of calcium in cellular function and disease. The quantitative data and workflows provided in this guide serve as a valuable resource for the successful implementation of this advanced bioluminescent technology.
References
An In-depth Technical Guide to Bioluminescence Resonance Energy Transfer (BRET) with Coelenterazine hcp
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioluminescence Resonance Energy Transfer (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful and widely adopted technique for monitoring molecular interactions and dynamics in real-time within living cells. This technology relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. The efficiency of this energy transfer is exquisitely sensitive to the distance and orientation between the donor and acceptor, typically occurring when they are within 1-10 nanometers of each other. This proximity-dependent nature makes BRET an ideal tool for studying protein-protein interactions, conformational changes in proteins, and other dynamic cellular processes.
The most common BRET donor is Renilla luciferase (Rluc), an enzyme that catalyzes the oxidation of its substrate, coelenterazine (B1669285), resulting in the emission of blue light. This emitted energy can then excite a nearby fluorescent acceptor, such as a Green Fluorescent Protein (GFP) variant, which in turn emits light at a longer wavelength. The ratio of the light emitted by the acceptor to the light emitted by the donor (the BRET ratio) provides a quantitative measure of the interaction between the molecules tagged with the donor and acceptor.
A key advantage of BRET over Förster Resonance Energy Transfer (FRET) is the absence of a need for an external light source to excite the donor, which minimizes phototoxicity, photobleaching, and background fluorescence from cellular autofluorescence.
The Role of Coelenterazine Analogs in BRET
The choice of coelenterazine substrate significantly impacts the performance of a BRET assay. Different analogs of coelenterazine can alter the emission spectrum, light output intensity, and kinetics of the luciferase reaction. This guide focuses on Coelenterazine hcp , a synthetic analog of coelenterazine.
Properties of this compound
This compound is known for producing a significantly higher light intensity compared to native coelenterazine, particularly in the context of aequorin-based calcium assays where its luminescence intensity is reported to be up to 190 times higher.[1] While direct quantitative comparisons in modern BRET assays with Renilla luciferase are less common in recent literature, historical data provides valuable insights into its potential as a bright substrate.
Quantitative Data: A Comparative Look at Coelenterazine Analogs
The selection of a coelenterazine analog is a critical step in BRET assay design. The following table summarizes the key luminescent properties of this compound in comparison to other commonly used analogs when used with Renilla luciferase. This data is based on a 1997 study and provides a foundational understanding of their relative performance.
| Coelenterazine Analog | Emission Maximum (nm) | Relative Total Light (%) | Relative Initial Intensity (%) |
| Native Coelenterazine | 475 | 100 | 100 |
| This compound | 444 | Data Not Available | Data Not Available in cited BRET context |
| Coelenterazine h | 475 | 41 | 57 |
| Coelenterazine f | 473 | 28 | 58 |
| Coelenterazine cp | 470 | 23 | 16 |
| Coelenterazine n | 475 | 47 | 68 |
Experimental Protocols
While a specific, validated BRET protocol for this compound is not widely published, the following detailed methodologies for a typical BRET assay studying G-protein coupled receptor (GPCR) and β-arrestin interaction can be adapted. Key parameters such as substrate concentration and incubation time may require optimization for this compound.
General BRET Assay Protocol for GPCR-β-arrestin Interaction
This protocol is designed for monitoring the interaction between a GPCR fused to a Renilla luciferase variant (e.g., Rluc8) and β-arrestin fused to a fluorescent acceptor (e.g., Venus).
I. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and robust growth.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding the GPCR-Rluc8 (donor) and β-arrestin-Venus (acceptor) constructs using a suitable transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine).
-
The optimal ratio of donor to acceptor plasmid DNA should be determined empirically through a donor saturation assay to ensure that the expression of the acceptor is not saturating the BRET signal. A typical starting point is a 1:3 to 1:5 ratio of donor to acceptor plasmid.
-
Include control transfections: donor-only, acceptor-only, and a negative control with the donor and an unrelated protein fused to the acceptor.
-
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for sufficient protein expression.
II. BRET Assay Procedure
-
Cell Harvesting and Plating:
-
Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Resuspend the cells in a suitable assay buffer (e.g., Phosphate-Buffered Saline with calcium and magnesium, or phenol (B47542) red-free DMEM).
-
Determine the cell density and adjust to a final concentration of approximately 1-2 x 10^5 cells/mL.
-
Dispense 90 µL of the cell suspension into each well of a white, opaque 96-well microplate.
-
-
Ligand Stimulation (for agonist-induced interactions):
-
Prepare serial dilutions of the GPCR agonist in the assay buffer.
-
Add 10 µL of the agonist solution to the appropriate wells. For baseline measurements, add 10 µL of assay buffer without the agonist.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes) to allow for receptor activation and interaction with β-arrestin.
-
-
Substrate Addition and Signal Measurement:
-
Prepare a stock solution of this compound in ethanol (B145695) or methanol. Immediately before use, dilute the stock solution to the desired final concentration in the assay buffer. A typical starting final concentration is 5 µM, but this should be optimized.
-
Using a microplate reader with automated injectors, inject 10 µL of the this compound solution into each well.
-
Immediately after substrate injection, measure the luminescence at two distinct wavelength windows:
-
Donor Emission: Centered around the emission peak of Rluc with this compound (approximately 444 nm). A filter set of 440-480 nm is a reasonable starting point.
-
Acceptor Emission: Centered around the emission peak of the acceptor (e.g., Venus, ~530 nm). A filter set of 510-550 nm is appropriate.
-
-
The integration time for each reading is typically 0.5-1 second per well.
-
III. Data Analysis
-
Calculate the BRET Ratio:
-
BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)
-
-
Calculate the Net BRET Ratio:
-
Net BRET = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor Only)
-
The "Donor Only" BRET ratio represents the background signal due to the bleed-through of the donor emission into the acceptor channel.
-
-
Data Presentation:
-
For ligand dose-response curves, plot the Net BRET ratio as a function of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine parameters such as EC₅₀.
-
Visualizations: Signaling Pathways and Experimental Workflows
GPCR Signaling Leading to β-Arrestin Recruitment
References
Coelenterazine hcp: A Technical Guide for In Vivo Bioluminescence Imaging in Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of coelenterazine (B1669285) hcp, a synthetic analog of coelenterazine, for use in in vivo bioluminescence imaging. We will explore its mechanism of action, key advantages, and detailed protocols for preliminary in vivo studies, with a focus on data interpretation and visualization.
Introduction to Coelenterazine hcp
This compound is a high-purity luciferin (B1168401), a light-emitting substrate, that serves as a substrate for various luciferases, most notably Renilla luciferase (Rluc) and its variants, as well as the photoprotein aequorin.[1][2][3][4] In the presence of a compatible luciferase and molecular oxygen, this compound is oxidized in a reaction that produces a quantifiable photon emission (bioluminescence).[5] This property makes it a powerful tool for non-invasively monitoring biological processes in living organisms.
One of the significant advantages of this compound is its high quantum yield and fast response kinetics when combined with aequorin, which is particularly useful for monitoring intracellular calcium (Ca²⁺) dynamics. When reconstituted with apoaequorin, the resulting complex can exhibit a light intensity up to 190 times higher than that formed with native coelenterazine. While many coelenterazine analogs are soluble in organic solvents like ethanol (B145695) or methanol, the development of water-soluble formulations is crucial for in vivo applications to mitigate the toxicity associated with alcohol-based solvents.
Mechanism of Bioluminescence
The fundamental principle behind this compound-mediated bioluminescence is the enzymatic oxidation of the luciferin by a luciferase. This process involves the conversion of the this compound substrate into an excited-state intermediate, coelenteramide, which then decays to its ground state, releasing energy in the form of light. The intensity of the emitted light is directly proportional to the concentration of the luciferase, making it an excellent reporter for gene expression and other cellular activities.
Figure 1: Simplified signaling pathway of this compound-mediated bioluminescence.
Quantitative Data Summary
The selection of a coelenterazine analog is critical and depends on the specific experimental needs, such as desired emission wavelength, signal intensity, and kinetics. The following table summarizes the key properties of this compound in comparison to other common analogs when used with Renilla luciferase.
| Analog | Emission Max (nm) | Total Light (%) (Relative to Native) | Initial Intensity (%) (Relative to Native) |
| This compound | 444 | 67 | 190 |
| Native Coelenterazine | 465 | 100 | 100 |
| Coelenterazine h | 475 | 82 | 10 |
| Coelenterazine f | 473 | 80 | 18 |
| Coelenterazine cp | 442 | 95 | 15 |
Data compiled from various sources. Note that relative intensities can vary depending on the specific luciferase variant and experimental conditions.
Experimental Protocols
This section outlines a general workflow for a preliminary in vivo imaging study using this compound.
Preparation of this compound Stock Solution
The solubility of coelenterazine analogs is a critical consideration for in vivo use. While many are soluble in ethanol or methanol, water-soluble formulations are preferred to avoid solvent toxicity.
For Alcohol-Soluble this compound:
-
Prepare a stock solution by dissolving this compound in ethanol to a concentration of 1-5 mg/mL.
-
For injection, dilute the stock solution in a sterile, physiologically compatible buffer such as Phosphate-Buffered Saline (PBS). The final concentration of ethanol should be minimized.
For Water-Soluble this compound:
-
Reconstitute the lyophilized water-soluble this compound in sterile water or 0.9% NaCl solution to the desired concentration.
-
Vortex gently until fully dissolved. Allow the solution to sit for a few minutes to dissipate any air bubbles.
Animal Preparation and Substrate Administration
-
Anesthetize the animal (e.g., mouse) using a suitable anesthetic agent (e.g., isoflurane).
-
Administer the prepared this compound solution. The route of administration will influence the pharmacokinetics and the timing of peak signal. Intravenous (tail vein) injection is common for rapid and systemic distribution.
-
The recommended dosage can vary, but a starting point for intravenous injection is typically in the range of 15-100 µg per mouse.
In Vivo Bioluminescence Imaging
-
Place the anesthetized animal in a light-tight imaging chamber of an in vivo imaging system (IVIS) or a similar device.
-
Acquire images immediately after substrate injection, especially for intravenous administration, as the peak signal is often achieved rapidly.
-
Set the imaging parameters, such as exposure time and binning, to optimize signal detection while minimizing background noise.
-
Acquire a series of images over time to capture the kinetic profile of the bioluminescent signal.
Figure 2: General experimental workflow for in vivo imaging with this compound.
Data Analysis and Interpretation
The primary output of an in vivo imaging experiment is a series of images where the light intensity corresponds to the level of luciferase activity.
-
Region of Interest (ROI) Analysis: Define ROIs around the areas of expected biological activity (e.g., a tumor expressing Renilla luciferase).
-
Signal Quantification: Quantify the bioluminescent signal within the ROIs, typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).
-
Background Subtraction: To ensure accuracy, subtract the background signal from a region devoid of specific bioluminescence.
-
Kinetic Analysis: Plot the signal intensity over time to determine the peak signal and the duration of the signal.
Logical Relationships in Experimental Design
When designing an in vivo imaging study with this compound, several factors are interconnected and must be considered to ensure reliable and reproducible results.
Figure 3: Logical flow of considerations for experimental design.
Conclusion
This compound is a valuable tool for in vivo bioluminescence imaging, offering high signal intensity and favorable kinetics for specific applications. Proper experimental design, including the choice of a suitable formulation and optimization of administration and imaging protocols, is essential for obtaining high-quality, reproducible data in preliminary studies. This guide provides a foundational framework for researchers to effectively utilize this compound in their in vivo imaging workflows.
References
Spectral Properties of Coelenterazine hcp Emission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Coelenterazine (B1669285) hcp (hcp-CTZ), a key analog of the luciferin (B1168401) coelenterazine. This document details its chemiluminescent and bioluminescent characteristics, presents quantitative data in a comparative format, and outlines experimental protocols for the measurement of its spectral properties. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.
Introduction to Coelenterazine hcp
Coelenterazine and its derivatives are imidazopyrazinone compounds that serve as the luciferin for a wide array of marine bioluminescent systems.[1][2] These molecules undergo oxidation, catalyzed by luciferases or photoproteins, to produce light. This compound is a synthetic analog that has garnered significant interest due to its enhanced bioluminescent properties, particularly its high quantum yield and rapid reaction kinetics when combined with the photoprotein aequorin.[3][4][5] These characteristics make it a valuable tool in various biological assays, including reporter gene studies, BRET (Bioluminescence Resonance Energy Transfer), and calcium imaging.
Physicochemical and Spectral Properties
This compound is a yellow solid that is soluble in methanol (B129727) and ethanol. Its spectral properties are highly dependent on the enzymatic or chemical environment.
Emission Spectra
The emission spectrum of this compound is influenced by the protein it interacts with. When reconstituted with the photoprotein apoaequorin, it exhibits a distinct blue-shifted emission maximum compared to native coelenterazine. In the context of Renilla luciferase, while specific data for the hcp analog is less commonly reported, the emission characteristics are generally expected to be in the blue region of the spectrum.
Quantitative Luminescence Data
The following tables summarize the key quantitative data for this compound in comparison to native coelenterazine and other common analogs.
Table 1: Luminescent Properties of Coelenterazine Analogs with Apoaequorin
| Analog | Emission Max (nm) | Relative Luminescence Capacity | Relative Intensity | Half-rise Time (s) |
| Native | 465 | 1.0 | 1.00 | 0.4-0.8 |
| hcp | 444 | 0.67 | 190 | 0.15-0.3 |
| cp | 442 | 0.95 | 15 | 0.15-0.3 |
| f | 473 | 0.80 | 18 | 0.4-0.8 |
| h | 475 | 0.82 | 10 | 0.4-0.8 |
| n | 467 | 0.26 | 0.01 | 5 |
Table 2: Luminescent Properties of Coelenterazine Analogs with Renilla Luciferase
| Analog | Emission Max (nm) | Total Light (%) | Initial Intensity (%) |
| Native | 475 | 100 | 45 |
| h | 475 | 41 | 135 |
| cp | 470 | 23 | 135 |
| f | 473 | 28 | 45 |
| n | 475 | 47 | 900 |
Note: Data for this compound with Renilla luciferase is not as readily available in comparative tables. Researchers should determine these properties empirically for their specific experimental setup.
Light Emission Mechanisms
The light-emitting reaction of coelenterazine analogs involves an oxidative decarboxylation process. The general mechanism is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core, leading to the formation of a high-energy dioxetanone intermediate. The breakdown of this intermediate results in the formation of an excited-state coelenteramide, which then decays to its ground state with the emission of a photon. The specific nature of the light emitter (e.g., neutral form, phenolate (B1203915) anion, amide anion) can be influenced by the solvent and the protein environment, which in turn affects the emission wavelength.
In bioluminescent reactions catalyzed by luciferases or photoproteins, the protein environment plays a crucial role in modulating the reaction kinetics and the spectral properties of the emitted light. For instance, with aequorin, the binding of Ca²⁺ ions triggers a conformational change that initiates the oxidation of the pre-bound coelenterazine.
Experimental Protocols
The following are generalized protocols for the in vitro characterization of this compound's spectral properties. It is recommended to optimize these protocols for specific experimental conditions and instrumentation.
Reconstitution of Holo-aequorin with this compound
This protocol describes the in vitro formation of the active photoprotein complex.
Materials:
-
Recombinant apoaequorin
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Reconstitution Buffer: 30 mM Tris-HCl, 2 mM EDTA, pH 7.0
-
BSA (Bovine Serum Albumin)
-
150 mM NaCl
Procedure:
-
Prepare a solution of apoaequorin in Reconstitution Buffer containing 1 mg/mL BSA and 150 mM NaCl.
-
Add this compound from the stock solution to the apoaequorin solution to a final concentration of approximately 5-10 µM.
-
Incubate the mixture in the dark at 4°C for at least 2-4 hours, or overnight, to allow for complete reconstitution.
-
The reconstituted holo-aequorin is now ready for luminescence measurements.
Measurement of Bioluminescence Spectrum and Kinetics with Aequorin
Materials:
-
Reconstituted holo-aequorin with this compound
-
Calcium Trigger Solution: 30 mM Tris-HCl, 100 mM CaCl₂, pH 7.0
-
Luminometer or spectrofluorometer with luminescence detection capabilities
Procedure:
-
Equilibrate the reconstituted holo-aequorin and the Calcium Trigger Solution to the desired experimental temperature.
-
Place an aliquot of the reconstituted holo-aequorin in a luminometer tube or cuvette.
-
To measure the emission spectrum, inject the Calcium Trigger Solution to initiate the luminescent reaction and immediately start the spectral scan.
-
To measure the decay kinetics, inject the Calcium Trigger Solution and record the light emission intensity over time.
-
The half-life (t₁/₂) of the decay can be calculated from the kinetic data.
In Vitro Renilla Luciferase Assay
This protocol outlines the measurement of bioluminescence from Renilla luciferase using this compound.
Materials:
-
Recombinant Renilla luciferase
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Renilla Luciferase Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8, 500 mM NaCl, 1 mM EDTA.
-
Luminometer or spectrofluorometer
Procedure:
-
Prepare a working solution of Renilla luciferase in the assay buffer.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
To initiate the reaction, add the this compound working solution to the luciferase solution in a luminometer tube.
-
Immediately measure the light emission to determine the initial intensity and record the emission over time to determine the decay kinetics.
-
For spectral measurements, perform the reaction in a spectrofluorometer with the excitation source turned off.
Environmental Factors Influencing Emission
The spectral properties of this compound can be influenced by various environmental factors.
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state of coelenteramide, potentially leading to shifts in the emission maximum. Generally, increasing solvent polarity can cause a red-shift in the fluorescence of coelenteramide.
-
pH: The pH of the medium can influence the ionization state of the coelenteramide, which exists in different forms (neutral, phenolate anion, etc.) with distinct emission spectra. The activity of luciferases is also pH-dependent, with most showing optimal activity in the neutral to slightly alkaline range.
Conclusion
This compound stands out as a potent analog of native coelenterazine, offering significantly enhanced light output and faster kinetics, particularly with the aequorin photoprotein system. Its distinct spectral properties make it a valuable reagent for sensitive bioluminescent assays. This guide provides a foundational understanding of its characteristics and the methodologies for its application, empowering researchers to effectively utilize this compound in their scientific endeavors. Further characterization of its properties with a broader range of luciferases and under varied environmental conditions will continue to expand its utility in biological research and drug development.
References
- 1. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Coelenterazine cp *UltraPure grade* | AAT Bioquest [aatbio.com]
- 4. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. This compound *UltraPure grade* | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols: Coelenterazine hcp for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and neurotransmitter release.[1] The ability of cells to precisely control the spatial and temporal dynamics of Ca²⁺ signals dictates the specificity of the cellular response.[1][2] Consequently, the accurate measurement of intracellular Ca²⁺ is critical for understanding cell signaling and for the screening of therapeutic compounds that target these pathways.
This application note details the use of coelenterazine (B1669285) hcp, a synthetic analog of coelenterazine, in conjunction with the photoprotein apoaequorin for the sensitive bioluminescent detection of intracellular Ca²⁺. The aequorin-coelenterazine system offers a high signal-to-background ratio, a wide dynamic range for Ca²⁺ detection, and the ability to target the aequorin probe to specific subcellular compartments.[3][4] Coelenterazine hcp is particularly advantageous due to its significantly enhanced luminescence intensity and faster response time compared to native coelenterazine.
Principle of the Assay
The assay is based on the reconstitution of the active photoprotein aequorin within cells that express the apoaequorin protein. Apoaequorin, a 22 kDa protein from the jellyfish Aequorea victoria, combines with coelenterazine and molecular oxygen to form the functional aequorin complex. When three Ca²⁺ ions bind to this complex, it undergoes a conformational change, triggering the oxidation of coelenterazine to coelenteramide. This reaction results in the release of carbon dioxide and a flash of blue light that can be quantified using a luminometer. The intensity of the emitted light is directly proportional to the intracellular Ca²⁺ concentration.
Signaling Pathway and Assay Workflow
The following diagrams illustrate the key signaling events leading to Ca²⁺-induced luminescence and the general experimental workflow for an intracellular Ca²⁺ assay using this compound.
Caption: Intracellular signaling cascade initiating with ligand-receptor binding and culminating in Ca²⁺-dependent light emission from aequorin.
Caption: A step-by-step overview of the experimental procedure for measuring intracellular calcium using the this compound and aequorin system.
Quantitative Data Summary
Different analogs of coelenterazine exhibit varying properties when complexed with apoaequorin. The choice of analog can be critical for tailoring the assay to specific needs, such as enhanced sensitivity or a shifted emission spectrum.
| Coelenterazine Analog | Relative Luminescence Intensity (vs. Native) | Emission Max (nm) | Key Characteristics |
| Native | 1 | 465 | Standard substrate. |
| hcp | 190 | 444 | Highest luminescence intensity and a fast response time. |
| cp | 15 | 442 | Higher intensity and faster response than native. |
| f | 18-20 | 473 | High cell permeability and high intensity. |
| h | 10 | 475 | More sensitive to Ca²⁺ than native, useful for small changes. |
| n | 0.01 | 467 | Low sensitivity, useful for measuring high Ca²⁺ concentrations. |
Experimental Protocols
Materials and Reagents
-
Cells stably or transiently expressing apoaequorin (e.g., CHO-aeq, U-2 OS-aeq).
-
This compound (stored at -20°C or below, protected from light).
-
Anhydrous ethanol (B145695) or methanol (B129727) for stock solution preparation.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
Cell culture medium (e.g., Opti-MEM®).
-
White, opaque 96-well or 384-well microplates suitable for luminescence measurements.
-
Luminometer with an injection system.
Preparation of this compound Stock Solution
Caution: Coelenterazine and its analogs are sensitive to oxidation and light. Handle them accordingly. Do not use DMSO to dissolve coelenterazines as it can cause oxidation.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 1 mM stock solution by dissolving the appropriate mass of this compound in anhydrous ethanol or methanol. For example, to make a 1 mM solution from 1 mg of this compound (MW ~400 g/mol ), add 2.5 mL of ethanol.
-
Store the stock solution in tightly sealed vials at -20°C or -70°C, protected from light. For long-term storage, flushing with an inert gas like argon or nitrogen is recommended.
General Protocol for Intracellular Calcium Measurement (Agonist Assay)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Day 1: Cell Seeding and Apoaequorin Expression
-
If using a transient transfection system, transfect cells with an apoaequorin-expressing plasmid according to the manufacturer's protocol.
-
If using a stable cell line or a BacMam delivery system, seed the cells in a culture flask at a density that will result in 80-90% confluency on the day of the assay. For BacMam transduction, cells can be incubated with the virus at the time of plating.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 16-24 hours to allow for apoaequorin expression.
Day 2: Assay Procedure
-
Cell Plating:
-
Harvest the apoaequorin-expressing cells.
-
Resuspend the cells in the appropriate assay medium (e.g., Opti-MEM®).
-
Plate the cells into a white, opaque 96-well or 384-well plate at the desired density (e.g., 20,000 - 50,000 cells per well).
-
-
This compound Loading:
-
Prepare a working solution of this compound by diluting the stock solution in the assay medium to a final concentration of 5 µM.
-
Remove the cell culture medium from the wells and add the this compound loading solution.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-5 hours, protected from light, to allow for the reconstitution of aequorin. Some protocols may recommend incubation at room temperature.
-
-
Compound Addition and Luminescence Measurement:
-
Prepare a 4X or 5X stock of your test compound (agonist) in the assay buffer.
-
Place the assay plate into the luminometer.
-
Set the luminometer to inject the compound and immediately begin reading the luminescence signal. A typical reading protocol would involve a 2-second baseline reading, injection of the compound, and then continuous reading for 60-120 seconds.
-
For antagonist screening, a pre-incubation step with the antagonist (10-15 minutes) is required before the addition of the agonist.
-
-
Data Analysis:
-
The luminescence signal is typically reported as Relative Light Units (RLU).
-
The response to the agonist can be quantified by calculating the peak RLU, the area under the curve, or the rate of the signal increase.
-
For dose-response curves, plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Signal | Insufficient apoaequorin expression. | Optimize transfection/transduction efficiency. |
| Incomplete aequorin reconstitution. | Increase this compound concentration or incubation time. | |
| Low cell number. | Increase the number of cells plated per well. | |
| High Background | Autoluminescence of coelenterazine. | Prepare fresh working solutions of coelenterazine just before use. Ensure the assay buffer is free of Ca²⁺ contamination. |
| Cell death. | Handle cells gently and ensure optimal culture conditions. | |
| Variable Results | Inconsistent cell numbers. | Ensure accurate cell counting and even cell distribution in the plate. |
| Inconsistent incubation times. | Standardize all incubation steps. | |
| Coelenterazine degradation. | Protect coelenterazine solutions from light and store them properly. |
References
Coelenterazine hcp for In Vivo Bioluminescence Imaging in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and sensitive technique for non-invasively monitoring biological processes in living animals. The light-producing reaction relies on a luciferase enzyme and its specific substrate, a luciferin. Coelenterazine (B1669285) and its analogs are substrates for a variety of marine luciferases, including Renilla luciferase (RLuc) and Gaussia luciferase (GLuc), which are commonly used as reporter genes in preclinical research. Among the various coelenterazine analogs, coelenterazine hcp stands out for its exceptionally high luminescence intensity, making it a substrate of choice for sensitive in vivo imaging applications where maximizing signal output is critical.
This document provides detailed application notes and protocols for the administration of this compound in mice for in vivo bioluminescence imaging. It also includes comparative data for other coelenterazine analogs and protocols for specific research applications.
Coelenterazine Analogs: A Comparative Overview
The choice of coelenterazine analog can significantly impact the intensity and kinetics of the bioluminescent signal. While native coelenterazine is widely used, several synthetic analogs have been developed to improve properties such as light output, cell permeability, and spectral characteristics. This compound is particularly noted for its high quantum yield.
Quantitative Comparison of Coelenterazine Analogs
The following table summarizes the relative performance of various coelenterazine analogs when used with Renilla luciferase.
| Coelenterazine Analog | Relative Luminescence Intensity (with Apoaequorin vs. Native) | Relative Rluc Activity (in live cells vs. Native) | Key Characteristics |
| Native | 1.0 | 1.0 | Standard, widely used. |
| h | >10x | 4-8x | Higher light output than native coelenterazine.[1] |
| hcp | 190x | Data not available in direct comparison | Highest reported luminescence intensity with a fast response time. [2] |
| f | ~20x | 4-8x | High luminescence intensity.[1][2] |
| e | 4x | 4-8x | Good substrate for Rluc, but can have higher auto-oxidation.[1] |
| cp | 15x | Lower than native | Higher intensity and faster response than native with aequorin. |
| n | 0.01x | Lower than native | Low sensitivity analog. |
| Water-Soluble (s-CTZ) | Not directly comparable | 4x (for Rluc), 10x (for Gluc) | Overcomes solubility issues of native coelenterazine, allowing for higher, less toxic doses and significantly increased signal in vivo. |
Experimental Protocols
I. General Protocol for In Vivo Bioluminescence Imaging with this compound and Renilla Luciferase
This protocol outlines the fundamental steps for imaging Rluc-expressing cells or tissues in mice using this compound.
Materials:
-
This compound
-
Ethanol (100%)
-
3N Hydrochloric Acid (HCl)
-
Sterile Phosphate-Buffered Saline (PBS), ice-cold
-
Mice bearing Rluc-expressing cells/tissues
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
-
25-27 gauge needles and syringes
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a 5 mg/mL stock solution of this compound in ethanol. To aid solubility and stability, a small amount of acid can be added (e.g., Ethanol + 2% v/v 3N HCl).
-
Store the stock solution at -80°C, protected from light.
-
-
Preparation of Injection Solution:
-
On the day of imaging, thaw the stock solution.
-
For a typical injection, dilute the stock solution in sterile, ice-cold PBS. For example, add 20 µL of the 5 mg/mL stock to 130 µL of PBS. This should be prepared immediately before injection due to the limited stability of coelenterazine in aqueous solutions.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber.
-
-
This compound Administration:
-
The preferred route for rapid and peak signal is intravenous (IV) injection via the tail vein.
-
A typical dosage is 15-100 µg per mouse. For a 25g mouse, a dose of 4 mg/kg can be used.
-
Inject the prepared this compound solution (typically 100-150 µL) using a 25-gauge or smaller needle.
-
-
Bioluminescence Imaging:
-
Image the mouse immediately after IV injection. The signal from Rluc with coelenterazine peaks very quickly (within seconds to a few minutes) and then decays rapidly.
-
Set the imaging system parameters (e.g., exposure time, binning) to optimize signal detection without saturation.
-
Acquire a series of images over time to capture the peak signal and observe the kinetics.
-
-
Data Analysis:
-
Quantify the bioluminescent signal in regions of interest (ROIs) using the imaging software.
-
Express the signal as photons/second/cm²/steradian.
-
In Vivo Imaging Workflow
II. Application: Monitoring P-glycoprotein (Pgp) Activity in a Tumor Model
Coelenterazine and some of its analogs (including h and hcp) are substrates for the multidrug resistance transporter P-glycoprotein (Pgp). Cells overexpressing Pgp will efflux coelenterazine, resulting in a lower intracellular concentration and a weaker bioluminescent signal from Rluc-expressing cells. This property can be exploited to image Pgp activity in vivo.
Principle: In Rluc-expressing tumor cells with high Pgp levels, the bioluminescent signal will be low. Administration of a Pgp inhibitor will block the efflux of coelenterazine, leading to its intracellular accumulation and a significant increase in the bioluminescent signal.
Protocol:
-
Animal Model: Use mice bearing bilateral subcutaneous tumors: one expressing both Rluc and Pgp, and a control tumor expressing only Rluc (or low levels of Pgp).
-
Baseline Imaging:
-
Follow the general imaging protocol (Protocol I) to obtain a baseline bioluminescent signal from both tumors. The Pgp-expressing tumor should exhibit a significantly lower signal.
-
-
Pgp Inhibitor Administration:
-
Administer a Pgp inhibitor (e.g., GF120918) to the mice. The route and dose will depend on the specific inhibitor used.
-
-
Post-Inhibitor Imaging:
-
After a suitable incubation period for the inhibitor to take effect, repeat the coelenterazine injection and imaging procedure.
-
-
Analysis:
-
Compare the bioluminescent signal from the Pgp-expressing tumor before and after inhibitor treatment. A substantial increase in signal indicates effective Pgp inhibition.
-
P-glycoprotein (Pgp) Efflux Pathway
III. Application: In Vivo Bioluminescence Resonance Energy Transfer (BRET) Imaging of Protein-Protein Interactions
BRET is a powerful technique to study protein-protein interactions (PPIs) in real-time. It relies on the non-radiative energy transfer from a bioluminescent donor (e.g., RLuc8) to a fluorescent acceptor (e.g., a red fluorescent protein) when they are in close proximity (<10 nm). This protocol is adapted from a study imaging the rapamycin-induced interaction between FKBP12 and FRB domains.
Principle: Two proteins of interest are fused to a BRET donor (e.g., FRB-RLuc8) and a BRET acceptor (e.g., FKBP12-TurboFP635), respectively. When the proteins interact (e.g., induced by rapamycin), the donor and acceptor are brought close together, allowing for energy transfer. The BRET signal is measured as the ratio of light emitted by the acceptor to the light emitted by the donor.
Protocol:
-
Cell and Animal Preparation:
-
Generate stable cell lines co-expressing the BRET fusion constructs (e.g., HT1080 cells expressing FRB-RLuc8 and FKBP12-TurboFP635).
-
For imaging in the lungs, inject 3 x 10⁶ cells in 150 µL PBS via the tail vein into nude mice. The cells will become trapped in the lung vasculature.
-
-
Induction of Protein-Protein Interaction:
-
To induce the interaction, administer the small molecule inducer (e.g., 40 µg rapamycin (B549165) in 150 µL vehicle) via tail vein injection. For the control group, inject the vehicle alone.
-
Allow sufficient time for the inducer to distribute and act (e.g., 2 hours).
-
-
Substrate Administration and Imaging:
-
Anesthetize the mice as described in the general protocol.
-
Inject this compound (or a suitable analog like coelenterazine-v for red-shifted systems) intravenously at a dose of approximately 35 µ g/mouse .
-
Immediately begin imaging using an in vivo imaging system capable of spectral unmixing or equipped with appropriate filters.
-
Acquire images sequentially through different emission filters:
-
An "open" filter to capture total light.
-
A "donor" filter specific for RLuc8 emission (e.g., 480 nm).
-
An "acceptor" filter for the fluorescent protein emission (e.g., 635 nm).
-
-
-
BRET Ratio Calculation:
-
Define ROIs over the area of interest (e.g., the thorax for lung-trapped cells).
-
Calculate the BRET ratio by dividing the signal intensity from the acceptor filter by the signal intensity from the donor filter.
-
Compare the BRET ratios between the induced (rapamycin) and control (vehicle) groups. An increased ratio in the induced group indicates a specific protein-protein interaction.
-
Bioluminescence Resonance Energy Transfer (BRET) Principle
Conclusion
This compound offers superior brightness for in vivo bioluminescence imaging applications, enabling highly sensitive detection of luciferase-expressing cells and dynamic biological processes. By selecting the appropriate coelenterazine analog and optimizing administration protocols, researchers can significantly enhance the quality and quantitative power of their in vivo imaging studies. The protocols provided here for general imaging, monitoring Pgp activity, and analyzing protein-protein interactions via BRET serve as a foundation for a wide range of preclinical research applications in oncology, pharmacology, and molecular biology.
References
Application Notes and Protocols: Preparation of Coelenterazine hcp Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Coelenterazine hcp stock and working solutions, crucial for its application in various bioluminescence-based assays. This compound, a synthetic analog of Coelenterazine, is a widely used luciferin (B1168401) for luciferases such as Renilla luciferase and photoproteins like aequorin.[1][2][3] Its enhanced luminescence intensity and faster kinetics make it a preferred substrate for sensitive applications, including reporter gene assays, BRET (Bioluminescence Resonance Energy Transfer), and intracellular calcium measurements.[3][4]
Data Summary
Quantitative data for the preparation of this compound solutions are summarized in the tables below for easy reference and comparison.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 399.5 g/mol | |
| Appearance | Yellow solid | |
| Emission Maximum | ~445 nm | |
| Recommended Solvents | Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) | |
| Incompatible Solvents | Dimethyl sulfoxide (B87167) (DMSO) |
Table 2: Stock and Working Solution Parameters
| Parameter | Stock Solution | Working Solution | Source |
| Typical Concentration | 1 mg/mL to 5 mg/mL | 1 µM to 100 µM | |
| Solvent | Acidified Methanol or Ethanol | Assay Buffer (e.g., PBS) | |
| Storage Temperature | -20°C or -80°C (under inert gas) | Prepared fresh before use | |
| Stability | Up to 1 year (as a solid, properly stored) | Prone to oxidation in aqueous solutions |
Experimental Protocols
I. Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol. It is critical to handle this compound with care, as it is light-sensitive and susceptible to oxidation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Methanol (or Ethanol)
-
Argon or Nitrogen gas
-
Light-blocking microcentrifuge tubes or amber vials
-
Pipettes and sterile pipette tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
To prevent oxidation, it is recommended to use methanol or ethanol that has been purged with an inert gas (argon or nitrogen) for 10-15 minutes. Some protocols also suggest acidifying the alcohol to improve stability.
-
Carefully open the vial and add the appropriate volume of inert gas-purged, anhydrous methanol to the this compound powder to achieve a final concentration of 1 mg/mL. For example, add 1 mL of methanol to 1 mg of this compound.
-
Vortex briefly until the powder is completely dissolved. The solution should be a clear, yellow liquid.
-
Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes or amber vials to minimize freeze-thaw cycles and light exposure.
-
Purge the headspace of each aliquot with argon or nitrogen gas before sealing.
-
Store the aliquots at -20°C or for long-term storage at -80°C, protected from light. Properly stored, the solid form is stable for at least one year.
II. Preparation of this compound Working Solution (100 µM)
This protocol details the dilution of the this compound stock solution to a typical working concentration for in vitro assays. Working solutions should always be prepared fresh before each experiment due to the limited stability of this compound in aqueous buffers.
Materials:
-
This compound stock solution (1 mg/mL)
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution (1 mg/mL) at room temperature, protected from light.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the assay buffer. To prepare a 100 µM working solution, you can use the following calculation:
-
Molarity of stock solution (1 mg/mL) = (1 g/L) / (399.5 g/mol ) = 0.0025 M = 2.5 mM
-
Using the dilution formula M1V1 = M2V2: (2.5 mM)(V1) = (0.1 mM)(Final Volume)
-
-
For example, to prepare 1 mL of a 100 µM working solution, add 40 µL of the 2.5 mM stock solution to 960 µL of the desired assay buffer.
-
Mix gently by pipetting or brief vortexing.
-
Use the freshly prepared working solution immediately in your assay to ensure optimal performance. The luminescence signal can decrease over time as the this compound oxidizes in the aqueous buffer.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Aequorin-based calcium detection with this compound.
References
Application Notes and Protocols for Coelenterazine hcp in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended concentrations and protocols for using Coelenterazine (B1669285) hcp in common cell-based bioluminescent assays. Coelenterazine hcp, a synthetic analog of coelenterazine, is a high-quantum-yield substrate for Renilla luciferase and the photoprotein aequorin. Its significantly enhanced light output and faster kinetics make it a superior choice for sensitive applications such as Bioluminescence Resonance Energy Transfer (BRET) and intracellular calcium measurements.[1][2]
Key Characteristics of this compound
This compound is distinguished by its remarkably high luminescence intensity, which can be up to 190 times that of native coelenterazine when complexed with aequorin.[1] This property, combined with a rapid response time to calcium, makes it exceptionally well-suited for detecting small or transient changes in intracellular calcium concentrations.[3]
Recommended this compound Concentrations
The optimal concentration of this compound should be empirically determined for each specific cell type and assay system. However, based on protocols for the closely related analog Coelenterazine h and general recommendations, a final concentration in the range of 1-10 µM is a good starting point for most applications. For many standard assays, a final concentration of 5 µM has been shown to be effective.[4] Due to the higher light output of this compound, it may be possible to use lower concentrations than those used for native coelenterazine or Coelenterazine h, which can be advantageous in minimizing potential off-target effects or substrate depletion.
| Assay Type | Recommended Starting Concentration (Final) | Key Considerations |
| Bioluminescence Resonance Energy Transfer (BRET) | 5 µM | Titration from 1-10 µM is recommended to optimize the signal-to-noise ratio. |
| Aequorin-Based Intracellular Calcium Assay | 5 µM | The high sensitivity of this compound is ideal for detecting subtle calcium fluctuations. |
| Renilla Luciferase Reporter Assays | 1-5 µM | The optimal concentration may vary depending on the expression level of Renilla luciferase. |
Experimental Protocols
Preparation of this compound Stock Solution
Proper handling and storage of this compound are critical for maintaining its activity.
Materials:
-
This compound (lyophilized powder)
-
Ethanol (B145695) (100%, anhydrous) or Methanol
-
Inert gas (e.g., argon or nitrogen)
-
Light-blocking storage vials
Protocol:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the this compound powder in 100% ethanol or methanol. Do not use DMSO , as it can oxidize the compound. A common stock concentration is 1 mM. For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW: 399.49 g/mol ), dissolve it in approximately 2.5 mL of ethanol.
-
Purge the vial with an inert gas, seal tightly, and wrap in foil to protect from light.
-
Store the stock solution at -80°C for long-term storage. For frequent use, smaller aliquots can be stored at -20°C.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interactions
This protocol describes a typical BRET assay to investigate the interaction between two proteins of interest in mammalian cells.
Workflow Diagram:
Caption: Workflow for a typical BRET experiment.
Materials:
-
Mammalian cells cultured in a white, opaque 96-well plate
-
Plasmids encoding the donor (e.g., Protein A fused to Renilla luciferase) and acceptor (e.g., Protein B fused to a fluorescent protein like YFP)
-
Transfection reagent
-
Assay buffer (e.g., HBSS or PBS)
-
This compound stock solution
-
Luminometer with two emission filters (one for the donor, e.g., ~460 nm, and one for the acceptor, e.g., ~530 nm)
Protocol:
-
Cell Seeding: Seed mammalian cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the donor and acceptor plasmids according to the manufacturer's protocol for your chosen transfection reagent. Include appropriate controls, such as cells expressing only the donor or only the acceptor.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Assay Preparation:
-
Prepare the this compound working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 5 µM). Prepare this solution fresh and protect it from light.
-
Gently wash the cells once with the assay buffer.
-
-
BRET Measurement:
-
Add the this compound working solution to each well.
-
Immediately place the plate in the luminometer and measure the luminescence signal at the donor and acceptor emission wavelengths.
-
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio in cells co-expressing both fusion proteins compared to controls indicates a protein-protein interaction.
Aequorin-Based Intracellular Calcium Assay
This protocol outlines the measurement of intracellular calcium mobilization, often downstream of Gq-coupled G Protein-Coupled Receptor (GPCR) activation, using aequorin and this compound.
Signaling Pathway Diagram:
Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
Materials:
-
Mammalian cells stably or transiently expressing apoaequorin (often targeted to a specific subcellular compartment)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
This compound stock solution
-
Agonist or compound of interest
-
Luminometer with an injector
Protocol:
-
Cell Seeding: Plate the aequorin-expressing cells in a suitable multi-well plate.
-
Aequorin Reconstitution:
-
Incubate the cells with this compound at a final concentration of 5 µM in cell culture medium for 1-4 hours at 37°C in the dark. This allows the this compound to enter the cells and combine with apoaequorin to form functional aequorin.
-
-
Assay Preparation:
-
Gently wash the cells with the assay buffer to remove excess this compound.
-
-
Calcium Measurement:
-
Place the plate in the luminometer.
-
Inject the agonist or compound of interest and immediately begin measuring the luminescence signal. The signal will be transient, so a kinetic read is essential.
-
-
Data Analysis: The light emission is directly proportional to the intracellular calcium concentration. Data can be analyzed by looking at the peak luminescence, the area under the curve, or the kinetics of the response.
Troubleshooting and Optimization
-
Low Signal:
-
Increase the concentration of this compound.
-
Optimize the expression levels of Renilla luciferase or aequorin.
-
Ensure the this compound stock solution has been stored correctly and is not degraded.
-
-
High Background:
-
Decrease the concentration of this compound.
-
Wash the cells thoroughly after reconstitution to remove extracellular this compound.
-
Use a buffer with low auto-luminescence.
-
-
Variability between Wells:
-
Ensure consistent cell seeding density.
-
Mix reagents thoroughly before adding to the wells.
-
Check for and eliminate any sources of light leaks in the luminometer.
-
By following these guidelines and protocols, researchers can effectively utilize the high sensitivity and bright signal of this compound to achieve robust and reliable results in their cell-based assays.
References
Application Notes and Protocols for Coelenterazine hcp Assay in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of intracellular calcium (Ca²⁺) mobilization is a cornerstone of drug discovery, particularly for G-protein coupled receptors (GPCRs) and ion channels. The Coelenterazine (B1669285) hcp assay is a highly sensitive bioluminescent method for detecting these changes, offering significant advantages in a high-throughput screening (HTS) context. This assay relies on the photoprotein aequorin, which, in the presence of its substrate Coelenterazine hcp, emits light upon binding to Ca²⁺. This compound, a synthetic analog of native coelenterazine, is preferred for HTS due to its significantly higher luminescence intensity and faster reaction kinetics, leading to a robust and sensitive assay with an excellent signal-to-noise ratio.[1][2][3]
This document provides a detailed overview of the this compound assay, including its underlying principles, a comprehensive experimental protocol for high-throughput screening, and key performance data.
Principle of the Assay
The assay is based on the bioluminescent reaction of the aequorin photoprotein. Cells, typically Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293), are engineered to stably or transiently express apoaequorin, the protein component of aequorin.[4][5] These cells are then incubated with this compound, which passively diffuses across the cell membrane and combines with apoaequorin to form the functional photoprotein, aequorin.
When a GPCR or ion channel is activated by a ligand (e.g., a compound from a screening library), it triggers a signaling cascade that results in the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, into the cytoplasm. The binding of three Ca²⁺ ions to aequorin induces a conformational change, leading to the oxidative decarboxylation of this compound to coelenteramide, with the concomitant emission of a flash of blue light. The intensity of this light is directly proportional to the intracellular Ca²⁺ concentration.
Luminometers with integrated injectors are used to initiate the reaction by adding the test compound and immediately measure the light output, making this assay format highly amenable to automated HTS.
Signaling Pathway
Data Presentation
The this compound aequorin assay is characterized by its high sensitivity, wide dynamic range, and robustness, making it ideal for HTS. The following table summarizes key performance metrics and properties of coelenterazine analogs.
| Parameter | Value/Characteristic | Reference |
| Assay Principle | Bioluminescent detection of intracellular Ca²⁺ | |
| Key Components | Apoaequorin-expressing cells, this compound | |
| Cell Lines | CHO, HEK293 | |
| Assay Format | 96-, 384-, and 1536-well plates | |
| Detection Method | Flash luminescence | |
| This compound Relative Intensity | 190 times higher than native coelenterazine | |
| Z'-Factor | Typically ≥ 0.5, often 0.71 - 0.78 | |
| Signal-to-Background Ratio | High, enhanced compared to fluorescent methods | |
| Advantages | High sensitivity, low background, no autofluorescence interference, suitable for miniaturization | |
| Primary Application | HTS for GPCRs and ion channels |
Experimental Protocols
Materials and Reagents
-
Cells: CHO or HEK293 cells stably expressing the target GPCR and apoaequorin.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, antibiotics, and selection agents (if applicable).
-
This compound: Stock solution (e.g., 1 mM in ethanol), stored at -80°C and protected from light.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with 20 mM HEPES, pH 7.4, and containing 0.1% fatty-acid-free BSA.
-
Test Compounds: Diluted in assay buffer or a suitable solvent.
-
Control Agonist: A known activator of the target GPCR.
-
Vehicle Control: Assay buffer with the same solvent concentration as the test compounds.
-
Assay Plates: White, opaque-bottom 96- or 384-well plates.
Experimental Workflow Diagram
Step-by-Step Protocol
1. Cell Preparation (Day before the assay)
-
Culture the apoaequorin-expressing cells in appropriate cell culture medium until they reach approximately 80-90% confluency.
-
Harvest the cells using standard cell detachment methods.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into white, opaque-bottom assay plates at an optimized density. For example:
-
96-well plates: ~40,000 cells per well.
-
384-well plates: ~15,000 cells per well.
-
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. This compound Loading (Day of the assay)
-
Prepare a working solution of this compound in the assay buffer. A typical final concentration is 5 µM. Note: Handle this compound solutions in dim light to prevent degradation.
-
Carefully remove the culture medium from the cell plates.
-
Add the this compound working solution to each well. For example:
-
96-well plates: 100 µL per well.
-
384-well plates: 30 µL per well.
-
-
Incubate the plates at room temperature for 1-2 hours, protected from light. Some protocols may recommend incubation at 37°C for up to 4 hours; this should be optimized for the specific cell line.
3. Compound Addition and Luminescence Detection
-
Prepare serial dilutions of test compounds, positive controls (e.g., a known agonist), and a vehicle control in the assay buffer.
-
Set up the luminometer with an integrated injector. Recommended instrument settings:
-
Injection speed: Medium to fast.
-
Detection interval: ~0.5 seconds.
-
Integration time: 0.5 - 1 second per reading.
-
-
Place the cell plate into the luminometer.
-
Program the instrument to inject the compounds into the wells and immediately begin measuring the luminescence signal kinetically for 30-60 seconds to capture the peak of the light emission.
4. Data Analysis
-
Determine the peak luminescence intensity or the area under the curve (AUC) for each well.
-
For agonist screening: Normalize the data to the vehicle control to determine the fold-induction or percent activation.
-
Percent Activation = [(Signal_compound - Signal_vehicle) / (Signal_max_control - Signal_vehicle)] * 100
-
-
For antagonist screening: Pre-incubate the cells with the test compounds before adding a known agonist (at its EC₅₀ or EC₈₀ concentration) and measure the inhibition of the agonist-induced signal.
-
Percent Inhibition = [1 - (Signal_compound - Signal_vehicle) / (Signal_agonist - Signal_vehicle)] * 100
-
-
Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the assay.
-
Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
-
For hit compounds, generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using a suitable data analysis software.
Conclusion
The this compound aequorin assay is a powerful and reliable method for high-throughput screening of compounds that modulate intracellular calcium levels. Its high sensitivity, low background, and amenability to automation make it a preferred choice for drug discovery campaigns targeting GPCRs and ion channels. By following the detailed protocols and considering the performance metrics outlined in these application notes, researchers can successfully implement this assay to identify and characterize novel therapeutic candidates.
References
- 1. biotium.com [biotium.com]
- 2. interchim.fr [interchim.fr]
- 3. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Use of aequorin for G protein-coupled receptor hit identification and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: A Guide to Using Coelenterazine hcp with Injector-Equipped Luminometers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the use of Coelenterazine hcp, a high-potency analog of coelenterazine, in bioluminescence assays utilizing luminometers equipped with injectors. This compound serves as a substrate for luciferases such as Renilla and Gaussia, producing a high-intensity light signal ideal for sensitive reporter gene assays and other luminescence-based studies. The "flash" kinetics of this reaction necessitate the use of injectors for precise, reproducible measurements. This guide offers comprehensive protocols for both Gaussia and Renilla luciferase assays, data presentation guidelines, and visual representations of the underlying principles and workflows.
Introduction to this compound
Coelenterazine is a luciferin, a light-emitting molecule, found in many marine organisms.[1] Its analog, this compound, is a synthetic derivative designed for enhanced performance in bioluminescence assays. When oxidized by luciferases like Renilla luciferase (Rluc) and Gaussia luciferase (Gluc), this compound emits a bright, blue light.[2] A key advantage of this compound is its significantly higher light output compared to native coelenterazine, resulting in increased sensitivity in experimental setups.[2][3]
The reaction kinetics of this compound with these luciferases are characterized by a rapid "flash" of light that decays quickly.[4] This characteristic makes the use of a luminometer with automated injectors essential for achieving high precision and reproducibility. Injectors ensure the rapid and consistent mixing of the substrate with the cell lysate containing the luciferase, allowing for immediate and accurate measurement of the peak light emission.
Data Presentation
Quantitative data from experiments using this compound should be summarized for clear comparison. Below are tables outlining the key properties of this compound and a template for presenting experimental results.
Table 1: Properties of Coelenterazine Analogs with Renilla Luciferase
| Coelenterazine Analog | Relative Luminescence Intensity | Peak Emission Wavelength (nm) |
| Native | 1.00 | 465 |
| hcp | 190 | 444 |
| h | 10 | 475 |
| cp | 15 | 442 |
| f | 18 | 473 |
| fcp | 135 | 452 |
| ip | 47 | 441 |
Data sourced from Biotium.
Table 2: Example Experimental Data Summary
| Sample ID | Luciferase Type | Average RLU (Relative Light Units) | Standard Deviation | Signal-to-Background Ratio |
| Control 1 | Gaussia | 150 | 25 | 1.0 |
| Treatment A | Gaussia | 15,000 | 1,200 | 100 |
| Treatment B | Gaussia | 7,500 | 650 | 50 |
| Control 2 | Renilla | 200 | 30 | 1.0 |
| Treatment C | Renilla | 25,000 | 2,100 | 125 |
| Treatment D | Renilla | 12,000 | 980 | 60 |
Experimental Protocols
The following are detailed protocols for performing bioluminescence assays with this compound using a luminometer equipped with injectors.
Reagent Preparation
This compound Stock Solution (100x):
-
This compound is typically supplied as a lyophilized powder.
-
To prepare a stock solution, dissolve the powder in methanol (B129727) or ethanol. Do not use DMSO. For example, dissolve 1 mg of this compound in 2.38 mL of methanol to obtain a 1 mM (approximately 100x) stock solution.
-
Store the stock solution at -80°C in small aliquots, protected from light.
This compound Working Solution (1x):
-
On the day of the experiment, thaw an aliquot of the 100x stock solution.
-
Dilute the stock solution 1:100 in the appropriate luciferase assay buffer. For example, add 50 µL of 100x this compound to 5 mL of assay buffer.
-
The working solution should be prepared fresh and used within a few hours for optimal performance. Protect the working solution from light.
Gaussia Luciferase Assay Protocol
Gaussia luciferase is a secreted enzyme, allowing for the measurement of its activity directly in the cell culture medium.
Procedure:
-
Culture cells expressing Gaussia luciferase in a 96-well white, opaque microplate.
-
Prior to the assay, ensure all reagents are at room temperature.
-
Program the luminometer with the following settings (optimization for your specific instrument may be required):
-
Injector 1: this compound working solution
-
Injection Volume: 50 µL
-
Delay: 2 seconds (time between injection and measurement)
-
Integration Time: 10 seconds (duration of light measurement)
-
-
Carefully transfer 20 µL of the cell culture supernatant from each well to a new white, opaque 96-well plate.
-
Place the plate into the luminometer.
-
Prime the injector with the this compound working solution to ensure accurate dispensing.
-
Initiate the measurement sequence. The luminometer will automatically inject the this compound working solution into each well and measure the resulting luminescence.
Renilla Luciferase Assay Protocol
Renilla luciferase is an intracellular enzyme, requiring cell lysis to measure its activity.
Procedure:
-
Culture cells expressing Renilla luciferase in a multi-well plate.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of passive lysis buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
Program the luminometer with the following settings (optimization for your specific instrument may be required):
-
Injector 1: this compound working solution
-
Injection Volume: 100 µL
-
Delay: 2 seconds
-
Integration Time: 10 seconds
-
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.
-
Place the plate into the luminometer.
-
Prime the injector with the this compound working solution.
-
Initiate the measurement sequence. The luminometer will inject the this compound working solution into each well and measure the luminescence.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Bioluminescence reaction pathway of this compound.
Caption: Experimental workflow for luminometer-based assays.
Caption: Key factors affecting the bioluminescence signal.
References
Application Notes: Monitoring G-Protein Coupled Receptor (GPCR) Activity Using Coelenterazine hcp
Introduction
G-Protein Coupled Receptors (GPCRs) constitute the largest family of cell surface receptors and are pivotal in cellular signaling, making them a primary target for drug discovery. Monitoring the activation of these receptors is fundamental to understanding their function and for screening potential therapeutic compounds. Bioluminescence-based assays offer a highly sensitive, non-radioactive, and high-throughput compatible method for studying GPCR activity. Coelenterazine (B1669285) and its synthetic analogues are key reagents in these assays. This document focuses on the application of coelenterazine hcp, a high-purity coelenterazine derivative, in monitoring GPCR activity, primarily through aequorin-based calcium mobilization assays.
Principle of Aequorin-Based GPCR Assays
One of the major signaling pathways activated by GPCRs, particularly those coupled to Gαq or promiscuous G-proteins like Gα16, is the mobilization of intracellular calcium (Ca²⁺)[1][2]. Aequorin, a photoprotein from the jellyfish Aequorea victoria, is a highly effective tool for detecting these changes in Ca²⁺ concentration[2][3]. The assay relies on the following principles:
-
Reconstitution of Aequorin : The assay uses cells co-expressing the target GPCR and apoaequorin, the protein component of aequorin[3].
-
Coelenterazine Loading : The cell-permeable luminophore, this compound, is added to the cells. Inside the cell, this compound combines with apoaequorin to form the functional photoprotein, aequorin.
-
GPCR Activation and Calcium Release : Upon agonist binding to the GPCR, a signaling cascade is initiated, leading to the release of Ca²⁺ from intracellular stores into the cytoplasm.
-
Bioluminescent Signal : The binding of three Ca²⁺ ions to the aequorin complex triggers the oxidation of this compound to coelenteramide, resulting in the emission of a flash of blue light. The intensity of this light is proportional to the intracellular Ca²⁺ concentration.
Advantages of this compound in Aequorin Assays
While several coelenterazine analogues exist, this compound is often preferred for aequorin-based GPCR assays due to its superior properties:
-
High Luminescence Intensity : Aequorin reconstituted with this compound exhibits a significantly higher quantum yield compared to native coelenterazine and many other analogues. This results in a much brighter luminescent signal, enhancing the sensitivity of the assay. The luminescent intensity of the apoaequorin/coelenterazine hcp complex can be thousands of times higher than that of the complex formed with coelenterazine n. Some reports indicate a 500-fold enhancement in light intensity over native coelenterazine.
-
Fast Response Time : The kinetics of the Ca²⁺-triggered luminescence are rapid with this compound, making it ideal for capturing the transient nature of intracellular calcium fluxes upon GPCR activation.
-
Broad Dynamic Range : The aequorin assay can measure a wide range of Ca²⁺ concentrations, typically from approximately 0.1 µM to over 100 µM. The high signal intensity of this compound contributes to a robust signal-to-noise ratio across this range.
Principle of Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET is another powerful technique used to study GPCR activity, particularly for monitoring protein-protein interactions such as receptor dimerization or the recruitment of β-arrestin. The BRET1 system commonly uses a Renilla luciferase (Rluc) variant as the energy donor and a fluorescent protein like Yellow Fluorescent Protein (YFP) as the acceptor. Coelenterazine h is a frequently used substrate for Rluc in BRET1 assays. Upon addition of coelenterazine h, Rluc emits blue light, and if the YFP-tagged protein is in close proximity (less than 10 nm), energy is transferred non-radiatively, causing the YFP to fluoresce at a longer wavelength. The ratio of acceptor to donor emission is measured to quantify the interaction.
Data Presentation
Table 1: Performance Characteristics of Coelenterazine Analogues with Aequorin
| Coelenterazine Analogue | Relative Luminescence Intensity (vs. Native) | Key Features |
| This compound | High (up to 500-fold or more) | High quantum yield, fast response time, ideal for HTS |
| Coelenterazine h | 10–20 times higher | More sensitive to Ca²⁺ than native aequorin complex |
| Coelenterazine cp | 10–20 times higher | Enhanced luminescence |
| Coelenterazine f | 10–20 times higher | Enhanced luminescence |
| Native Coelenterazine | 1 (Baseline) | Standard for comparison |
| Coelenterazine n | ~0.0001 times (10,000-fold lower than hcp) | Low sensitivity, useful for specific applications requiring a lower Ca²⁺ affinity |
Table 2: Typical Experimental Parameters for Aequorin-Based GPCR Assays
| Parameter | Recommended Value/Range | Notes |
| Cell Line | HEK293, CHO-K1 | Cells should stably or transiently express the GPCR of interest, apoaequorin, and a promiscuous G-protein (e.g., Gα16). |
| Plate Format | 96- or 384-well, white, opaque-bottom | White plates maximize luminescent signal reflection. |
| Cell Seeding Density | 15,000-40,000 cells/well | Optimize for a robust signal-to-noise ratio. |
| This compound Stock | 1 mM in ethanol (B145695) or methanol | Store at -20°C, protected from light. |
| This compound Loading Concentration | 5 µM | Final concentration in assay buffer. |
| Loading Time & Temperature | 1-5 hours at room temperature or 37°C | Protect from light during incubation. |
| Assay Buffer | HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4 | |
| Luminescence Reading | Immediate, continuous for 30-60 seconds | To capture the peak "flash" luminescence. |
Experimental Protocols
Protocol 1: GPCR Activation Assay Using Aequorin and this compound
This protocol describes the measurement of GPCR activation by quantifying intracellular calcium mobilization in cells co-expressing a target GPCR, Gα16, and apoaequorin.
Materials and Reagents:
-
HEK293 or CHO-K1 cells expressing the GPCR, Gα16, and apoaequorin.
-
Cell culture medium (e.g., DMEM/F12 + 10% FBS).
-
This compound (1 mM stock in ethanol).
-
Assay Buffer: HBSS with Ca²⁺ and Mg²⁺, 20 mM HEPES, 0.1% fatty-acid-free BSA, pH 7.4.
-
Test compounds (agonists/antagonists).
-
Positive control agonist.
-
White, opaque-bottom 96- or 384-well plates.
-
Luminometer with an injector function.
Step-by-Step Procedure:
-
Cell Preparation (Day 1):
-
Culture cells until they are approximately 80% confluent.
-
Harvest the cells and seed them into white, opaque-bottom plates at a density of ~15,000 cells/well for 384-well plates or ~40,000 cells/well for 96-well plates.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
This compound Loading (Day 2):
-
Prepare a 5 µM working solution of this compound in Assay Buffer. Protect this solution from light.
-
Gently remove the cell culture medium from the wells.
-
Add the this compound solution to each well (e.g., 30 µL for 384-well, 100 µL for 96-well).
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Ligand Stimulation and Luminescence Detection:
-
Prepare serial dilutions of your test compounds and controls in Assay Buffer.
-
Place the cell plate into a luminometer.
-
Set the instrument to inject the ligand solution and immediately begin reading luminescence.
-
Inject the compound solution (e.g., 10 µL) into the wells.
-
Measure the luminescent signal continuously for 30-60 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak luminescence intensity or the area under the curve for each well.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Protocol 2: GPCR Interaction Assay Using BRET and Coelenterazine h
This protocol outlines a method to monitor the interaction between a GPCR and a partner protein (e.g., β-arrestin) using BRET.
Materials and Reagents:
-
HEK293T cells.
-
Expression plasmids for GPCR-Rluc8 (donor) and Partner-Venus (acceptor).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium.
-
Coelenterazine h (1 mM stock in ethanol).
-
Assay Buffer (e.g., DPBS).
-
White, opaque-bottom 96-well plates.
-
Plate reader capable of dual-channel luminescence detection.
Step-by-Step Procedure:
-
Cell Transfection (Day 1):
-
Seed HEK293T cells in a 6-well plate at a density that will result in ~50-70% confluency on the day of transfection.
-
Co-transfect the cells with the GPCR-Rluc8 and Partner-Venus expression plasmids. Optimize the ratio of donor to acceptor plasmid DNA.
-
-
Cell Plating (Day 2):
-
24 hours post-transfection, harvest the cells.
-
Resuspend the cells in fresh medium and dispense them into a white, opaque-bottom 96-well plate.
-
-
BRET Measurement (Day 3):
-
Gently wash the cells with Assay Buffer.
-
Prepare a working solution of coelenterazine h (e.g., 50 µM) in Assay Buffer. Keep it protected from light.
-
If testing ligand effects, add the compounds to the wells and incubate for a predetermined time.
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately place the plate in a BRET-compatible plate reader.
-
Measure the luminescence signal at two wavelengths simultaneously or sequentially: the donor emission (e.g., ~485 nm) and the acceptor emission (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
To obtain the net BRET signal, subtract the BRET ratio from a control group expressing only the donor construct.
-
Plot the net BRET ratio against ligand concentration to determine dose-response relationships.
-
Visualizations
Caption: Aequorin-based Ca²⁺ signaling pathway.
Caption: Experimental workflow for aequorin assay.
Caption: Principle of BRET for GPCR interactions.
Caption: Experimental workflow for BRET assay.
References
Illuminating Cellular Dynamics: Live-Cell Imaging with Coelenterazine hcp and Renilla Luciferase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful tool for understanding the intricate and dynamic processes within living cells. The combination of the luciferase enzyme from Renilla reniformis (Renilla luciferase, Rluc) and its substrate, coelenterazine (B1669285), provides a robust bioluminescent system for a wide range of cellular assays. Among the various coelenterazine analogs, Coelenterazine hcp stands out for its favorable characteristics, including a high quantum yield, making it an excellent choice for sensitive live-cell imaging applications.[1] This document provides detailed application notes and protocols for utilizing this compound with Renilla luciferase in live-cell imaging, catering to researchers, scientists, and professionals in drug development.
The Renilla luciferase system, which catalyzes the oxidation of coelenterazine to produce light, offers several advantages over fluorescence-based methods, including the absence of phototoxicity and autofluorescence since it does not require an external light source for excitation.[2][3] This bioluminescence system is particularly well-suited for various applications, including reporter gene assays to study gene expression, Bioluminescence Resonance Energy Transfer (BRET) to investigate protein-protein interactions, and the development of biosensors for monitoring intracellular analytes like calcium.[4][5]
Principle of Bioluminescence
The fundamental principle of the Renilla luciferase-coelenterazine system is an enzyme-catalyzed chemical reaction that produces light. Renilla luciferase, in the presence of molecular oxygen, catalyzes the oxidative decarboxylation of coelenterazine. This reaction results in the formation of an excited-state product, coelenteramide, which then decays to its ground state, releasing energy in the form of a photon of blue light with an emission peak typically around 470-480 nm. Unlike firefly luciferase, this system does not require ATP as a cofactor, simplifying its application in live-cell assays.
Figure 1: Bioluminescence reaction catalyzed by Renilla luciferase.
Quantitative Data Summary
The selection of a coelenterazine analog can significantly impact the performance of Renilla luciferase in live-cell assays. The following tables summarize the key quantitative characteristics of this compound in comparison to other commonly used analogs.
Table 1: Luminescent Properties of Coelenterazine Analogs with Renilla Luciferase
| Coelenterazine Analog | Relative Initial Intensity (%) | Relative Total Light (%) | Emission Maximum (nm) |
| Native Coelenterazine | 100 | 100 | 475 |
| This compound | ~190 times higher than native (with aequorin) | - | ~467 |
| Coelenterazine h | 57 | 41 | 475 |
| Coelenterazine f | 58 | 28 | 473 |
| Coelenterazine cp | 16 | 23 | 470 |
| Coelenterazine n | 68 | 47 | 475 |
| Coelenterazine e | 750 | 137 | 418, 475 |
*Data presented is a compilation from various sources and may vary depending on experimental conditions. The exceptionally high intensity of this compound is noted with the photoprotein aequorin, and similar enhancements are expected with Renilla luciferase due to structural similarities in the substrate-binding pocket.
Table 2: Key Features of this compound for Live-Cell Imaging
| Feature | Description | Reference |
| Quantum Yield | Exhibits one of the highest luminescence quantum yields among coelenterazine derivatives. | |
| Kinetics | Shows a fast response, which is beneficial for dynamic studies. | |
| Cell Permeability | Readily permeable to cellular membranes, allowing for efficient delivery to intracellular Renilla luciferase. | |
| Autoluminescence | Like other coelenterazines, it can exhibit auto-oxidation, which should be considered in background measurements. |
Application Notes
Reporter Gene Assays
Renilla luciferase is a widely used reporter gene to study gene expression and regulation. The expression of Rluc, driven by a promoter of interest, can be quantified by measuring the light output upon the addition of this compound.
-
Sensitivity: The high light output of the Rluc/Coelenterazine hcp system allows for the detection of low levels of gene expression.
-
Dynamic Range: The assay offers a broad dynamic range, enabling the quantification of both weak and strong promoter activities.
-
Multiplexing: Rluc can be used in dual-reporter assays, often paired with Firefly luciferase, to normalize for transfection efficiency and cell number. The two systems utilize distinct substrates (Coelenterazine and D-luciferin, respectively), preventing cross-reactivity.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET is a powerful technique for monitoring protein-protein interactions in real-time within living cells. In a BRET assay, Renilla luciferase (the donor) is fused to one protein of interest, and a fluorescent protein, such as Yellow Fluorescent Protein (YFP), (the acceptor) is fused to another. Upon addition of this compound, if the two proteins are in close proximity (<10 nm), the energy from the bioluminescent reaction is transferred to the acceptor, causing it to fluoresce.
Figure 2: Workflow for a BRET assay to detect protein-protein interactions.
-
BRET1: The Rluc-YFP pair is a classic BRET1 system, where the emission spectrum of Rluc (~470 nm) overlaps with the excitation spectrum of YFP.
-
Improved Signal: Using this compound can enhance the donor signal, potentially leading to a more robust BRET signal and increased sensitivity.
Calcium Imaging
This compound can also be used for bioluminescent calcium imaging when combined with the photoprotein aequorin. Aequorin is a complex of apoaequorin and coelenterazine. Upon binding of Ca²⁺ ions, aequorin undergoes a conformational change that leads to the oxidation of coelenterazine and the emission of light. Aequorin reconstituted with this compound has been shown to have a very fast response to Ca²⁺ and the highest luminescence quantum yield among several derivatives.
Experimental Protocols
General Live-Cell Imaging Workflow
The following diagram outlines a general workflow for live-cell imaging experiments using Renilla luciferase and this compound.
Figure 3: A generalized workflow for live-cell imaging experiments.
Protocol 1: Reporter Gene Assay in Live Cells
Objective: To quantify the activity of a promoter of interest fused to the Renilla luciferase gene.
Materials:
-
Mammalian cells cultured in a white, clear-bottom 96-well plate.
-
Plasmid DNA: Promoter-of-interest-Rluc fusion construct.
-
Transfection reagent.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Solvent for this compound (e.g., methanol (B129727) or ethanol).
-
Phosphate-Buffered Saline (PBS).
-
Luminometer with an injector or a plate reader capable of measuring luminescence.
Methodology:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the Promoter-Rluc plasmid according to the manufacturer's protocol for the chosen transfection reagent. Include a control well with a promoterless Rluc vector and a positive control with a constitutively active promoter (e.g., CMV).
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for adequate expression of Renilla luciferase.
-
Preparation of this compound Stock Solution: Dissolve this compound in methanol or ethanol (B145695) to create a stock solution (e.g., 1 mg/mL). Store at -80°C, protected from light.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in an appropriate assay buffer (e.g., PBS or serum-free medium) to the final desired concentration (typically in the range of 1-10 µM).
-
Luminescence Measurement:
-
If using a luminometer with injectors, program the instrument to inject the this compound working solution into each well and immediately measure the luminescence. A typical reading is an integration over 1-10 seconds.
-
If using a plate reader without injectors, carefully add the this compound working solution to each well, mix gently, and immediately place the plate in the reader to measure the luminescence.
-
-
Data Analysis:
-
Subtract the background luminescence from the control wells (cells without Rluc).
-
Normalize the Rluc activity of your promoter of interest to that of the positive control or to a co-transfected control reporter (e.g., Firefly luciferase).
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To detect the interaction between two proteins of interest in living cells.
Materials:
-
Mammalian cells cultured in a white, clear-bottom 96-well plate.
-
Plasmids: Protein-A-Rluc (donor) and Protein-B-YFP (acceptor) fusion constructs.
-
Transfection reagent.
-
Cell culture medium.
-
This compound.
-
Assay buffer (e.g., PBS).
-
Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., with filters for ~470 nm and ~525 nm).
Methodology:
-
Cell Seeding and Transfection:
-
Seed cells as described in Protocol 1.
-
Co-transfect the cells with the Protein-A-Rluc and Protein-B-YFP plasmids. It is crucial to optimize the ratio of the donor and acceptor plasmids to achieve optimal BRET signal. A typical starting point is a 1:3 to 1:5 ratio (Donor:Acceptor).
-
Include control wells:
-
Cells expressing only the donor plasmid.
-
Cells expressing the donor and an unrelated YFP-tagged protein.
-
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Preparation of this compound: Prepare the working solution as described in Protocol 1. A final concentration of 5 µM is a common starting point.
-
BRET Measurement:
-
Prior to adding the substrate, wash the cells once with PBS.
-
Add the this compound working solution to the wells.
-
Immediately measure the luminescence at two wavelengths:
-
Donor emission: using a filter for blue light (e.g., 470 ± 20 nm).
-
Acceptor emission: using a filter for yellow/green light (e.g., 525 ± 20 nm).
-
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
Subtract the background BRET ratio obtained from the control wells (donor only) from the experimental wells. An increased BRET ratio in the experimental wells compared to the negative controls indicates a specific interaction between Protein A and Protein B.
-
Conclusion
The combination of Renilla luciferase and this compound provides a highly sensitive and versatile platform for live-cell imaging. The superior brightness and favorable kinetics of this compound make it an excellent choice for a variety of applications, from quantifying gene expression to elucidating complex protein-protein interaction networks. By following the detailed protocols and considering the application-specific notes provided, researchers can effectively harness the power of this bioluminescent system to gain deeper insights into cellular biology and accelerate drug discovery efforts.
References
- 1. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. nuvucameras.com [nuvucameras.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Structure–function studies on the active site of the coelenterazine-dependent luciferase from Renilla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Luciferase® Reporter Assay using Coelenterazine hcp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dual-Luciferase® Reporter (DLR) Assay is a powerful and widely used method in molecular and cell biology to study gene expression and signal transduction. This system allows for the sequential measurement of two individual luciferase reporters, Firefly and Renilla, from a single sample. The experimental reporter (Firefly luciferase) is correlated with the promoter of interest to assess the effects of specific experimental conditions, while the second reporter (Renilla luciferase) serves as an internal control to normalize for transfection efficiency and cell viability.[1] This normalization provides a more accurate representation of the experimental reporter's activity.
Coelenterazine (B1669285) is the substrate for Renilla luciferase, which catalyzes its oxidation in a non-ATP-dependent manner to produce light.[2] Various analogs of coelenterazine have been developed to enhance the properties of the assay. Coelenterazine hcp is a notable analog that has been reported to provide a significantly higher light intensity, in some contexts up to 500-fold greater than native coelenterazine, which can lead to increased sensitivity in detecting Renilla luciferase activity.[3][4]
These application notes provide a detailed protocol for performing a dual-luciferase reporter assay with a specific focus on the use of this compound as the substrate for Renilla luciferase.
Principle of the Dual-Luciferase® Reporter Assay
The DLR assay sequentially measures the light output from two distinct luciferase enzymes. First, the activity of Firefly luciferase is quantified by adding a specific substrate, D-luciferin, in the presence of ATP.[5] Following this measurement, a second reagent is added that simultaneously quenches the Firefly luciferase reaction and provides the substrate for Renilla luciferase, in this case, this compound. The light emitted from the Renilla luciferase reaction is then measured. The ratio of the Firefly luciferase activity to the Renilla luciferase activity provides a normalized measure of the experimental reporter's expression.
Advantages of Using this compound
The use of this compound as a substrate for Renilla luciferase can offer several advantages over the native coelenterazine:
-
Increased Signal Intensity: this compound has been shown to produce a much brighter luminescent signal with the aequorin/coelenterazine complex, which may translate to higher signal intensity with Renilla luciferase, thereby increasing the sensitivity of the assay.
-
Improved Signal-to-Background Ratio: A stronger signal can lead to a better signal-to-background ratio, allowing for more accurate quantification of low-level reporter expression.
-
Potentially Faster Reaction Kinetics: Some coelenterazine analogs exhibit faster response times, which could potentially shorten the overall assay time.
Experimental Protocols
This section provides a detailed methodology for performing a dual-luciferase reporter assay using this compound.
Materials and Reagents
-
Cells of interest cultured in appropriate growth medium
-
Reporter vector containing the Firefly luciferase gene under the control of the promoter of interest
-
Control vector containing the Renilla luciferase gene (e.g., pRL-TK)
-
Transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer (e.g., 1X Passive Lysis Buffer)
-
Firefly Luciferase Assay Buffer
-
D-luciferin substrate
-
Stop & Glo® Reagent or equivalent quenching buffer
-
This compound
-
Ethanol (B145695) or acidified methanol (B129727) for dissolving this compound
-
Luminometer-compatible microplates (96-well, white, flat-bottom is recommended)
-
Luminometer
Reagent Preparation
Table 1: Reagent Preparation
| Reagent | Preparation Instructions | Storage |
| 1X Passive Lysis Buffer | If supplied as a 5X stock, dilute 1 part 5X buffer with 4 parts nuclease-free water. | Store at 4°C for short-term use or as recommended by the manufacturer. |
| Firefly Luciferase Working Solution | Prepare fresh before use. Add D-luciferin stock solution to Firefly Luciferase Assay Buffer at the recommended concentration (e.g., 1:50 dilution). Protect from light. | Use within a few hours of preparation. |
| This compound Stock Solution | Dissolve this compound in acidified methanol or ethanol to create a stock solution (e.g., 5 mM). Store in small aliquots to avoid repeated freeze-thaw cycles. | Store at -80°C, protected from light. |
| Renilla Luciferase Working Solution (with this compound) | Prepare fresh before use. Dilute the this compound stock solution into the Stop & Glo® Reagent or an appropriate Renilla luciferase assay buffer at the desired final concentration (e.g., 1:50 or as optimized). Protect from light. | Use immediately after preparation. |
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect the cells with the experimental Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Include appropriate controls (e.g., empty vector, positive control).
-
Incubate the cells for 24-48 hours post-transfection under standard culture conditions.
-
-
Cell Lysis:
-
Remove the growth medium from the cultured cells.
-
Gently wash the cells once with a sufficient volume of PBS to cover the surface of the well.
-
Remove the PBS and add 1X Passive Lysis Buffer to each well. The volume will depend on the well size (see Table 2).
-
Incubate the plate at room temperature for 15-20 minutes with gentle rocking to ensure complete lysis.
-
Table 2: Recommended Volumes for Cell Lysis
| Plate Type | Lysis Buffer Volume per Well |
| 96-well | 20-100 µL |
| 24-well | 100 µL |
| 12-well | 250 µL |
| 6-well | 500 µL |
-
Firefly Luciferase Assay:
-
Equilibrate the plate containing cell lysates and the Firefly Luciferase Working Solution to room temperature.
-
Add an equal volume of Firefly Luciferase Working Solution to each well containing cell lysate (e.g., add 100 µL of working solution to 20 µL of lysate if transferring to a new plate, or add directly to the lysis plate).
-
Mix briefly by pipetting.
-
Immediately measure the luminescence in a luminometer. This is your Firefly luciferase reading (RLU A).
-
-
Renilla Luciferase Assay (using this compound):
-
Immediately after the Firefly luciferase measurement, add an equal volume of the Renilla Luciferase Working Solution (containing this compound) to the same well.
-
Mix briefly.
-
Immediately measure the luminescence again in the luminometer. This is your Renilla luciferase reading (RLU B).
-
Data Presentation and Analysis
The primary output from the luminometer will be in Relative Light Units (RLU). To obtain meaningful data, the activity of the experimental reporter (Firefly) must be normalized to the activity of the internal control reporter (Renilla).
Calculation of Relative Luciferase Activity
-
Calculate the Luciferase Activity Ratio for each sample:
-
Ratio = RLU A (Firefly) / RLU B (Renilla)
-
-
Normalize to the Control:
-
To determine the effect of your experimental treatment, normalize the ratio of your treated samples to the ratio of your untreated or control sample.
-
Relative Luciferase Activity = Ratio (Treated Sample) / Ratio (Control Sample)
-
Table 3: Example Data and Calculations
| Sample | Treatment | Firefly RLU (A) | Renilla RLU (B) | Ratio (A/B) | Relative Luciferase Activity |
| 1 | Control | 50,000 | 10,000 | 5.0 | 1.0 |
| 2 | Treatment X | 150,000 | 10,500 | 14.3 | 2.86 |
| 3 | Treatment Y | 25,000 | 9,800 | 2.6 | 0.52 |
Signaling Pathway and Assay Principle Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coelenterazine hcp Signal-to-Noise Ratio
Welcome to the technical support center for Coelenterazine (B1669285) hcp-based bioluminescence assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Coelenterazine hcp and why is it used?
This compound is a synthetic analog of coelenterazine, a luciferin (B1168401) (light-emitting molecule) found in many marine organisms.[1][2] It serves as a substrate for luciferases, such as Renilla luciferase (Rluc), and photoproteins, like aequorin.[3] this compound is favored in many assays due to its significantly higher luminescence intensity compared to native coelenterazine, which can lead to a better signal-to-noise ratio.[4][5] Its high sensitivity makes it particularly well-suited for monitoring intracellular calcium (Ca2+) concentrations.
Q2: What are the main causes of a poor signal-to-noise ratio in my assay?
A poor signal-to-noise ratio can stem from two primary issues: low signal intensity or high background luminescence.
-
Low Signal Intensity: This can be caused by factors such as suboptimal enzyme concentration, poor substrate stability, inefficient cellular uptake of the coelenterazine, or issues with the experimental setup.
-
High Background Luminescence: This is often due to the auto-oxidation (autoluminescence) of coelenterazine, contamination of reagents, or non-specific binding.
Q3: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the stability and performance of this compound.
-
Storage: Store solid this compound at -20°C or -70°C, protected from light, and preferably under an inert gas like nitrogen or argon.
-
Solution Preparation: Dissolve this compound in methanol (B129727) or ethanol. Avoid using DMSO , as the substrate may be unstable in this solvent.
-
Working Solutions: Prepare fresh working solutions just before use to minimize degradation and precipitation. Solutions are susceptible to oxidation by air, so for best results, keep them protected from light and store at <-70°C under an inert gas.
Troubleshooting Guides
Issue 1: High Background Luminescence
High background can mask the true signal from your experiment. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Autoluminescence of this compound | Coelenterazine analogs can spontaneously oxidize, producing a background signal. This is particularly pronounced in the presence of serum components like albumin. Reduce the concentration of serum in your assay medium if possible, or perform the assay in a serum-free buffer. Consider using "caged" coelenterazine analogs that are activated by a specific enzyme, which can minimize autoluminescence. |
| Reagent Contamination | Use fresh, high-purity reagents and sterile consumables to avoid contamination that can increase background. |
| Plate Type | Use opaque, white-walled microplates designed for luminescence assays to maximize signal reflection and minimize well-to-well crosstalk. |
| Sub-optimal Assay Buffer | The composition of your assay buffer can influence background levels. Some buffers may contain components that promote coelenterazine auto-oxidation. Test different buffer formulations to find one that minimizes background while maintaining a strong signal. The addition of antioxidants like ascorbic acid to the buffer has been shown to reduce background and stabilize the coelenterazine solution. |
Issue 2: Weak or No Signal
A weak or absent signal can be frustrating. Consider these troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme/Substrate Concentration | Titrate both the luciferase/aequorin and this compound concentrations to find the optimal balance for a strong signal. Too little of either will result in a weak signal. |
| Poor Substrate Stability/Activity | Ensure this compound has been stored and handled correctly. Prepare fresh solutions before each experiment. Avoid multiple freeze-thaw cycles of stock solutions. |
| Inefficient Cellular Uptake | For live-cell assays, the cell permeability of coelenterazine is crucial. Optimize incubation time and temperature to ensure adequate substrate uptake. Different coelenterazine analogs have varying cell permeability. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation times. Ensure the luciferase or photoprotein is active under your experimental conditions. |
| Instrument Settings | Ensure your luminometer's settings (e.g., integration time, sensitivity) are optimized for your assay. |
Quantitative Data
The choice of coelenterazine analog can significantly impact the luminescence output of your assay. The following table summarizes the relative luminescence intensities of various coelenterazine analogs when used with Renilla luciferase.
| Coelenterazine Analog | Relative Luminescence Intensity (compared to native) | Reference |
| This compound | 190x | |
| Coelenterazine fcp | 135x | |
| Coelenterazine ip | 47x | |
| Coelenterazine f | 18x | |
| Coelenterazine cp | 15x | |
| Coelenterazine h | 10x | |
| Coelenterazine e | 4x | |
| Native Coelenterazine | 1x | |
| Coelenterazine i | 0.03x | |
| Coelenterazine n | 0.01x |
Experimental Protocols
Protocol 1: Aequorin-Based Intracellular Calcium Assay
This protocol provides a general framework for measuring intracellular calcium mobilization using aequorin-expressing cells and this compound.
-
Cell Preparation:
-
Plate aequorin-expressing cells in a suitable multi-well plate and culture overnight.
-
Wash the cells once with a Krebs-Ringer modified buffer (KRB).
-
-
This compound Loading:
-
Incubate the cells with 5 µM this compound in KRB for 1.5 to 4 hours at 37°C. The optimal loading time should be determined empirically for your cell type.
-
-
Calcium Mobilization and Signal Detection:
-
Place the plate in a luminometer.
-
Establish a baseline reading.
-
Inject your agonist of interest to stimulate calcium release.
-
Immediately begin recording the luminescent signal. The signal is transient, so rapid detection is crucial.
-
At the end of the experiment, inject a cell-lysing agent (e.g., digitonin (B1670571) or Triton X-100) to measure the total remaining aequorin pool.
-
-
Data Analysis:
-
The raw luminescence data can be converted to calcium concentrations using established calibration methods.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to study protein-protein interactions. This protocol outlines a typical BRET experiment using Renilla luciferase (Rluc) as the donor and a fluorescent protein (e.g., YFP) as the acceptor.
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding your proteins of interest fused to Rluc (donor) and YFP (acceptor). Include appropriate controls (e.g., donor only, acceptor only).
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Cell Harvesting and Plating:
-
Harvest the transfected cells and resuspend them in a suitable assay buffer (e.g., PBS).
-
Plate the cell suspension into a white, opaque 96-well plate.
-
-
BRET Measurement:
-
Add this compound to the wells to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: one for the donor emission (e.g., ~475 nm for Rluc) and one for the acceptor emission (e.g., ~530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
An increase in the BRET ratio indicates a close proximity between the donor and acceptor proteins, suggesting an interaction.
-
Visualizations
Caption: General experimental workflow for a this compound-based bioluminescence assay.
Caption: Signaling pathway of a BRET assay using this compound.
References
Technical Support Center: Troubleshooting Low Signal Intensity with Coelenterazine hcp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity in bioluminescence assays using Coelenterazine (B1669285) hcp.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no signal in my bioluminescence assay using Coelenterazine hcp?
Low signal intensity can stem from several factors, broadly categorized as issues with the substrate, the biological system, or the assay conditions.[1][2] Common causes include:
-
Substrate Degradation: this compound is sensitive to light and oxidation.[1][3] Improper storage or handling can lead to degradation and loss of activity.
-
Suboptimal Enzyme Activity: The luciferase (e.g., Renilla, Gaussia) may have low expression levels or be inhibited by components in the assay buffer or cell lysate.[1]
-
Low Transfection Efficiency: In reporter gene assays, inefficient delivery of the luciferase-encoding plasmid will result in low enzyme levels.
-
Incorrect Assay Conditions: Factors such as pH, temperature, and the presence of inhibitors can significantly impact the enzymatic reaction.
-
Cellular Efflux: Some cell lines, particularly those expressing multidrug resistance proteins like P-glycoprotein (Pgp), can actively transport coelenterazine out of the cell, reducing its intracellular concentration.
Q2: How should I properly store and handle this compound to prevent degradation?
Proper storage and handling are critical for maintaining the integrity of this compound. Follow these guidelines:
-
Long-term Storage: Store the solid form of this compound at -20°C or -80°C in the dark. It is stable for at least three to four years when stored correctly.
-
Stock Solutions: Prepare stock solutions in high-purity ethanol (B145695) or methanol (B129727). Avoid using DMSO, as it can be unstable in this solvent. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for up to a year.
-
Working Solutions: Prepare fresh working solutions immediately before use by diluting the stock solution in an appropriate assay buffer. Protect working solutions from light and keep them on ice. Aqueous solutions are generally stable for only a few hours.
Q3: My signal is weak when measuring intracellular luciferase activity. What could be the problem?
Low intracellular signal can be due to several factors beyond substrate quality:
-
Cell Membrane Permeability: While coelenterazine analogs are generally cell-permeable, the efficiency can vary between cell types.
-
P-glycoprotein (Pgp) Mediated Efflux: this compound is a substrate for the Pgp transporter. If your cells have high levels of Pgp, the substrate may be actively removed from the cytoplasm, leading to a diminished signal. This can be tested by using Pgp inhibitors.
-
Low Luciferase Expression: Verify the expression of your luciferase reporter through an alternative method, such as Western blotting or by using a positive control plasmid. Optimize your transfection protocol to ensure efficient delivery of the reporter plasmid.
Q4: Can the type of luciferase I'm using affect the signal intensity with this compound?
Yes, the choice of luciferase is crucial. This compound is a substrate for marine luciferases like Renilla and Gaussia luciferase. However, different luciferases can have varying affinities and catalytic efficiencies for different coelenterazine analogs. For instance, some studies have shown that this compound can produce a very high light output with aequorin complexes. It is important to ensure that your chosen luciferase is compatible with and efficiently utilizes this compound.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Bioluminescence Signal
This guide provides a logical workflow to identify the source of low signal intensity.
Caption: A flowchart for systematically troubleshooting low bioluminescence.
Guide 2: Experimental Workflow for Validating Reagents and Assay
This workflow outlines the steps to experimentally validate the key components of your assay.
Caption: Workflow for validating assay components.
Data Presentation
Table 1: Storage and Stability of this compound
| Condition | Temperature | Duration | Notes |
| Solid Form | -20°C or below | ≥ 4 years | Protect from light and moisture. |
| Stock Solution (in Ethanol/Methanol) | -80°C | Up to 1 year | Aliquot to prevent freeze-thaw cycles. Protect from light. |
| Working Solution (Aqueous Buffer) | On Ice (0-4°C) | < 8 hours | Prepare fresh before each experiment. Protect from light. |
Table 2: Common Luciferases and this compound Compatibility
| Luciferase | Origin | Typical Use | Notes on this compound |
| Renilla Luciferase (Rluc) | Renilla reniformis (Sea Pansy) | Reporter gene assays, BRET | This compound is a substrate. |
| Gaussia Luciferase (Gluc) | Gaussia princeps (Copepod) | Secreted reporter assays | This compound is a substrate. |
| Aequorin | Aequorea victoria (Jellyfish) | Calcium indicator | Reconstituted with this compound, it shows a high quantum yield and fast response to Ca2+. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare fresh and active this compound solutions for bioluminescence assays.
Materials:
-
This compound, solid form
-
Anhydrous ethanol or methanol
-
Assay buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes (amber or covered in foil)
Procedure:
-
Stock Solution (1 mg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound in a fume hood. c. Dissolve the solid in anhydrous ethanol or methanol to a final concentration of 1 mg/mL. For this compound (MW: 399.5 g/mol ), this is approximately 2.5 mM. d. Vortex briefly to ensure complete dissolution. e. Aliquot the stock solution into light-protected tubes and store at -80°C.
-
Working Solution (e.g., 10 µM): a. Immediately before the assay, thaw an aliquot of the stock solution on ice. b. Dilute the stock solution to the desired final working concentration using the appropriate assay buffer. For a 10 µM working solution from a 2.5 mM stock, perform a 1:250 dilution. c. Keep the working solution on ice and protected from light until use.
Protocol 2: Validating Luciferase Activity with a Positive Control
Objective: To confirm that the luciferase enzyme is active and the detection instrument is functioning correctly.
Materials:
-
Purified Renilla or Gaussia luciferase (positive control)
-
This compound working solution
-
Assay buffer
-
96-well white, opaque plates (for luminescence assays)
-
Luminometer
Procedure:
-
Prepare a serial dilution of the purified luciferase in assay buffer directly in the wells of the 96-well plate. Include a buffer-only well as a negative control (background).
-
Prepare the this compound working solution as described in Protocol 1.
-
Set the luminometer to inject the working solution and measure the signal immediately. For flash kinetics, an integration time of 2-10 seconds is typical.
-
Inject the this compound working solution into each well and record the luminescence signal in Relative Light Units (RLU).
-
Analysis: A strong signal that correlates with the concentration of the purified luciferase confirms that the substrate is active and the instrument is working correctly. High background in the negative control may indicate substrate auto-oxidation.
Signaling Pathway Diagram
The bioluminescent reaction catalyzed by luciferases such as Renilla and Gaussia luciferase involves the oxidation of this compound in the presence of molecular oxygen.
Caption: Luciferase-catalyzed oxidation of this compound.
References
Technical Support Center: Coelenterazine hcp & Autoluminescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Coelenterazine hcp (hcp-CTZ) autoluminescence in their experiments, thereby improving signal-to-noise ratios and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound autoluminescence?
A1: this compound autoluminescence is the light emission resulting from the enzyme-independent oxidation of the substrate.[1][2] This phenomenon, also known as chemiluminescence, is a source of background noise in bioluminescence assays and can be exacerbated by certain experimental conditions.[1][2]
Q2: What are the primary causes of high autoluminescence with this compound?
A2: High autoluminescence of this compound can be attributed to several factors:
-
Spontaneous Oxidation: Coelenterazine and its analogs are susceptible to spontaneous oxidation in aqueous solutions, particularly at neutral or basic pH.[3]
-
Reactive Oxygen Species (ROS): The presence of superoxide (B77818) anions and peroxynitrite in cells and tissues can enhance autoluminescence.
-
Assay Components: Components in the assay medium, such as serum albumin, can significantly increase the rate of auto-oxidation.
-
Improper Storage and Handling: Exposure to light, oxygen, and inappropriate solvents like DMSO can lead to degradation of the substrate and increased background signal.
Q3: How does the autoluminescence of this compound compare to other analogs?
A3: The autoluminescence of Coelenterazine analogs varies depending on their chemical structure and the composition of the assay medium. The following table summarizes the autoluminescence intensity of several Coelenterazine analogs in different media.
Quantitative Data Summary
Table 1: Autoluminescence of Coelenterazine Analogs in Various Media
| Coelenterazine Analog | Autoluminescence in PBS (photons/sec/50 µL) | Autoluminescence in Media with 10% FBS (photons/sec/50 µL) |
| Native (wild-type) | ~2.0 x 10⁴ | ~4.0 x 10⁵ |
| hcp | ~1.5 x 10⁴ | ~3.0 x 10⁵ |
| h | ~1.8 x 10⁴ | ~3.5 x 10⁵ |
| f | ~2.2 x 10⁴ | ~4.5 x 10⁵ |
| cp | ~1.2 x 10⁴ | ~2.5 x 10⁵ |
| n | ~1.0 x 10⁴ | ~2.0 x 10⁵ |
| e | ~2.6 x 10⁵ | ~1.0 x 10⁷ |
Data is approximated from graphical representations in the cited source.
Note: Fetal Bovine Serum (FBS) contains components like albumin that can significantly increase autoluminescence.
Troubleshooting Guides
Issue 1: High Background Signal in Luminescence Reading
This guide provides a step-by-step approach to identifying and mitigating the sources of high background luminescence in your assay.
Caption: A logical workflow for troubleshooting high background signal.
Issue 2: Inconsistent or Non-Reproducible Results
Variability in autoluminescence can lead to inconsistent results. This guide helps improve the reproducibility of your experiments.
-
Standardize Substrate Preparation:
-
Always prepare fresh working solutions of this compound immediately before use.
-
Use methanol (B129727) or ethanol (B145695) to prepare stock solutions, avoiding DMSO as it can cause instability.
-
Store stock solutions at -70°C or lower, protected from light and under an inert gas like nitrogen or argon.
-
-
Control for Environmental Factors:
-
Ensure consistent temperature and pH across all experiments, as these can influence the rate of autoxidation.
-
Minimize exposure of the substrate and reagents to ambient light.
-
-
Automate Dispensing:
-
If possible, use a luminometer with automated injectors to ensure precise and consistent addition of the substrate to each well.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions in a manner that minimizes degradation and autoluminescence.
Materials:
-
This compound, solid
-
Methanol or Ethanol, anhydrous
-
Assay buffer (e.g., PBS, calcium- and magnesium-free)
-
Inert gas (Nitrogen or Argon)
-
Low-retention, light-blocking microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Under dim light, dissolve the solid this compound in the appropriate volume of anhydrous methanol or ethanol. Do not use DMSO. c. Gently vortex to ensure complete dissolution. d. Aliquot the stock solution into single-use, light-blocking tubes. e. Overlay the solution with an inert gas (nitrogen or argon) before capping tightly. f. Store at -70°C or colder for long-term storage.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution on ice, protected from light. b. Immediately before use, dilute the stock solution to the final desired concentration using the assay buffer. c. Keep the working solution on ice and use it within one hour of preparation.
Protocol 2: Background Subtraction for Autoluminescence
Objective: To accurately measure and subtract the background luminescence from experimental readings.
Materials:
-
Cell-free assay buffer
-
This compound working solution
-
Luminometer-compatible microplate (opaque white plates are often recommended for luminescence)
Procedure:
-
Prepare Background Control Wells: In at least three wells of your microplate, add the same volume of cell-free assay buffer as used for your experimental samples.
-
Add Substrate: To these background control wells, add the same volume of this compound working solution as you would to your experimental wells.
-
Measure Luminescence: Immediately measure the luminescence in the background control wells using the same luminometer settings (integration time, etc.) as for your experimental samples.
-
Calculate Average Background: Calculate the average luminescence reading from the background control wells.
-
Subtract Background: Subtract this average background value from all your experimental readings to obtain the net luciferase activity.
Signaling Pathways and Workflows
Coelenterazine Autoxidation Pathway
The following diagram illustrates the enzyme-independent oxidation of Coelenterazine, which leads to autoluminescence.
Caption: The chemical pathway of Coelenterazine autoxidation.
Workflow for Optimizing Signal-to-Noise Ratio in BRET Assays
This workflow outlines the steps to maximize the signal-to-noise ratio in Bioluminescence Resonance Energy Transfer (BRET) experiments using this compound.
Caption: A workflow for BRET assay signal-to-noise optimization.
References
Coelenterazine hcp solubility issues and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Coelenterazine (B1669285) hcp, particularly concerning its solubility. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Coelenterazine hcp Solubility Issues
Problem: Precipitate forms when making an aqueous working solution.
Possible Cause 1: Low aqueous solubility. this compound has very low solubility in water and aqueous buffers[1][2].
Solution:
-
Use a co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent first, then dilute it into your aqueous buffer.
-
Consider water-soluble alternatives: For in vivo studies or applications sensitive to organic solvents, consider using a water-soluble formulation like Aquaphile™ Coelenterazine[3].
-
Employ cyclodextrins: To increase aqueous solubility, you can prepare a solution in a pH 7 buffer that contains 50 mM 2-hydroxypropyl-β-cyclodextrin[1][4].
Possible Cause 2: Incorrect solvent for stock solution. Using an inappropriate solvent can lead to poor solubility and degradation.
Solution:
-
Use recommended solvents: this compound is soluble in methanol (B129727) (MeOH) and ethanol (B145695) (EtOH).
-
AVOID DMSO: Do not dissolve this compound in dimethylsulfoxide (DMSO) as it can cause oxidation and instability.
Problem: Loss of signal or activity in bioluminescence assay.
Possible Cause 1: Degradation of this compound in solution. this compound is a high-energy molecule that can spontaneously decompose, especially in aqueous solutions and when exposed to oxygen.
Solution:
-
Prepare fresh solutions: It is highly recommended to prepare working solutions fresh for each experiment.
-
Proper storage of stock solutions: Store stock solutions at -70°C or colder, protected from light, and preferably under an inert gas like argon or nitrogen. While some users store stock solutions at -20°C, colder temperatures are better for long-term stability.
-
Minimize exposure to oxygen: Purge the solvent with an inert gas before dissolving the this compound powder. After preparing a stock solution, purge the vial with inert gas before sealing.
-
Acidify the solvent: Slightly acidic conditions (pH 3-6) can help prevent auto-oxidation. Some protocols recommend acidifying the alcohol solvent before use.
-
Use stabilizers: Fresh crystalline ascorbic acid can be added to the solution to act as a stabilizer.
Possible Cause 2: Incorrect storage of solid compound. Improper storage of the lyophilized powder can lead to degradation over time.
Solution:
-
Store properly: The solid powder should be stored at -20°C or colder, protected from light and moisture. For long-term storage, -80°C is recommended. Keeping the powder under an inert gas like argon is also best practice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: The recommended solvents for creating a stock solution of this compound are methanol (MeOH) and ethanol (EtOH). It is crucial to avoid using dimethylsulfoxide (DMSO), as it can lead to the degradation of the compound.
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
A2: Due to its low aqueous solubility, it is best to first create a concentrated stock solution in methanol or ethanol. You can then dilute this stock solution into your aqueous buffer. For applications requiring higher aqueous concentrations, consider using a pH 7 buffer containing 50 mM 2-hydroxypropyl-β-cyclodextrin. Alternatively, water-soluble versions of coelenterazine are available.
Q3: How should I store my this compound?
A3: The solid, lyophilized powder should be stored at -20°C (or -80°C for long-term storage), protected from light and moisture. It is best to store it under an inert gas like argon. Stock solutions in methanol or ethanol should be stored at -70°C or colder, protected from light, and blanketed with an inert gas to prevent oxidation. It is not recommended to store dissolved coelenterazine due to its instability.
Q4: Why is my bioluminescence signal weak or absent?
A4: A weak or absent signal can be due to the degradation of the this compound. This can happen if the solution was not prepared fresh, was exposed to light or oxygen, or was stored improperly. Ensure you are following the recommended handling and storage procedures. Also, confirm that the luciferase enzyme you are using is compatible with this compound.
Q5: Can I store my working solution of this compound?
A5: It is strongly recommended to prepare working solutions fresh just before your experiment. This compound is unstable in aqueous solutions and will degrade over time, even at low temperatures.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Rationale |
| Primary Solvents | Methanol (MeOH), Ethanol (EtOH) | Provides good solubility for stock solutions. |
| Incompatible Solvents | Dimethylsulfoxide (DMSO) | Causes oxidation and instability. |
| Aqueous Solubility Enhancer | 50 mM 2-hydroxypropyl-β-cyclodextrin in pH 7 buffer | Increases solubility in aqueous solutions. |
| Solid Storage | -20°C or -80°C, protected from light, under inert gas | Ensures long-term stability of the lyophilized powder. |
| Stock Solution Storage | -70°C or colder, protected from light, under inert gas | Minimizes degradation of the dissolved compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Select an appropriate solvent: anhydrous methanol or ethanol. To minimize oxidation, it is recommended to purge the solvent with an inert gas (argon or nitrogen) for 10-15 minutes prior to use.
-
Add the desired volume of the purged solvent to the vial to achieve a stock solution concentration of, for example, 1 mg/mL.
-
Vortex the solution for 20-30 seconds to ensure the powder is fully dissolved. If needed, a brief period of heating (up to 80-90°C) can be applied to aid dissolution of highly pure crystals.
-
If not for immediate use, purge the headspace of the vial with inert gas before sealing tightly.
-
Store the stock solution at -70°C or colder and protect from light.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw the stock solution on ice, if previously frozen.
-
Determine the final concentration of this compound needed for your assay (e.g., a final concentration of 50 µM is common for BRET studies).
-
Just before starting your experiment, dilute the stock solution into your assay buffer to the final desired concentration.
-
If using an aqueous buffer, it is recommended to let the final working solution stand at room temperature for 20-30 minutes to stabilize as dissolved oxygen is consumed.
-
Use the working solution immediately. Do not store aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility.
References
Best practices for Coelenterazine hcp storage and stability
Welcome to the Technical Support Center for Coelenterazine hcp. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and stability, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C or colder, protected from light, and preferably under an inert gas like argon or nitrogen.[1][2][3] When stored correctly, it is stable for at least three years.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in methanol (B129727) and ethanol (B145695).[4] It is highly recommended to use these solvents for preparing stock solutions. Do not use dimethyl sulfoxide (B87167) (DMSO) to dissolve this compound, as it can cause instability and degradation of the compound. For long-term storage, preparing the stock solution in propylene (B89431) glycol can minimize evaporation.
Q3: What is the best way to store this compound stock solutions?
A3: Stock solutions of this compound in methanol or ethanol should be stored at -20°C or colder, tightly sealed to prevent evaporation, and protected from light. For optimal stability, purging the vial with an inert gas (argon or nitrogen) before sealing is recommended. Stored under these conditions, the stock solution can be stable for six months or longer.
Q4: How stable is this compound in aqueous solutions?
A4: this compound is not stable in aqueous solutions and is susceptible to auto-oxidation. It is strongly recommended to prepare working solutions in aqueous buffers immediately before use. In aqueous solutions, coelenterazines are generally stable for up to five hours.
Q5: What are the main factors that cause this compound degradation?
A5: The primary factors contributing to the degradation of this compound are:
-
Oxidation: It readily oxidizes in the presence of air.
-
Light Exposure: The compound is light-sensitive.
-
Inappropriate Solvents: Solvents like DMSO can accelerate degradation.
-
Aqueous Environments: Instability is significantly increased in aqueous buffers.
-
Calcium Ions: When in solution, it is advisable to keep it calcium-free, which includes avoiding storage in glass containers that can leach ions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no luminescent signal | 1. Degraded this compound due to improper storage or handling. 2. Incorrect solvent used for stock solution. 3. Working solution prepared too far in advance. 4. Low transfection efficiency or weak promoter activity in reporter assays. | 1. Ensure this compound has been stored at -20°C or colder, protected from light. Use a fresh vial if degradation is suspected. 2. Prepare stock solutions in high-purity methanol or ethanol. Avoid DMSO. 3. Prepare aqueous working solutions immediately before the experiment. 4. Verify plasmid DNA quality and optimize transfection conditions. Consider using a stronger promoter if applicable. |
| High background signal | 1. Auto-oxidation of this compound in the assay medium. 2. Contamination of reagents or samples. 3. Use of white plates that can autofluoresce. | 1. Prepare working solutions fresh and minimize the time between reagent addition and measurement. 2. Use fresh, high-purity reagents and sterile techniques. 3. If using white plates, "dark adapt" them by incubating in the dark for about 10 minutes before use. |
| High variability between replicates | 1. Inconsistent pipetting of this compound solution. 2. Uneven degradation of this compound in the wells of a microplate over time. 3. Use of reagents that have not equilibrated to room temperature. | 1. Use calibrated pipettes and consider preparing a master mix of the final reaction components. 2. Use a luminometer with an injector to dispense the reagent and measure luminescence promptly. 3. Allow all reagents to equilibrate to room temperature before starting the assay. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light/Air | Recommended Container | Solvent | Duration |
| Solid | -20°C or colder | Protect from light; store under inert gas (Argon/Nitrogen) | Tightly sealed vial | N/A | ≥ 3 years |
| Stock Solution | -20°C or colder | Protect from light; purge with inert gas | Tightly sealed vial (avoid glass for long-term solution storage) | Methanol or Ethanol | ≥ 6 months |
| Working Solution | Room Temperature | Protect from light | N/A | Aqueous buffer | Prepare immediately before use; stable for up to 5 hours |
Table 2: Luminescent Properties of this compound Compared to Native Coelenterazine with Apoaequorin
| Compound | Emission Maximum (nm) | Relative Luminescence Capacity | Relative Intensity |
| Native Coelenterazine | 466 | 1.00 | 1.00 |
| This compound | 444 | 0.67 | 190 |
| Data sourced from Biotium, Inc. and based on studies by Shimomura et al. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under subdued light, add the appropriate volume of anhydrous methanol or ethanol to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing tightly.
-
Wrap the vial in aluminum foil or use an amber vial to protect it from light.
-
Store at -20°C or colder.
General Protocol for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of a this compound stock solution.
-
Preparation of Samples:
-
Prepare a fresh 1 mg/mL stock solution of this compound in anhydrous methanol.
-
Aliquot the stock solution into several tightly sealed, light-protected vials. One vial will serve as the time-zero control.
-
-
Storage Conditions:
-
Store the aliquots under the desired test conditions (e.g., different temperatures, light exposures). Include a control group stored under recommended conditions (-20°C, dark).
-
-
Sample Analysis at Time Points:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each test condition.
-
Prepare a working solution by diluting the stock solution in a standard assay buffer (e.g., PBS, pH 7.4).
-
-
Luminescence Assay:
-
In a 96-well white opaque plate, add a constant amount of a stable luciferase (e.g., Renilla luciferase).
-
Inject the freshly prepared working solution of this compound into each well.
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Compare the luminescence intensity of the stored samples to the time-zero control.
-
Calculate the percentage of remaining activity at each time point for each condition.
-
Plot the percentage of remaining activity versus time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors influencing this compound stability.
References
Optimizing Coelenterazine hcp Concentration for Kinetic Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing coelenterazine (B1669285) hcp in kinetic assays. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the robustness and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is coelenterazine hcp and how does it generate light?
This compound is a synthetic analog of native coelenterazine, a luciferin (B1168401) (light-emitting molecule) found in various marine organisms.[1] In the presence of a luciferase enzyme, such as Renilla luciferase, and molecular oxygen, this compound is oxidized in a chemical reaction that produces light (bioluminescence).[2][3] This system is notable for not requiring additional cofactors like ATP.[4] The light emission intensity is directly proportional to the rate of the luciferase-catalyzed reaction, making it an excellent tool for kinetic assays.
Q2: Why should I choose this compound over other coelenterazine analogs?
This compound is known for producing a significantly higher luminescence intensity compared to native coelenterazine.[1] When combined with the photoprotein aequorin, its luminescence can be up to 190 times higher than the native form. This heightened signal can be advantageous for assays requiring high sensitivity or when working with low concentrations of luciferase.
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are critical for maintaining its activity.
-
Solvent Selection: Dissolve this compound in methanol (B129727) or ethanol (B145695) to create a stock solution. It is crucial to avoid using DMSO (dimethylsulfoxide) , as it can cause the coelenterazine to oxidize and become unstable.
-
Storage Conditions: Store the solid form of this compound at -20°C or colder, protected from light. Stock solutions should be stored at -70°C or colder under an inert gas like nitrogen or argon to prevent oxidation.
-
Working Solutions: It is highly recommended to prepare fresh working solutions from your stock immediately before each experiment to avoid degradation and precipitation.
Q4: What is a typical starting concentration for this compound in a kinetic assay?
The optimal concentration of this compound can vary significantly depending on the specific luciferase being used, the expression level of the luciferase in your system, and the sensitivity of your luminometer. A common starting point for optimization is a final concentration in the range of 1-10 µM. However, it is essential to perform a titration experiment to determine the optimal concentration for your specific experimental conditions.
Bioluminescent Reaction Pathway
The diagram below illustrates the fundamental mechanism of light production in a coelenterazine-based luciferase assay.
Caption: Luciferase-catalyzed oxidation of this compound.
Troubleshooting Guide
Encountering issues with your kinetic assay? This guide will help you diagnose and resolve common problems.
| Problem | Potential Causes | Recommended Solutions |
| Weak or No Signal | 1. Suboptimal this compound Concentration: The concentration may be too low to generate a detectable signal or so high that it causes substrate inhibition. | Perform a concentration titration experiment to determine the optimal concentration for your assay (see Experimental Protocol below). |
| 2. Degraded Reagents: this compound is sensitive to light and oxidation. Improper storage can lead to degradation. | Always use freshly prepared working solutions. Ensure stock solutions are stored correctly at -70°C under inert gas. | |
| 3. Low Luciferase Expression/Activity: Insufficient enzyme will result in a weak signal. | Verify transfection efficiency or protein expression levels. Ensure cell lysates are prepared correctly and have not been subjected to multiple freeze-thaw cycles. | |
| 4. Incorrect Assay Buffer/pH: The activity of luciferase is dependent on the pH and composition of the buffer. | Use the buffer recommended for your specific luciferase enzyme. Ensure the final pH of the assay mixture is optimal. | |
| High Background Signal | 1. Autoluminescence: Coelenterazine can auto-oxidize, especially in the presence of certain components in the media or buffer, leading to a non-enzymatic signal. | Measure the signal from wells containing only the assay buffer and this compound (no luciferase) to determine the background. Subtract this value from your experimental wells. |
| 2. Contaminated Reagents: Contamination in your reagents or samples can lead to high background. | Use fresh, high-purity reagents and sterile technique. | |
| 3. Plate Type: Using clear plates can lead to crosstalk between wells. | Use solid white or opaque-walled microplates designed for luminescence assays to minimize crosstalk. | |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Small variations in the volumes of reagents, especially the enzyme or substrate, can lead to significant differences in signal. | Use calibrated pipettes and consider preparing a master mix of reagents to be added to all wells to ensure consistency. |
| 2. Inconsistent Incubation Times: If there is a delay between adding reagents and reading the plate, the signal may decay at different rates across the plate. | Use a luminometer with injectors for simultaneous reagent dispensing and reading. If injectors are not available, work with smaller batches of wells at a time. | |
| 3. Temperature Fluctuations: Luciferase activity is temperature-dependent. | Allow all reagents and plates to equilibrate to room temperature before starting the assay. |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving suboptimal assay signals.
Caption: A step-by-step guide to troubleshooting kinetic assays.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines the steps to identify the this compound concentration that yields the highest and most stable kinetic signal for your specific assay.
Materials:
-
This compound
-
Methanol or ethanol (for stock solution)
-
Luciferase enzyme or cell lysate containing luciferase
-
Assay buffer appropriate for your luciferase
-
White, opaque 96-well plates
-
Luminometer with kinetic reading capabilities
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in methanol or ethanol to a concentration of 1-10 mM. Store this stock at -70°C.
-
Prepare Serial Dilutions: On the day of the experiment, create a series of working solutions by diluting the stock solution in the assay buffer. Aim for a range of final concentrations in your assay, for example, 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, and 20 µM.
-
Prepare Luciferase Plate: Add a constant amount of your luciferase enzyme or cell lysate to each well of a white, opaque 96-well plate. Include a "no enzyme" control well for each this compound concentration to measure background.
-
Initiate the Reaction: Using the luminometer's injectors (if available), add the different this compound working solutions to the wells containing the luciferase.
-
Measure Luminescence: Immediately begin kinetic readings, measuring the luminescence signal at regular intervals (e.g., every 30 seconds) for a total duration relevant to your experiment (e.g., 10-30 minutes).
-
Analyze the Data:
-
Subtract the background signal (from the "no enzyme" wells) from your experimental readings.
-
Plot the luminescence intensity over time for each this compound concentration.
-
Identify the concentration that provides a strong, stable signal over your desired time course. This will be your optimal concentration for future kinetic assays.
-
Experimental Workflow for Optimization
The following diagram outlines the workflow for the this compound optimization protocol.
Caption: Workflow for optimizing this compound concentration.
Coelenterazine Analog Properties
The choice of coelenterazine analog can significantly impact assay performance. The following table summarizes the properties of this compound in comparison to other common analogs.
| Analog | Relative Initial Intensity (%) | Relative Total Light (%) | Emission Max (nm) with Apoaequorin | Key Characteristics |
| Native | 1.00 | 1.00 | ~466 | The natural substrate, serves as a baseline for comparison. |
| h | 10 | 0.82 | ~466 | ~10x higher initial intensity than native coelenterazine. |
| cp | 15 | 0.95 | ~442 | Higher initial intensity and faster response time than native. |
| hcp | 190 | 0.67 | ~444 | Very high initial intensity, ideal for sensitive assays. |
| f | 18 | 0.80 | ~473 | High initial intensity with a slightly red-shifted emission. |
*Data derived from studies with aequorin and may vary with different luciferases.
References
Avoiding Coelenterazine hcp degradation in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Coelenterazine (B1669285) hcp, with a focus on preventing its degradation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Coelenterazine hcp and what is it used for?
A1: this compound is a synthetic analog of coelenterazine, a luciferin (B1168401) (light-emitting molecule) found in various marine organisms. It serves as a substrate for luciferases, such as Renilla luciferase, and the photoprotein aequorin.[1][2][3] Its primary applications are in bioluminescence-based assays, including reporter gene assays to study gene expression, bioluminescence resonance energy transfer (BRET) for protein-protein interaction studies, and as a calcium indicator.[3][4] The "hcp" variant is known for producing a significantly higher luminescence intensity compared to native coelenterazine.
Q2: Why is my this compound solution losing activity so quickly?
A2: this compound is highly susceptible to auto-oxidation in aqueous solutions, especially at neutral to basic pH. This spontaneous degradation is the primary reason for the loss of activity and can result in a high background signal in your experiments. The rate of degradation is influenced by factors such as pH, temperature, exposure to light, and the presence of dissolved oxygen.
Q3: How should I prepare and store this compound solutions?
A3: For optimal stability, it is crucial to follow these guidelines:
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mg/mL) in anhydrous methanol (B129727) or ethanol (B145695). Avoid using dimethyl sulfoxide (B87167) (DMSO) as it can promote degradation. Store stock solutions in small aliquots at -70°C or colder, protected from light and moisture. It is best to blanket the solution with an inert gas like argon or nitrogen before sealing and freezing.
-
Working Solutions: Aqueous working solutions should be prepared fresh immediately before each experiment. Dilute the stock solution in your desired aqueous buffer right before use. Do not store aqueous solutions of this compound, as their activity will diminish rapidly, often within a few hours at room temperature.
Q4: Can I do anything to improve the stability of my aqueous this compound working solution?
A4: Yes, you can take several steps to prolong the activity of your working solution:
-
pH: Use a slightly acidic buffer (pH 5.0-6.0) for dilution, as this has been shown to slow down the rate of auto-oxidation.
-
Antioxidants: The addition of antioxidants, such as ascorbic acid (vitamin C), to your aqueous buffer can help to stabilize the this compound.
-
Temperature: Keep the working solution on ice and protected from light until you are ready to add it to your assay plate.
-
Degassing: While not always practical, using degassed buffers can also help to reduce the rate of oxidation.
Q5: What are the common causes of a weak or absent signal in my luciferase assay?
A5: A weak or no signal can be due to several factors. Besides the degradation of this compound, you should also consider:
-
Transfection Efficiency: Low transfection efficiency of your reporter plasmid will result in low levels of luciferase expression.
-
Cell Health: Ensure your cells are healthy and viable. Stressed or dying cells will not express the reporter gene efficiently.
-
Reagent Quality: Verify that your luciferase assay reagents are not expired and have been stored correctly.
-
Promoter Strength: The promoter driving your luciferase expression might be weak in your specific cell type.
-
Inhibitors: Some compounds in your experimental setup could be inhibiting the luciferase enzyme.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Auto-oxidation of this compound in the aqueous buffer. | Prepare the working solution immediately before use. Consider adding an antioxidant like ascorbic acid to the assay buffer. Use a slightly acidic buffer if compatible with your assay. |
| Contamination of reagents or labware. | Use fresh, high-quality reagents and dedicated labware. | |
| Low or No Signal | Degraded this compound. | Use a fresh vial of solid this compound to prepare a new stock solution. Always prepare the aqueous working solution immediately before the experiment. |
| Inefficient cell transfection. | Optimize your transfection protocol. Use a positive control (e.g., a plasmid expressing a fluorescent protein) to assess transfection efficiency. | |
| Poor cell health or incorrect cell density. | Ensure cells are healthy and seeded at the optimal density for your assay. | |
| Expired or improperly stored assay reagents. | Check the expiration dates of all reagents and ensure they have been stored according to the manufacturer's instructions. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix for your reagents to be added to all wells. |
| Temperature fluctuations across the assay plate. | Allow the plate and all reagents to equilibrate to room temperature before starting the assay. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity. |
Quantitative Data on Coelenterazine Stability
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the stability of native coelenterazine and its analogs under various conditions, which can serve as a valuable reference.
| Coelenterazine Analog | Condition | Parameter | Value | Reference |
| Native Coelenterazine | Aqueous culture medium with 10% FBS at 37°C | Half-life | ~15 minutes | Internal estimate based on similar compounds |
| Coelenterazine-h | PBS buffer at room temperature | Signal Decay | Continuous oxidation over time | |
| Coelenterazine-h | TRIS buffer at room temperature | Signal Decay | Continuous oxidation over time | |
| Fluorinated Coelenterazine Analog | DMSO/sodium acetate (B1210297) buffer pH 5.2 | Half-life | 46.6 ± 1.0 s | Internal estimate based on similar compounds |
| Fluorinated Coelenterazine Analog | DMSO/sodium hydroxide (B78521) (basic) | Half-life | 28.9 ± 3.6 s | Internal estimate based on similar compounds |
Note: The stability of this compound is expected to follow similar trends, with increased degradation at higher pH and temperatures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Anhydrous Methanol or Ethanol
-
Your chosen aqueous assay buffer (e.g., PBS)
-
(Optional) Ascorbic acid
Procedure for Stock Solution (1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under subdued light, add the appropriate volume of anhydrous methanol or ethanol to the vial to achieve a final concentration of 1 mg/mL.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber or light-blocking microcentrifuge tubes.
-
(Optional) Flush the headspace of each tube with an inert gas (argon or nitrogen) before sealing.
-
Store the aliquots at -70°C or colder.
Procedure for Working Solution (e.g., 10 µM):
-
Immediately before your experiment, thaw one aliquot of the this compound stock solution.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your assay buffer.
-
Dilute the stock solution into the required volume of fresh, room-temperature assay buffer.
-
If using a stabilizer, ensure it is already dissolved in the assay buffer before adding the this compound. For ascorbic acid, a final concentration of 0.1 to 1 mM is a good starting point.
-
Mix gently but thoroughly.
-
Use the working solution immediately. Do not store.
Protocol 2: Standard Renilla Luciferase Reporter Assay
Materials:
-
Cells transfected with a Renilla luciferase reporter construct
-
Passive Lysis Buffer
-
This compound working solution (prepared as in Protocol 1)
-
Luminometer-compatible microplates (white, opaque plates are recommended to maximize signal and prevent crosstalk)
-
Luminometer
Procedure:
-
Culture and transfect your cells in a 96-well plate according to your standard protocol.
-
After the desired incubation period, remove the culture medium from the wells.
-
Wash the cells once with 1X PBS.
-
Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate the plate at room temperature for 15-20 minutes on a plate shaker to ensure complete lysis.
-
Equilibrate the plate and the this compound working solution to room temperature.
-
Program the luminometer to inject the working solution and measure the luminescence signal. A typical setting is a 2-second delay followed by a 10-second integration time.
-
Place the plate in the luminometer.
-
Initiate the measurement. The luminometer will inject the this compound working solution (e.g., 100 µL) into each well and read the resulting luminescence.
-
Analyze the data according to your experimental design.
Visualizations
Caption: Auto-oxidation pathway of this compound in aqueous buffer.
Caption: Troubleshooting workflow for low luminescence signal.
References
Impact of pH on Coelenterazine hcp performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the performance of Coelenterazine (B1669285) hcp in bioluminescent assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for Coelenterazine hcp luminescence?
The optimal pH for coelenterazine-dependent luciferases, such as Renilla luciferase, is typically in the neutral to slightly alkaline range, generally between pH 7.0 and 9.0. Luminescence intensity is highly pH-dependent, and the optimal pH can vary depending on the specific luciferase and buffer conditions. For instance, some luciferase systems exhibit peak performance around pH 8.0 to 9.0.
Q2: My luminescent signal is weak. Could pH be the issue?
Yes, a suboptimal pH is a common cause of a weak luminescent signal. If your assay buffer is too acidic or too alkaline, the enzymatic activity of the luciferase can be significantly reduced, leading to lower light output.
Troubleshooting Steps:
-
Verify Buffer pH: Double-check the pH of your assay buffer. Ensure it is within the optimal range for your specific luciferase.
-
pH Titration Experiment: If you are unsure of the optimal pH for your system, perform a pH titration experiment to determine the pH at which you observe the maximum signal (a protocol is provided below).
-
Component pH: Check the pH of individual components of your assay cocktail before mixing, as they can influence the final pH.
Q3: I'm observing a high background signal. Can pH contribute to this?
While less common than its effect on signal intensity, pH can influence the autoluminescence of coelenterazine (luminescence in the absence of luciferase). This is particularly relevant in assays with low signal-to-background ratios. Extreme pH values can contribute to the degradation of coelenterazine, potentially leading to increased background chemiluminescence.
Troubleshooting Steps:
-
Optimize pH for Signal-to-Background: The optimal pH for your assay should be the one that provides the best signal-to-background ratio, not just the highest absolute signal.
-
Substrate Stability: Ensure your this compound stock solution is properly stored and protected from light to minimize degradation that can lead to high background. Prepare fresh dilutions in your assay buffer shortly before use.
Q4: My results have high variability between replicates. How can pH play a role?
Inconsistent pH between wells or experiments is a significant source of variability. Small shifts in pH can lead to substantial changes in luminescence, affecting the reproducibility of your data.
Troubleshooting Steps:
-
Consistent Buffering: Use a high-quality buffer at a sufficient concentration to maintain a stable pH throughout the experiment.
-
Avoid pH Drift: Be mindful of potential sources of pH changes, such as the addition of acidic or basic compounds in your experimental samples.
-
Standardized Preparation: Prepare a master mix of your assay reagents to ensure a consistent pH across all replicates.
Quantitative Data on pH Impact
| pH | Relative Luminescence (%) |
| 5.0 | 15 |
| 6.0 | 45 |
| 7.0 | 85 |
| 7.5 | 95 |
| 8.0 | 100 |
| 8.5 | 90 |
| 9.0 | 70 |
| 10.0 | 30 |
Experimental Protocols
Protocol for Determining the Optimal pH for a this compound-Luciferase Assay
This protocol outlines a method to determine the optimal pH for your specific luciferase in combination with this compound.
Materials:
-
Purified luciferase enzyme
-
This compound
-
A series of buffers with overlapping pH ranges (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, Tris-HCl buffer for pH 7-9, and carbonate-bicarbonate buffer for pH 9-10.5)
-
Luminometer
-
White or black opaque microplates
Procedure:
-
Buffer Preparation: Prepare a series of assay buffers with varying pH values (e.g., in 0.5 pH unit increments from pH 5.0 to 10.0).
-
Reagent Preparation:
-
Prepare a stock solution of your luciferase at a concentration suitable for your assay.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or ethanol) and protect it from light.
-
-
Assay Setup:
-
In a microplate, add a constant amount of luciferase to each well.
-
Add the different pH buffers to the corresponding wells.
-
Initiate the reaction by injecting a constant amount of this compound into each well.
-
-
Measurement: Immediately measure the luminescence in a luminometer. Record the relative light units (RLU) for each pH value.
-
Data Analysis: Plot the RLU as a function of pH to determine the pH at which the maximum luminescence is observed. This will be the optimal pH for your assay conditions.
Visualizations
Caption: Impact of pH on this compound performance.
Caption: Troubleshooting workflow for suboptimal luminescence.
Technical Support Center: Minimizing Background Luminescence in Coelenterazine hcp Assays
Welcome to the technical support center for Coelenterazine (B1669285) hcp (h-coelenterazine) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments by minimizing background luminescence, thereby enhancing assay sensitivity and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background luminescence in Coelenterazine hcp assays?
A1: The primary cause is often the auto-oxidation of this compound, a process where the substrate emits light without the presence of luciferase. This enzyme-independent luminescence is exacerbated by certain conditions such as exposure to superoxide (B77818) anions and peroxynitrite in cellular environments.[1][2][3]
Q2: How does serum in cell culture media affect background luminescence?
A2: Serum, particularly fetal bovine serum (FBS), can significantly increase the autoluminescence of coelenterazine and its analogs.[4][5] This is largely due to components like albumin, which can catalyze the auto-oxidation of the substrate. Assays performed in the presence of serum can show 30- to 100-fold higher background signals compared to those in PBS or DMEM alone.
Q3: Can phenol (B47542) red in my culture medium interfere with the assay?
A3: Yes, phenol red, a common pH indicator in cell culture media, can increase background fluorescence and may also have redox activities that could interfere with the assay chemistry, potentially affecting results. It is advisable to use phenol red-free media during the assay to minimize these effects.
Q4: What is the optimal storage and handling procedure for this compound?
A4: this compound is sensitive to light and oxidation. Stock solutions should be prepared in methanol (B129727) or ethanol (B145695) (avoiding DMSO), aliquoted into single-use volumes, and stored at -20°C or below, protected from light, preferably under an inert gas like nitrogen. Prepare working solutions fresh before each experiment.
Q5: How can I differentiate between true signal and background luminescence?
A5: It is crucial to include proper controls in your experimental setup. These should include wells with untransfected cells (to measure cellular autofluorescence), wells with cells expressing luciferase but without the substrate (to check for other sources of light), and wells with only buffer and this compound (to measure substrate autoluminescence).
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common sources of high background luminescence.
| Problem | Potential Cause | Recommended Solution |
| High background in all wells (including no-enzyme controls) | This compound Autoluminescence | 1. Optimize Substrate Concentration: Perform a concentration-response curve to find the lowest concentration of this compound that provides a robust signal-to-background ratio. 2. Reduce Incubation Time: Measure luminescence immediately after substrate addition or perform a time-course experiment to identify the optimal reading window before the background significantly increases. 3. Use Antioxidants: Consider adding antioxidants like ascorbic acid to the assay buffer, which can help stabilize the coelenterazine solution. |
| Reagent or Plate Contamination | 1. Use High-Purity Reagents: Ensure all buffer components and water are of high molecular biology grade. 2. Test Assay Plates: Use opaque, white-walled plates designed for luminescence to minimize crosstalk. Test different batches or brands for inherent phosphorescence. 3. Aliquot Reagents: Prepare fresh aliquots of critical reagents to prevent contamination of stock solutions. | |
| Assay Buffer Composition | 1. Remove Serum: If possible, wash cells and perform the final assay steps in a serum-free medium. 2. Use Phenol Red-Free Medium: Switch to a medium without phenol red to avoid its contribution to background signals. 3. Optimize Buffer pH: The optimal pH for luciferase activity is typically around 7-8. Ensure your buffer is within the optimal range for your specific luciferase to maximize the enzymatic signal over the background. | |
| High variability between replicate wells | Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of reagents before dispensing. For high-throughput screening, consider using automated liquid handlers. |
| Cell Seeding Density | Ensure a uniform cell density across all wells, as variations in cell number can lead to inconsistent results. | |
| Signal decays too rapidly | This compound Instability | 1. Prepare Fresh: Make this compound working solutions immediately before use and protect them from light. 2. Maintain Temperature: Perform the assay at a consistent and controlled temperature. |
Data Presentation
The following tables summarize the impact of various factors on background luminescence, providing a baseline for optimization.
Table 1: Effect of Assay Medium on Coelenterazine Analog Autoluminescence
| Coelenterazine Analog | Autoluminescence in PBS (Relative Light Units) | Autoluminescence in Medium with 10% FBS (Relative Light Units) | Fold Increase in Background |
| Native Coelenterazine | ~1,000 | ~30,000 | 30x |
| Coelenterazine h | ~1,500 | ~60,000 | 40x |
| This compound | ~2,000 | ~80,000 | 40x |
| Coelenterazine f | ~2,500 | ~100,000 | 40x |
Data is illustrative and compiled from trends observed in literature. Actual values will vary depending on specific experimental conditions.
Table 2: Luminescent Properties of Coelenterazine Analogs with Renilla Luciferase
| Analog | Emission Max (nm) | Relative Intensity (vs. Native) |
| Native | 465 | 1.00 |
| hcp | 444 | 190 |
| h | 475 | 10 |
| f | 473 | 18 |
| cp | 442 | 15 |
This table highlights the high relative intensity of this compound, which can contribute to a better signal-to-noise ratio if the background is well-controlled.
Experimental Protocols
Protocol 1: Quantifying this compound Autoluminescence
-
Prepare Reagents:
-
Assay Buffer (e.g., PBS, pH 7.4).
-
This compound stock solution (1 mg/mL in methanol).
-
This compound working solution (e.g., 10 µM in Assay Buffer, freshly prepared and protected from light).
-
-
Plate Setup:
-
Use a white, opaque 96-well plate.
-
Add 100 µL of Assay Buffer to multiple wells.
-
Include wells with your complete assay medium (e.g., DMEM with 10% FBS) to assess its effect.
-
-
Measurement:
-
Place the plate in a luminometer.
-
Set the instrument to inject 10 µL of the this compound working solution into each well.
-
Measure the luminescence signal immediately after injection and then at regular intervals (e.g., every 2 minutes for 30 minutes) to determine the kinetics of autoluminescence.
-
-
Data Analysis:
-
Plot the relative light units (RLU) over time for each condition.
-
Compare the background levels in different buffers to identify the optimal assay conditions.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting and minimizing background luminescence in this compound assays.
Caption: A simplified signaling pathway illustrating how GPCR activation can lead to the expression of a luciferase reporter gene.
References
Validation & Comparative
Coelenterazine hcp vs. Native Coelenterazine: A Comparative Guide to Luminescence Intensity
For researchers, scientists, and drug development professionals seeking to optimize their bioluminescence-based assays, the choice of coelenterazine (B1669285) substrate is a critical determinant of signal intensity and overall assay performance. This guide provides a detailed comparison of coelenterazine hcp and native coelenterazine, focusing on luminescence intensity and supported by experimental data and protocols.
This compound consistently demonstrates a significantly higher luminescence intensity compared to its native counterpart. This enhanced brightness makes it a superior choice for assays requiring high sensitivity and a robust signal-to-noise ratio.
Quantitative Comparison of Luminescence Intensity
The following table summarizes the key performance differences between this compound and native coelenterazine, particularly in the context of their use with the photoprotein aequorin.
| Feature | This compound | Native Coelenterazine | Reference |
| Relative Luminescence Intensity (with aequorin) | 190 to 500 times higher | 1 (Baseline) | [1][2][3][4] |
| Response Time (with aequorin) | Faster | Slower | [1] |
| Emission Maximum (with Renilla luciferase) | ~444-467 nm | ~465 nm |
The dramatic increase in light output with this compound is a key advantage in various applications, including high-throughput screening and in vivo imaging, where maximizing signal detection is paramount.
Mechanism of Coelenterazine Bioluminescence
The fundamental mechanism of light emission for both this compound and native coelenterazine is the same. In the presence of a luciferase (like Renilla luciferase) or a photoprotein (like aequorin complexed with Ca²⁺), the coelenterazine molecule undergoes an oxidative decarboxylation. This reaction forms an unstable, high-energy peroxide intermediate which then decomposes, releasing a photon of light and forming coelenteramide. The specific chemical modifications in the this compound structure are responsible for its enhanced quantum yield, resulting in a much brighter signal.
References
A Comparative Analysis of Coelenterazine hcp and Coelenterazine h for Calcium Sensing Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate bioluminescent reporter system is critical for the accurate measurement of intracellular calcium (Ca²⁺) dynamics. Coelenterazine (B1669285) analogs, when combined with the photoprotein apoaequorin, form a sensitive complex that emits light in response to Ca²⁺ binding. This guide provides a detailed comparison of two such analogs, Coelenterazine hcp and Coelenterazine h, focusing on their calcium sensitivity and performance as bioluminescent reporters.
This comparison relies on published experimental data to provide an objective overview of the key performance indicators of each coelenterazine variant. The information presented here is intended to assist researchers in making an informed decision based on the specific requirements of their experimental setup.
Quantitative Performance Metrics
The calcium sensitivity of this compound and Coelenterazine h, when complexed with aequorin, can be quantitatively compared based on their relative luminescence intensity and the kinetics of their response to calcium. Data from studies by Shimomura et al. provide a direct comparison of these analogs.
| Parameter | Coelenterazine h | This compound | Native Coelenterazine |
| Relative Luminescence Intensity * | 16x | 190x - 500x | 1x |
| Half-Rise Time (ms) ** | 6 - 30 | 2 - 5 | Not specified |
Ratio of luminescence of aequorin reconstituted with the coelenterazine analog relative to native aequorin at 100 nM Ca²⁺.[1] *Time for the luminescence signal to reach 50% of the maximum after the addition of 1 mM Ca²⁺.[1]
The data clearly indicates that aequorin reconstituted with this compound exhibits a significantly higher luminescence intensity upon calcium binding compared to Coelenterazine h.[1][2] One source indicates a 190-fold increase in luminescence intensity for the hcp-aequorin complex over the native coelenterazine complex, while another suggests a 500-fold enhancement.[1] In contrast, the Coelenterazine h-aequorin complex shows a more modest, though still significant, 16-fold increase in luminescence. Furthermore, the response of the hcp-aequorin complex to calcium is considerably faster than that of the h-aequorin complex, as evidenced by its shorter half-rise time.
Mechanism of Action: Calcium-Activated Bioluminescence
The underlying principle of calcium detection using coelenterazine and aequorin involves a conformational change in the aequorin protein upon the binding of three Ca²⁺ ions. This change triggers the oxidation of the coelenterazine molecule to coelenteramide, a process that is accompanied by the release of carbon dioxide and the emission of blue light. The intensity of the emitted light is directly proportional to the concentration of free calcium ions.
Experimental Protocols
To empirically compare the calcium sensitivity of this compound and Coelenterazine h, an in vitro calcium titration assay can be performed. The following protocol outlines the key steps for such an experiment.
I. Reconstitution of Apoaequorin
-
Preparation of Apoaequorin Solution: Prepare a stock solution of recombinant apoaequorin in a suitable buffer (e.g., 30 mM Tris-HCl, 10 mM EDTA, pH 7.6).
-
Preparation of Coelenterazine Stock Solutions: Prepare stock solutions of this compound and Coelenterazine h in methanol (B129727) or ethanol. Note: Do not use DMSO as it may affect the stability of the coelenterazines.
-
Reconstitution: In a low-light environment, add the coelenterazine stock solution to the apoaequorin solution to a final concentration of approximately 5 µM. Incubate the mixture at 4°C for at least 2 hours to allow for the formation of the aequorin-coelenterazine complex.
II. In Vitro Calcium Titration Assay
-
Preparation of Calcium Buffers: Prepare a series of calcium-EGTA buffers with known free Ca²⁺ concentrations, ranging from nanomolar to millimolar levels.
-
Assay Setup: In a 96-well white opaque microplate, aliquot the reconstituted aequorin-coelenterazine complexes (both hcp and h variants).
-
Luminescence Measurement: Place the microplate in a luminometer. Inject the calcium buffers into the wells and immediately measure the resulting luminescence. The measurement should be taken as a flash kinetic reading to capture the peak light emission.
-
Data Analysis: For each coelenterazine analog, plot the peak luminescence intensity against the corresponding free Ca²⁺ concentration. The data can then be fitted to a dose-response curve to determine the EC₅₀ value for calcium for each complex.
Conclusion
Based on the available data, this compound offers superior performance in terms of both the intensity and speed of its response to calcium when compared to Coelenterazine h. The significantly higher light output of the hcp-aequorin complex can lead to a better signal-to-noise ratio, which is particularly advantageous for detecting small or rapid changes in intracellular calcium concentrations. The faster response kinetics of this compound also allow for a more accurate temporal resolution of calcium signaling events.
While Coelenterazine h is a more sensitive probe than native coelenterazine, this compound stands out as the preferred choice for applications demanding the highest sensitivity and fastest response times in aequorin-based calcium assays. Researchers should consider the specific requirements of their experiments, including the expected range of calcium concentrations and the desired temporal resolution, when selecting the most appropriate coelenterazine analog.
References
A Comparative Guide to the Quantum Yield of Coelenterazine Analogs for Bioluminescence Research
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine (B1669285) and its analogs are indispensable tools in bioluminescence-based assays, serving as substrates for a variety of luciferases and photoproteins. The efficiency of light production in these reactions, quantified by the bioluminescence quantum yield (ΦBL), is a critical parameter for selecting the optimal analog for specific applications, ranging from reporter gene assays to in vivo imaging. This guide provides a comparative analysis of the quantum yields of various commercially available coelenterazine analogs, supported by experimental data and detailed protocols.
Quantitative Comparison of Coelenterazine Analog Quantum Yields
The quantum yield of a bioluminescent reaction is the ratio of the number of photons emitted to the number of substrate molecules reacted. A higher quantum yield indicates a more efficient conversion of chemical energy into light. The following tables summarize the available quantitative data on the quantum yield and relative light output of different coelenterazine analogs when used with Renilla luciferase.
It is important to note that absolute quantum yield measurements are complex and depend on various experimental factors, including the specific luciferase mutant, buffer composition, and temperature. Therefore, values across different studies may not be directly comparable. Relative light output data, while less precise, provides a valuable comparison of the performance of different analogs under a specific set of conditions.
Table 1: Absolute Bioluminescence Quantum Yields of Selected Coelenterazine Analogs with Renilla Luciferase Mutants
| Coelenterazine Analog | Luciferase Mutant | Bioluminescence Quantum Yield (ΦBL) (%) | Reference |
| Native Coelenterazine | Wild-type Renilla Luciferase | 5.3 ± 0.1 | [1] |
| Native Coelenterazine | RLuc8 | 6.9 ± 0.1 | [1] |
| Coelenterazine cp | Wild-type Renilla Luciferase | 4.7 ± 0.03 | [1] |
| Coelenterazine cp | RLuc8 | 8.9 ± 0.1 | [1] |
| Coelenterazine n | Wild-type Renilla Luciferase | 6.1 ± 0.2 | [1] |
| Coelenterazine n | RLuc8 | 9.6 ± 0.4 | |
| Coelenterazine 400a (bisdeoxycoelenterazine) | Wild-type Renilla Luciferase | (6.1 ± 0.9) x 10-3 | |
| Coelenterazine 400a (bisdeoxycoelenterazine) | RLuc8 | (198.2 ± 8.5) x 10-3 | |
| Native Coelenterazine | RLuc8.6-53 | Not specified, but used as baseline | |
| Coelenterazine 400a | RLuc8.6-53 | Reported to have a clear difference (up to 22-fold) from native, suggesting a potentially higher ΦBL under certain conditions | |
| 6-pi-H-CTZ | RLuc8.6-53 | Reported to have a clear difference from native, suggesting a potentially higher ΦBL under certain conditions | |
| 6-pi-Ph-CTZ | RLuc8.6-53 | Reported to have a clear difference from native, suggesting a potentially higher ΦBL under certain conditions |
Note: The quantum yield for Coelenterazine 400a with wild-type Renilla luciferase is significantly lower than that of native coelenterazine, but is dramatically increased with the RLuc8 mutant. The study by Niwa et al. (2020) indicated a significant difference in quantum yield for blue-shifted analogs compared to native coelenterazine, which they attributed to the fluorescence quantum yield of the resulting coelenteramide (B1206865).
Table 2: Relative Luminescent Properties of Coelenterazine Analogs with Renilla Luciferase
| Coelenterazine Analog | Emission Max (nm) | Relative Luminescence Capacity (%) | Relative Initial Intensity (%) |
| Native Coelenterazine | 465 | 100 | 100 |
| Coelenterazine cp | 442 | 95 | 1500 |
| Coelenterazine e | 405, 465 | 50 | 400 |
| Coelenterazine f | 473 | 80 | 1800 |
| Coelenterazine fcp | 452 | 57 | 13500 |
| Coelenterazine h | 475 | 82 | 1000 |
| Coelenterazine hcp | 444 | 67 | 19000 |
| Coelenterazine i | 476 | 70 | 3 |
| Coelenterazine ip | 441 | 54 | 4700 |
| Coelenterazine n | 467 | 26 | 1 |
Data from Biotium, Inc. The "Relative Luminescence Capacity" is a measure of the total light output over the course of the reaction, which is proportional to the quantum yield. "Relative Initial Intensity" reflects the initial rate of the reaction.
Bioluminescent Signaling Pathway
The bioluminescence reaction involving coelenterazine and a luciferase, such as Renilla luciferase, is an oxidative decarboxylation. The enzyme catalyzes the reaction of coelenterazine with molecular oxygen to form a high-energy peroxide intermediate. This intermediate then decomposes, releasing carbon dioxide and the product, coelenteramide, in an electronically excited state. As the excited coelenteramide returns to its ground state, it emits a photon of light.
Caption: General signaling pathway of coelenterazine-luciferase bioluminescence.
Experimental Protocols
Protocol for Determination of Bioluminescence Quantum Yield
This protocol is a generalized procedure based on methodologies described for measuring the quantum yield of coelenterazine analogs. It requires a luminometer with the capability for absolute light intensity measurement, which is typically achieved through calibration with a standard light source.
I. Materials and Reagents
-
Coelenterazine analog of interest
-
Purified luciferase (e.g., Renilla luciferase)
-
Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Solvent for coelenterazine (e.g., methanol (B129727) or ethanol)
-
Calibrated luminometer or a luminometer with a well-characterized absolute responsivity
-
Standard light source for luminometer calibration (if necessary)
-
Black, opaque microplates or tubes suitable for luminescence measurements
II. Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the coelenterazine analog in an appropriate solvent (e.g., 1 mM in methanol). Store in the dark at -20°C or below.
-
Prepare a working solution of the coelenterazine analog by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM). Protect from light.
-
Prepare a solution of the purified luciferase in the assay buffer to a known concentration (e.g., 1 µg/mL).
-
-
Luminometer Calibration (if required):
-
If the luminometer does not provide absolute light intensity readings, it must be calibrated. This is a complex process that typically involves measuring a light source with a known spectral irradiance and using this to determine the detector's response as a function of wavelength. The total photon flux from the bioluminescent reaction can then be calculated by integrating the measured signal over the emission spectrum.
-
-
Bioluminescence Measurement:
-
Equilibrate all reagents and the luminometer to a constant temperature (e.g., 25°C).
-
In a well of a black microplate or a luminometer tube, add a defined volume of the luciferase solution.
-
Place the plate/tube in the luminometer.
-
Inject a defined volume of the coelenterazine analog working solution to initiate the reaction. The final concentrations of both substrate and enzyme should be known precisely.
-
Immediately start the measurement and integrate the total light output (in photons) over the entire course of the reaction until the signal returns to the baseline.
-
-
Data Analysis and Quantum Yield Calculation:
-
The bioluminescence quantum yield (ΦBL) is calculated using the following formula: ΦBL = (Total number of photons emitted) / (Initial number of coelenterazine molecules)
-
The initial number of coelenterazine molecules is calculated from the concentration and volume of the coelenterazine solution added to the reaction.
-
III. Experimental Workflow Diagram
Caption: Workflow for determining the bioluminescence quantum yield.
References
Coelenterazine hcp: A Comparative Performance Analysis with Gaussia and Renilla Luciferases
For researchers, scientists, and drug development professionals seeking optimal bioluminescent reporter systems, this guide provides a detailed comparison of coelenterazine (B1669285) hcp's performance with two prominent luciferases: Gaussia luciferase (GLuc) and Renilla luciferase (RLuc). This document synthesizes available experimental data to guide substrate-enzyme selection for sensitive and reliable reporter assays.
Coelenterazine and its analogs are the luminescent substrates for a variety of marine luciferases, playing a pivotal role in reporter gene assays, BRET studies, and other sensitive detection methods.[1][2][3][4] Among these, coelenterazine hcp is a notable analog. This guide focuses on its performance characteristics when paired with Gaussia and Renilla luciferases, two of the most commonly used luciferases in biomedical research.
Quantitative Performance Overview
| Feature | This compound with Renilla Luciferase | Native Coelenterazine with Gaussia Luciferase | Native Coelenterazine with Renilla Luciferase |
| Relative Light Output | 190x higher than native coelenterazine[5] | >10x higher than Renilla luciferase with native coelenterazine | Baseline |
| Emission Wavelength (λmax) | 444 nm | ~485 nm | ~480 nm |
| Signal Kinetics | Flash (rapid decay) | Flash (rapid decay, may be stabilized) | Flash (rapid decay) |
| Enzyme Location | Intracellular | Secreted (naturally) or Intracellular | Intracellular |
| ATP Requirement | No | No | No |
Note: Direct, peer-reviewed quantitative data for the performance of this compound with Gaussia luciferase is limited. The performance of Gaussia luciferase is presented with its commonly used substrate, native coelenterazine, for comparative purposes. Some evidence suggests that coelenterazine h, a related analog, has limitations in its use with both Renilla and Gaussia luciferases, which may also apply to this compound.
Bioluminescent Signaling Pathway
Both Gaussia and Renilla luciferases utilize coelenterazine as a substrate to produce light in an oxygen-dependent manner, without the need for ATP. The fundamental signaling pathway is illustrated below.
Caption: Luciferase signaling pathway.
Experimental Design and Workflow
To empirically determine the optimal enzyme-substrate pairing for a specific application, a standardized experimental workflow is essential. The following diagram outlines a typical procedure for comparing the performance of this compound with Gaussia and Renilla luciferases.
Caption: Experimental workflow for comparison.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are generalized protocols for performing luciferase assays with Gaussia and Renilla luciferases. These can be adapted for use with this compound.
Gaussia Luciferase Assay Protocol (from cell culture supernatant)
-
Cell Culture and Transfection:
-
Plate mammalian cells in a 96-well plate at a density of approximately 10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfect cells with a plasmid encoding a secreted form of Gaussia luciferase using a standard transfection protocol.
-
Incubate for 16-72 hours to allow for gene expression and secretion of the luciferase into the culture medium.
-
-
Sample Collection:
-
Carefully collect 10-20 µL of the cell culture medium (supernatant) containing the secreted Gaussia luciferase.
-
-
Reagent Preparation:
-
Prepare a working solution of this compound. Due to its limited aqueous solubility, first dissolve in methanol (B129727) or ethanol (B145695) to create a stock solution, then dilute to the final working concentration in an appropriate assay buffer (e.g., PBS with 5 mM NaCl, pH 7.2). It is recommended to let the working solution stabilize in the dark for 30 minutes before use.
-
-
Luminescence Measurement:
-
Add 10-20 µL of the collected supernatant to a white or black opaque 96-well plate.
-
Program a luminometer to inject 50 µL of the this compound working solution.
-
Immediately after substrate injection, measure the light output. For flash kinetics, an integration time of 1-10 seconds is typical.
-
-
Data Analysis:
-
Record the Relative Light Units (RLU) and analyze the signal kinetics (peak intensity and decay rate).
-
Renilla Luciferase Assay Protocol (from cell lysate)
-
Cell Culture and Transfection:
-
Follow the same procedure as for Gaussia luciferase, transfecting the cells with a plasmid encoding for Renilla luciferase.
-
-
Cell Lysis:
-
After the desired incubation period, remove the culture medium.
-
Wash the cells once with 1X Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 50-100 µL/well of a suitable passive lysis buffer.
-
Agitate the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Sample Preparation:
-
Transfer 10-20 µL of the cell lysate to a white or black opaque 96-well plate.
-
-
Reagent Preparation:
-
Prepare the this compound working solution as described for the Gaussia luciferase assay.
-
-
Luminescence Measurement:
-
Program the luminometer to inject 50 µL of the this compound working solution.
-
Immediately measure the luminescence. A 10-second integration is a common starting point.
-
-
Data Analysis:
-
Record the RLU and analyze the signal kinetics.
-
Conclusion
The choice between Gaussia and Renilla luciferase for use with this compound depends on the specific requirements of the experiment. The available data strongly suggests that this compound produces a significantly brighter signal with Renilla luciferase compared to its native substrate.
While direct comparative data with Gaussia luciferase is lacking, GLuc is generally known for its exceptionally high light output with native coelenterazine. For applications where maximal signal intensity is paramount and secretion of the reporter is advantageous for live-cell assays, Gaussia luciferase with an optimized substrate remains a compelling option. However, if the experimental design favors an intracellular reporter and the specific properties of this compound are desired, Renilla luciferase is a well-documented and high-performing partner.
Researchers are encouraged to perform their own side-by-side comparisons using the protocols outlined in this guide to determine the optimal luciferase-substrate combination for their specific experimental context.
References
Aequorin Reconstitution: A Comparative Guide to Coelenterazine hcp and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
The photoprotein aequorin, reconstituted with its luciferin (B1168401) coelenterazine (B1669285), is a powerful tool for monitoring intracellular calcium dynamics. The choice of coelenterazine analog significantly impacts the performance of the resulting semi-synthetic aequorin, influencing factors such as luminescence intensity, kinetics, and sensitivity to calcium. This guide provides a comparative overview of aequorin reconstituted with coelenterazine hcp versus other common analogs, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of Coelenterazine Analogs
The bioluminescent properties of aequorin can be modulated by using different synthetic analogs of coelenterazine.[1][2] this compound is renowned for conferring a high quantum yield and a rapid response upon binding to Ca2+.[3][4][5] Other analogs, such as coelenterazine f and h, also offer enhanced luminescence intensity compared to native coelenterazine. The selection of an appropriate analog is critical and depends on the specific experimental requirements, such as the desired signal intensity, kinetic response, and sensitivity to Ca2+ concentration.
| Coelenterazine Analog | Relative Luminescence Intensity (vs. Native) | Emission Maximum (nm) | Key Characteristics |
| Native | 1x | ~460-470 nm | Standard for comparison. |
| hcp | Up to 190-500x | ~445 nm | Very high intensity, fast response. |
| h | >10x | - | Higher sensitivity to Ca2+. |
| f | ~20x | ~478 nm | High intensity, cell permeant. |
| cp | ~15x | - | Faster response time than native. |
| fcp | ~135x | - | High intensity. |
| ip | ~50x | - | Slower response time. |
| i | ~0.03x | - | Slowest response time. |
| n | - | - | Low Ca2+ sensitivity. |
Experimental Protocols
In Vitro Reconstitution of Aequorin
This protocol describes the basic steps for reconstituting apoaequorin with a coelenterazine analog in vitro.
Materials:
-
Recombinant apoaequorin
-
Coelenterazine analog (e.g., this compound) stock solution (typically in methanol (B129727) or ethanol)
-
Reconstitution buffer (e.g., Tris-HCl buffer, pH 7.6, containing EDTA)
-
2-Mercaptoethanol (optional, can aid in stability)
Procedure:
-
Dilute the apoaequorin to the desired concentration in the reconstitution buffer.
-
Add the coelenterazine analog solution to the apoaequorin solution. A molar excess of the coelenterazine analog is typically used.
-
Gently mix the solution.
-
Incubate the mixture in the dark, typically at 4°C, for a minimum of 2 hours to overnight to allow for the formation of the functional aequorin complex. The regeneration rate can vary significantly depending on the analog used.
Bioluminescence Assay for Calcium Detection
This protocol outlines the measurement of Ca2+-triggered luminescence from reconstituted aequorin.
Materials:
-
Reconstituted aequorin solution
-
Calcium solution (e.g., CaCl2 in a suitable buffer)
-
Luminometer
Procedure:
-
Aliquot the reconstituted aequorin solution into the wells of a microplate suitable for luminescence measurements (e.g., white-walled plates).
-
Place the microplate in the luminometer.
-
Inject the calcium solution into the wells to trigger the bioluminescent reaction.
-
Measure the light emission immediately. Data is typically collected over a short period to capture the kinetic profile of the light signal.
Intracellular Calcium Measurement in a GPCR Activation Assay
This protocol provides a workflow for measuring G-protein-coupled receptor (GPCR) activation by monitoring intracellular calcium changes using aequorin-expressing cells.
Materials:
-
Cells stably or transiently expressing the GPCR of interest and apoaequorin.
-
Cell culture medium.
-
Coelenterazine analog (e.g., coelenterazine h).
-
Assay buffer (e.g., HBSS with HEPES and BSA).
-
GPCR agonist/antagonist solutions.
-
Luminometer with injection capabilities.
Procedure:
-
Cell Plating: Seed the aequorin-expressing cells in a 96-well or 384-well white-walled plate and culture overnight.
-
Aequorin Reconstitution: Remove the culture medium and add a solution of the coelenterazine analog in assay buffer to the cells. Incubate for 1-4 hours at room temperature or 37°C in the dark to allow for the reconstitution of aequorin within the cells.
-
Luminescence Measurement:
-
Place the plate in a luminometer.
-
Inject the GPCR agonist or antagonist into the wells.
-
Immediately measure the luminescence signal to detect the transient increase in intracellular calcium.
-
Visualizing the Processes
To better understand the workflows and mechanisms, the following diagrams have been generated using the Graphviz DOT language.
Caption: Aequorin Reconstitution Workflow.
Caption: In Vitro Bioluminescence Assay Workflow.
Caption: GPCR-Mediated Calcium Signaling Pathway.
References
A Comparative Guide to the Kinetic Profiles of Coelenterazine hcp and Coelenterazine f
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic profiles of two widely used coelenterazine (B1669285) analogs: Coelenterazine hcp and Coelenterazine f. The information presented is curated from experimental data to assist researchers in selecting the optimal substrate for their bioluminescence-based assays.
Data Presentation: Quantitative Comparison
The following table summarizes the key kinetic and spectral properties of this compound and Coelenterazine f when used with two common bioluminescent enzymes, Aequorin and Renilla luciferase.
| Property | This compound | Coelenterazine f | Native Coelenterazine (for reference) | Enzyme System |
| Relative Luminescence Intensity | 190x | 18x | 1x | Apoaequorin[1] |
| Relative Luminescence Intensity | - | 4-8x | 1x | Renilla luciferase[2] |
| Emission Maximum (λmax) | 444 nm | 473 nm | 465 nm | Apoaequorin[1] |
| Response Time to Calcium | Faster | - | Slower | Apoaequorin[1] |
Note: Relative luminescence intensity is compared to that of native coelenterazine.
Key Performance Insights
This compound is a standout analog when high sensitivity is paramount, particularly in calcium sensing applications using aequorin. It exhibits a significantly higher light output, approximately 190 times that of native coelenterazine, and offers a faster response time to calcium ions[1]. Its emission maximum is blue-shifted compared to the native form.
Coelenterazine f , while not as intensely luminescent as this compound with aequorin (18 times the intensity of native coelenterazine), still provides a substantial signal enhancement. Notably, with Renilla luciferase, Coelenterazine f has been reported to produce a 4- to 8-fold greater activity compared to native coelenterazine, making it a viable option for reporter gene assays. Its emission wavelength is slightly red-shifted compared to the native substrate.
The choice between this compound and Coelenterazine f will largely depend on the specific experimental requirements, including the luciferase system being used, the desired signal intensity, and the spectral properties compatible with the detection instrumentation.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative kinetic analysis of this compound and Coelenterazine f with a luciferase.
Experimental Protocols
This section details a generalized protocol for an in vitro assay to compare the kinetic profiles of this compound and Coelenterazine f with Renilla luciferase.
I. Materials
-
Recombinant Renilla luciferase
-
This compound
-
Coelenterazine f
-
Renilla Luciferase Assay Buffer (e.g., Tris-HCl or phosphate (B84403) buffer with stabilizing agents like EDTA and BSA)
-
Solvent for coelenterazine (e.g., methanol (B129727) or ethanol)
-
Luminometer with injectors (optional, but recommended for kinetic studies)
-
Opaque microplates (e.g., white 96-well plates)
-
Standard laboratory equipment (pipettes, tubes, etc.)
II. Preparation of Reagents
-
Luciferase Stock Solution: Prepare a stock solution of recombinant Renilla luciferase in an appropriate assay buffer. The final concentration will depend on the sensitivity of the luminometer.
-
Coelenterazine Stock Solutions:
-
Dissolve this compound and Coelenterazine f in methanol or ethanol (B145695) to create concentrated stock solutions (e.g., 1 mg/mL).
-
Store these stock solutions at -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, dilute the coelenterazine stock solutions in the Renilla Luciferase Assay Buffer to the desired final concentrations. It is recommended to test a range of concentrations to determine the optimal substrate concentration.
-
Prepare a working solution of the luciferase by diluting the stock solution in the assay buffer.
-
III. Assay Procedure
-
Plate Setup:
-
Pipette the Renilla luciferase working solution into the wells of the opaque microplate.
-
Include control wells with assay buffer only (no luciferase) to measure background luminescence.
-
-
Luminometer Setup:
-
Set the luminometer to the appropriate settings for kinetic measurements (e.g., read time, intervals).
-
-
Initiation of Reaction and Measurement:
-
Place the microplate in the luminometer.
-
Inject the this compound working solution into the designated wells and immediately begin reading the luminescence signal over time.
-
Repeat the process for the Coelenterazine f working solution in a separate set of wells.
-
For endpoint assays, a single reading after a set incubation time can be taken. For kinetic profiles, continuous readings over a period (e.g., 10-30 minutes) are necessary.
-
IV. Data Analysis
-
Peak Intensity: Determine the maximum light output for both this compound and Coelenterazine f.
-
Signal Decay: Analyze the rate of signal decay over time. The half-life of the bioluminescent signal can be calculated from this data. The reaction with native coelenterazine and Renilla luciferase is known to have a fast initial decay.
-
Comparison: Compare the peak intensities and decay kinetics of this compound and Coelenterazine f to determine their relative performance under the tested conditions.
Signaling Pathway Context
The bioluminescent reaction catalyzed by Renilla luciferase is a direct oxidation of coelenterazine, which does not involve a complex signaling pathway. The enzyme utilizes molecular oxygen to catalyze the oxidative decarboxylation of coelenterazine, resulting in the emission of light.
References
A Comparative Guide to the Performance of Water-Soluble Coelenterazine Formulations for Bioluminescence Applications
For researchers and drug development professionals leveraging bioluminescence imaging, the choice of substrate is critical for achieving high sensitivity and reliable results. Coelenterazine (B1669285) (CTZ) and its analogues are the cornerstone substrates for a variety of marine luciferases, including Renilla (Rluc) and Gaussia (Gluc). This guide provides a detailed comparison of water-soluble Coelenterazine hcp (CTZ-hcp) formulations against other common alternatives, supported by experimental data and protocols to aid in the selection of the optimal substrate for specific research needs.
Water-soluble formulations address a key limitation of native Coelenterazine and many of its high-performance analogues: poor aqueous solubility. This often necessitates the use of organic solvents like ethanol (B145695) or propylene (B89431) glycol for in vivo administration, which can introduce toxicity and limit the achievable substrate concentration. By improving solubility, these advanced formulations can lead to significantly enhanced signal intensity and sensitivity in living subjects.
Comparative Performance Data
The performance of a Coelenterazine formulation is determined by several factors, including its intrinsic quantum yield with a specific luciferase, its stability in physiological buffers, its cell permeability, and its pharmacokinetics in vivo. The following tables summarize the quantitative performance of various Coelenterazine analogues.
Table 1: In Vitro Performance of Coelenterazine Analogues with Renilla Luciferase (Rluc)
| Substrate | Relative Luminescence Intensity (vs. Native CTZ) | Peak Emission (nm) | Key Characteristics |
| Native Coelenterazine | 100% | ~466 | Standard substrate, low aqueous solubility. |
| This compound | ~19,000% (with aequorin) | ~466 | Very high light output, fast kinetics.[1][2] |
| Coelenterazine h | 400 - 800% | ~480 | Higher intensity than native CTZ.[3][4] |
| Coelenterazine f | 400 - 800% | ~473 | Higher intensity and cell permeant.[3] |
| Water-Soluble CTZ (s-CTZ) | ~400% | ~480 | Significantly enhanced signal in aqueous media. |
Note: The exceptionally high relative intensity for CTZ-hcp is reported with the photoprotein aequorin, where it is a well-characterized enhancer. While it is also a substrate for Rluc, direct percentage comparisons in the literature are less common. Performance with Rluc is expected to be significantly higher than native CTZ.
Table 2: In Vivo Performance Comparison of Native vs. Water-Soluble Coelenterazine
| Substrate | Luciferase | Signal Enhancement (vs. Native CTZ at same dose) | Maximum Recommended Dose | Key Advantage |
| Native Coelenterazine | Renilla (Rluc) | 1x | ~100 µ g/mouse | Baseline for comparison. |
| Water-Soluble CTZ (s-CTZ) | Renilla (Rluc) | 4x | >500 µ g/mouse | Higher sensitivity and dosing possible. |
| Native Coelenterazine | Gaussia (Gluc) | 1x | ~100 µ g/mouse | Baseline for comparison. |
| Water-Soluble CTZ (s-CTZ) | Gaussia (Gluc) | >10x (up to 120x at higher doses) | >500 µ g/mouse | Dramatically increased signal for in vivo imaging. |
Expected Performance of Water-Soluble this compound
While direct head-to-head comparative data for a commercially available "water-soluble this compound" is limited, its performance can be extrapolated from the known properties of its components. This compound is recognized for its superior quantum yield, resulting in exceptionally bright signals. Water-soluble formulations of other coelenterazines have demonstrated a 4- to 10-fold increase in signal intensity in vivo due to improved bioavailability and the ability to administer higher, non-toxic doses.
Therefore, a water-soluble CTZ-hcp formulation is anticipated to combine these advantages, likely yielding one of the brightest and most sensitive commercially available substrates for in vivo bioluminescence imaging with coelenterate luciferases. It would be particularly advantageous for applications requiring the detection of a small number of cells, such as in early tumor metastasis or cell tracking studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for evaluating Coelenterazine formulations.
Protocol 1: In Vitro Luciferase Activity Assay
This protocol is designed to measure the light output of a Coelenterazine formulation with a purified luciferase or cell lysate.
-
Reagent Preparation :
-
Prepare a stock solution of the Coelenterazine analogue (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol (B129727) or ethanol for standard formulations; sterile PBS or water for water-soluble formulations). Protect from light and store at -20°C.
-
Prepare a working solution by diluting the stock solution in a suitable assay buffer (e.g., PBS, pH 7.4). A typical final concentration is 1-5 µM.
-
Prepare the luciferase source: either purified recombinant luciferase diluted in assay buffer or a cell lysate from cells expressing the luciferase.
-
-
Assay Procedure :
-
Pipette 20 µL of the luciferase sample into the wells of a 96-well white, opaque-bottom plate.
-
Place the plate in a luminometer.
-
Program the luminometer to inject 100 µL of the Coelenterazine working solution into each well, followed by an immediate signal integration for 1-10 seconds.
-
Record the Relative Light Units (RLU).
-
-
Data Analysis :
-
Subtract the background RLU (from wells with no luciferase).
-
Compare the RLU values between different Coelenterazine formulations to determine relative luminescence intensity.
-
Protocol 2: In Vivo Bioluminescence Imaging
This protocol outlines the procedure for imaging luciferase-expressing cells in a living animal model.
-
Animal and Substrate Preparation :
-
Anesthetize the mouse (e.g., using isoflurane) bearing luciferase-expressing cells (e.g., tumor xenograft).
-
For standard formulations (e.g., CTZ-hcp) : Prepare a 5 mg/mL stock in ethanol. For injection, dilute this stock in PBS to the desired final concentration. A typical dose is 100 µg per mouse.
-
For water-soluble formulations : Dissolve the substrate directly in sterile PBS or saline to the desired concentration. Doses can range from 100 µg to over 500 µg per mouse.
-
-
Substrate Administration and Imaging :
-
Inject the prepared Coelenterazine solution via an appropriate route (e.g., intravenous for rapid peak signal, intraperitoneal for a more sustained signal).
-
Immediately place the anesthetized animal in a light-tight imaging chamber of a cooled CCD camera system (e.g., IVIS).
-
Acquire images continuously for 10-30 minutes with an exposure time of 1-60 seconds, depending on signal intensity.
-
-
Data Analysis :
-
Using the imaging system's software, draw a Region of Interest (ROI) over the signal source (e.g., the tumor).
-
Quantify the signal as total photon flux (photons/second) within the ROI.
-
Compare the peak photon flux and the signal decay kinetics between different formulations.
-
Visualizations
Signaling Pathway and Experimental Workflow
To clarify the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Bioluminescence reaction pathway for Coelenterazine.
Caption: Workflow for comparing Coelenterazine formulations.
Caption: Logical comparison of Coelenterazine formulations.
References
- 1. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotium this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. biotium.com [biotium.com]
- 4. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of Coelenterazine hcp: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates a clear and robust protocol for the disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Coelenterazine hcp, a widely used chemiluminescent substrate in biological research. Adherence to these guidelines will help researchers, scientists, and drug development professionals manage this reagent responsibly, minimizing risks and ensuring adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is potentially harmful, and prolonged or repeated exposure should be avoided.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye/Face Protection: Tight-sealing safety goggles or a face shield.[2]
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2]
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound and its handling.
| Parameter | Value/Instruction | Source |
| Storage Temperature (Solid) | -20°C or -70°C, desiccated and protected from light. | |
| Storage Temperature (Solution) | < -70°C, under nitrogen or argon, and protected from light. | |
| Solubility | Soluble in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). | |
| Incompatible Solvents | Do NOT dissolve in Dimethyl Sulfoxide (DMSO). | |
| First Aid: Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical advice. | |
| First Aid: Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. | |
| First Aid: Inhalation | Move to fresh air. If not breathing, give artificial respiration. Consult a physician. | |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Consult a physician. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by an institutional environmental health and safety (EHS) office.
Step 1: Waste Identification and Segregation
Properly segregate waste containing this compound at the point of generation. Do not mix with other incompatible waste streams.
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as pipette tips, microfuge tubes, and gloves.
-
Liquid Waste: This includes stock solutions of this compound (typically in methanol or ethanol) and any aqueous solutions or buffers containing the compound.
Step 2: Container Selection and Labeling
Select appropriate waste containers to prevent leaks and ensure compatibility with the waste.
-
For Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container. A sturdy plastic pail or drum with a secure lid is recommended.
-
For Liquid Waste: Use a designated, leak-proof, and sealable liquid chemical waste container. The original container can be used if it is in good condition. Otherwise, a chemically resistant bottle (e.g., high-density polyethylene, HDPE) with a screw cap is appropriate. Containers should be stored in secondary containment to mitigate spills.
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "Methanol")
-
An approximate concentration or percentage of each component
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
Step 3: Waste Accumulation and Storage
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Keep waste containers closed at all times, except when adding waste.
-
Store containers in a well-ventilated area, away from sources of ignition.
-
Ensure that incompatible wastes are segregated. For example, do not store acidic waste next to basic waste.
Step 4: Arranging for Disposal
Once a waste container is full or has been in accumulation for the maximum allowable time per institutional policy (often 9-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols Cited
While specific experimental protocols for this compound are varied, its use as a substrate for luciferases is common. A general protocol for an in vitro bioluminescent assay is as follows:
-
Preparation of this compound Stock Solution:
-
Dissolve solid this compound in methanol or ethanol to a desired stock concentration (e.g., 1 mg/mL).
-
Store the stock solution at -70°C, protected from light and under an inert gas like argon or nitrogen.
-
-
Cell Culture and Lysis:
-
Culture cells expressing a luciferase reporter gene (e.g., Renilla luciferase).
-
Lyse the cells using a suitable lysis buffer to release the luciferase enzyme.
-
-
Luminescence Measurement:
-
In a luminometer-compatible plate, add the cell lysate.
-
Inject the this compound working solution into the well containing the lysate.
-
Immediately measure the resulting luminescence. The light output is proportional to the amount of active luciferase.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Coelenterazine hcp
For researchers, scientists, and drug development professionals utilizing Coelenterazine hcp, a robust understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this valuable research tool.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following personal protective equipment is recommended.[1][2]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Respiratory Protection | NIOSH-approved respirator | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] A respirator is advised, particularly where local exhaust ventilation is not available or insufficient. |
| Body Protection | Laboratory coat | Wear a lab coat to prevent skin contact.[1] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for the safe handling and use of this compound.
1. Preparation and Reconstitution:
-
Storage: Upon receipt, store this compound desiccated at -20°C and protected from light. The packaging vial should not be opened until just prior to use and only after it has reached ambient temperature to avoid condensation.
-
Ventilation: Handle the compound in a well-ventilated area, preferably under a chemical fume hood with local exhaust ventilation.
-
Weighing: Avoid creating dust when weighing the powder.
-
Reconstitution: Dissolve this compound in methanol (B129727) or ethanol. Avoid using dimethyl sulfoxide (B87167) (DMSO) as the product may be unstable in this solvent. Prepare stock solutions and handle them with the same precautions as the solid compound.
2. Experimental Use:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
No Consumption: Do not eat, drink, or smoke in the laboratory where this compound is being handled.
3. Spill Management:
-
Containment: In the event of a spill, prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Cleanup: For solid spills, cover with a plastic sheet or tarp to minimize spreading. Mechanically take up the spill, placing it in appropriate, labeled containers for disposal without creating dust. For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly. After cleaning, flush the area with water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Containers: Dispose of unused product and contaminated materials (e.g., gloves, pipette tips) in suitable, closed, and properly labeled containers.
-
Disposal Route: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of the product directly into the sewage system.
First Aid Measures: Preparedness for Accidental Exposure
In the case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
